Product packaging for 2-(Methylsulfonyl)benzoic acid(Cat. No.:CAS No. 33963-55-2)

2-(Methylsulfonyl)benzoic acid

Cat. No.: B188935
CAS No.: 33963-55-2
M. Wt: 200.21 g/mol
InChI Key: BZSXEZOLBIJVQK-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)benzoic acid is a useful research compound. Its molecular formula is C8H8O4S and its molecular weight is 200.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140153. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O4S B188935 2-(Methylsulfonyl)benzoic acid CAS No. 33963-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSXEZOLBIJVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300953
Record name 2-(methylsulfonyl)benzoic acid
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Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33963-55-2
Record name 33963-55-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(methylsulfonyl)benzoic acid
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Record name 2-methanesulfonylbenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)benzoic acid, a sulfur-containing aromatic carboxylic acid, serves as a versatile building block in the synthesis of a variety of chemical entities, including active pharmaceutical ingredients (APIs) and agrochemicals. Its chemical structure, characterized by the presence of both a carboxylic acid and a methylsulfonyl group on a benzene ring, imparts unique reactivity and physicochemical properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, synthesis, and known biological relevance, presented with clarity and detail for the scientific community.

Chemical and Physical Properties

This compound (CAS RN: 33963-55-2) is a white to light yellow or light green powder.[1][2] The presence of the polar sulfonyl and carboxyl groups influences its solubility and crystalline structure. While detailed experimental data for some properties are not widely published, a compilation of available and estimated data is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C8H8O4S[1]
Molecular Weight 200.21 g/mol [1]
Melting Point 136-141 °C[1][2]
Boiling Point 307.93°C (rough estimate)[1][2]
Appearance White to light yellow or light green powder/chunks[1][2]
CAS Number 33963-55-2[1]

Table 1: Physicochemical Properties of this compound

Synthesis and Reactivity

The synthesis of this compound and its derivatives can be achieved through various synthetic routes, often involving the oxidation of the corresponding methylthio precursor. A general synthetic pathway is outlined below.

General Synthesis Workflow```dot

SynthesisWorkflow A Substituted Toluene B Substituted (Methylthio)benzoic Acid Derivative A->B Multi-step Conversion (e.g., Halogenation, Nitration, Nucleophilic Substitution with Thiomethoxide, Hydrolysis) C This compound Derivative B->C Oxidation (e.g., H2O2, KMnO4)

Caption: The logical progression from this compound to a potential drug or herbicide candidate.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. [2]Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a chemical compound with significant potential in synthetic chemistry, particularly in the fields of drug discovery and agrochemical development. Its well-defined chemical properties and reactivity make it a valuable intermediate for the creation of novel bioactive molecules. This guide has summarized the key technical information available for this compound, providing a solid foundation for researchers and scientists working with or considering the use of this compound in their research endeavors. Further investigation into its specific biological targets and mechanisms of action could unveil new therapeutic or agricultural applications.

References

Technical Guide: Physical Properties of 2-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-(Methylsulfonyl)benzoic acid. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, formulation, and experimental design. This document summarizes key quantitative data, details relevant experimental methodologies, and presents a logical workflow for the physical characterization of this compound.

Core Physical Properties

This compound is a white to light yellow or light green powder[1]. A summary of its key physical properties is presented below.

Physical PropertyValueSource
Melting Point 136-141 °C[2]
Boiling Point 307.93°C (rough estimate)[2]
Appearance White to light yellow or light green powder[1]

Experimental Protocols

Detailed methodologies for determining the key physical properties of chemical compounds like this compound are outlined below. These are standard methods widely used in the field.

Melting Point Determination (Capillary Method)

The capillary method is a common technique for determining the melting point of a solid.[3][4]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as its melting point. Pure crystalline substances typically have a sharp, well-defined melting point.[3][4]

Procedure:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube, which is sealed at one end.[3]

  • Apparatus Setup: The capillary tube is placed in a heating block or a Thiele tube filled with a high-boiling point oil, adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated gradually, and the rate of temperature increase is controlled, especially near the expected melting point.

  • Observation: The temperatures at which the substance first begins to melt and when it completely liquefies are recorded to give the melting point range.

Boiling Point Determination (Siwoloboff Method)

For small quantities of a liquid, the Siwoloboff method is a suitable technique for determining the boiling point.[1][5]

Principle: A small sample of the liquid is heated in a tube along with an inverted, sealed capillary tube. As the liquid heats and boils, the air trapped in the capillary tube expands and escapes. Upon cooling, the liquid is drawn into the capillary tube at the boiling point.[1]

Procedure:

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube.

  • Apparatus Setup: A sealed capillary tube is placed, open end down, into the fusion tube containing the sample. The fusion tube is then attached to a thermometer.[1]

  • Heating: The assembly is heated in a suitable bath. Bubbles will be observed emerging from the open end of the capillary tube.[5]

  • Observation: The heating is stopped, and the bath is allowed to cool. The temperature at which the liquid is drawn up into the capillary tube is recorded as the boiling point.[1]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6]

Principle: An excess amount of the solid compound is agitated in a specific solvent for an extended period until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.[6]

Procedure:

  • Sample Preparation: An excess of the solid this compound is added to a flask containing the solvent of interest (e.g., water, ethanol).

  • Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).[7]

  • Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

  • Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.[8][9]

Principle: The compound is dissolved in a suitable solvent and titrated with a standard solution of a strong base (for an acidic compound). The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.[10]

Procedure:

  • Sample Preparation: A known amount of this compound is dissolved in a solvent, typically water or a water-cosolvent mixture.

  • Titration: A calibrated pH electrode is immersed in the solution, and a standard solution of a strong base (e.g., NaOH) is added in small, known increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[10]

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical compound like this compound.

G Workflow for Physical Property Characterization cluster_synthesis Compound Synthesis & Purification cluster_physical_properties Physical Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, IR) Purification->Characterization Appearance Visual Inspection (Appearance, Color) Characterization->Appearance MeltingPoint Melting Point (Capillary Method) Appearance->MeltingPoint BoilingPoint Boiling Point (Siwoloboff Method) MeltingPoint->BoilingPoint Solubility Solubility (Shake-Flask Method) BoilingPoint->Solubility pKa pKa Determination (Potentiometric Titration) Solubility->pKa DataCompilation Data Compilation & Tabulation pKa->DataCompilation Report Technical Guide Generation DataCompilation->Report

Workflow for Physical Property Characterization

References

An In-depth Technical Guide to 2-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)benzoic acid, identified by the CAS number 33963-55-2 , is an organic compound belonging to the family of substituted benzoic acids.[1][2][3][4] Its structure, featuring both a carboxylic acid and a methylsulfonyl group on a benzene ring, makes it a subject of interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and a discussion of its potential applications in research and drug development, based on available data and the activities of structurally related molecules.

Core Data Presentation

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

PropertyValueSource(s)
CAS Number 33963-55-2[1][2][3]
Molecular Formula C₈H₈O₄S[1]
Molecular Weight 200.21 g/mol [1]
Appearance White solid[4]
Solubility Sparingly soluble in water[4]
IUPAC Name This compound

Note: Specific experimental data for properties like melting and boiling points are not consistently reported in publicly available literature.

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a common and chemically sound method is the oxidation of its precursor, 2-(methylthio)benzoic acid. This process is analogous to the synthesis of other methylsulfonyl-substituted benzoic acids.[5]

Proposed Synthesis of this compound

The synthesis of this compound can be logically achieved through a two-step process starting from 2-chlorobenzonitrile. The first step involves the formation of 2-(methylthio)benzoic acid, which is then oxidized to the final product.

Experimental Protocol: Oxidation of 2-(methylthio)benzoic acid

This protocol is a representative example based on the synthesis of structurally similar compounds and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(methylthio)benzoic acid in glacial acetic acid.

  • Reagent Addition: Cool the mixture in an ice-water bath. Slowly add a stoichiometric excess of an oxidizing agent, such as hydrogen peroxide (30% aqueous solution), to the cooled and stirring solution. The addition should be dropwise to control the reaction temperature.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction mixture to a moderately elevated temperature (e.g., 70-100 °C) and maintain it for a period sufficient to ensure complete oxidation (typically monitored by thin-layer chromatography).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the product can be isolated by quenching the excess oxidant with a reducing agent (e.g., sodium sulfite solution), followed by extraction with an organic solvent. The organic extracts are then washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system to obtain the final product of high purity.

Applications in Drug Discovery and Development

While direct applications of this compound in pharmaceuticals are not extensively documented, its structural motifs are present in various biologically active molecules. Benzoic acid derivatives are known to possess a wide range of pharmacological activities. Furthermore, the methylsulfonyl group can influence a molecule's polarity and ability to act as a hydrogen bond acceptor, which can be crucial for its interaction with biological targets.

Derivatives of methylsulfonyl benzoic acid are utilized as key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic medications, as well as in the formulation of herbicides.[6] For instance, related compounds like 2-Methoxy-5-(methylsulfonyl)benzoic acid serve as crucial building blocks for antipsychotic medications.[7][8] The specific substitution pattern in this compound offers a unique scaffold for the development of novel therapeutic agents.

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates a plausible synthetic pathway for this compound.

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Formation of 2-(methylthio)benzoic acid cluster_step2 Step 2: Oxidation A 2-Chlorobenzonitrile C Hydrolysis A->C 1. Reaction with B Sodium thiomethoxide B->C D 2-(methylthio)benzoic acid C->D E 2-(methylthio)benzoic acid G Oxidation Reaction E->G 2. Oxidation with F Oxidizing Agent (e.g., H₂O₂ in Acetic Acid) F->G H This compound G->H

Caption: A proposed two-step synthesis pathway for this compound.

Logical Relationship Diagram: Potential Research Applications

This diagram outlines the logical progression from the compound's chemical properties to its potential applications in research and development, based on the characteristics of related compounds.

Logical_Relationship Potential R&D Applications of this compound cluster_properties Chemical Properties cluster_applications Potential Applications A This compound B Carboxylic Acid Group A->B C Methylsulfonyl Group A->C D Aromatic Ring Scaffold A->D F Scaffold for Medicinal Chemistry B->F Site for amide/ester formation C->F Influences polarity & H-bonding D->F Core structure for derivatization G Development of Novel Herbicides D->G Basis for new active ingredients E Intermediate in Organic Synthesis F->E Leads to

Caption: Logical flow from chemical features to potential R&D uses.

References

Spectroscopic Profile of 2-(Methylsulfonyl)benzoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the spectroscopic data for 2-(Methylsulfonyl)benzoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific molecule, this document curates predicted data and outlines generalized, yet detailed, experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.1-8.3d1HAromatic H (ortho to COOH)
~7.7-7.9m2HAromatic H
~7.5-7.7m1HAromatic H
~3.3s3H-SO₂CH₃
~11-13br s1H-COOH
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ 0.00).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~168-172C=O (Carboxylic acid)
~138-142Aromatic C-SO₂
~132-135Aromatic C-COOH
~128-133Aromatic CH
~125-128Aromatic CH
~43-46-SO₂CH₃
Solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
1680-1710StrongC=O stretch (Carboxylic acid)
1300-1350 & 1140-1160StrongS=O stretch (Sulfone)
1200-1300MediumC-O stretch (Carboxylic acid)
750-800StrongC-H bend (ortho-disubstituted aromatic)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
200Moderate[M]⁺ (Molecular Ion)
183High[M - OH]⁺
155Moderate[M - COOH]⁺
121High[M - SO₂CH₃]⁺
79Moderate[SO₂CH₃]⁺
Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • This compound sample

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Glass pipettes and vials

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

  • Shimming: Place the NMR tube in the spectrometer's probe and perform shimming of the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans will be required compared to the ¹H spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • FTIR spectrometer

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • Sample holder

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous mixture is obtained.

  • Pellet Formation: Transfer a portion of the mixture to a pellet press die and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans is common to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software will automatically subtract the background spectrum. Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • Mass spectrometer with an Electron Ionization (EI) source

  • Direct insertion probe or GC inlet

  • Volatile solvent (e.g., methanol, dichloromethane) if using a GC inlet

  • This compound sample

Procedure (Direct Insertion Probe):

  • Sample Preparation: Place a small amount of the solid sample into a capillary tube.

  • Introduction: Insert the capillary tube into the direct insertion probe.

  • Ionization: Introduce the probe into the high-vacuum source of the mass spectrometer. The sample is heated, causing it to vaporize and subsequently be ionized by a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the molecule by identifying the neutral fragments lost.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Compound Pure Compound (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) Compound->Dissolution NMR Pellet KBr Pellet Preparation (IR) Compound->Pellet IR Vaporization Vaporization for MS Compound->Vaporization MS NMR_Spec NMR Spectrometer Dissolution->NMR_Spec FTIR_Spec FTIR Spectrometer Pellet->FTIR_Spec MS_Spec Mass Spectrometer Vaporization->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum FTIR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General Workflow for Spectroscopic Analysis

This guide serves as a foundational resource for the spectroscopic characterization of this compound. Researchers are encouraged to use these protocols as a starting point and adapt them to their specific instrumentation and experimental conditions.

Solubility profile of 2-(Methylsulfonyl)benzoic acid in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Profile of 2-(Methylsulfonyl)benzoic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the predicted solubility in a range of common solvents based on the compound's chemical structure and general solubility principles. Furthermore, it details a standardized experimental protocol for accurately determining the solubility of this compound, providing a framework for researchers to generate precise data.

Predicted Solubility Profile

This compound is a polar molecule containing both a carboxylic acid group and a sulfonyl group. The presence of these polar functional groups, capable of hydrogen bonding, suggests that it will exhibit higher solubility in polar solvents. Conversely, its solubility is expected to be limited in non-polar solvents. The aromatic ring contributes to some non-polar character, which may allow for some solubility in solvents with moderate polarity.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolvent NamePredicted SolubilityRationale
Polar Protic WaterSparingly Soluble to SolubleThe carboxylic acid and sulfonyl groups can form hydrogen bonds with water. However, the benzene ring may limit high solubility. Solubility is expected to increase with pH as the carboxylate salt is formed.
MethanolSolubleThe polar hydroxyl group of methanol can interact favorably with the polar groups of the solute.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for polar compounds.
Dimethylformamide (DMF)Very SolubleSimilar to DMSO, DMF is a highly polar solvent capable of solvating both the polar and non-polar parts of the molecule.
AcetoneModerately SolubleAcetone has a significant dipole moment and can act as a hydrogen bond acceptor.
AcetonitrileSparingly SolubleWhile polar, acetonitrile is a weaker hydrogen bond acceptor compared to other polar aprotic solvents.
Non-Polar TolueneSparingly SolubleThe aromatic ring of toluene can interact with the benzene ring of the solute, but the overall polarity mismatch will limit solubility.
HexaneInsolubleThe non-polar nature of hexane makes it a poor solvent for the highly polar this compound.
Diethyl EtherSparingly SolubleDiethyl ether has a small dipole moment and can act as a hydrogen bond acceptor, allowing for some limited solubility.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for the experimental determination of the solubility of this compound in various solvents using a standard gravimetric method.[1][2][3]

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Volumetric flasks

  • Pipettes

  • Oven

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

    • Place the container in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

  • Sample Collection and Separation:

    • After the equilibration period, allow the solution to stand undisturbed for a few hours to let the excess solid settle.

    • To separate the undissolved solid, centrifuge the saturated solution at a high speed.

    • Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred.

  • Solvent Evaporation and Mass Determination:

    • Transfer the collected supernatant to a pre-weighed, dry container.

    • Evaporate the solvent under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute) until a constant weight of the dried solute is achieved.

    • Accurately weigh the container with the dried solute.

  • Calculation of Solubility:

    • The solubility can be calculated using the following formula:

      • Solubility ( g/100 mL) = (Mass of dried solute / Volume of supernatant collected) x 100

Experimental Workflow Diagram

The following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation A Add excess solute to solvent B Equilibrate in thermostatic shaker A->B C Centrifuge to settle excess solid B->C D Collect clear supernatant C->D E Evaporate solvent to dryness D->E F Weigh dried solute E->F G Calculate solubility F->G

Caption: A flowchart of the gravimetric method for solubility determination.

References

An In-depth Technical Guide to the Synthesis of 2-(Methylsulfonyl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(methylsulfonyl)benzoic acid and its key derivatives. This compound class is of significant interest in medicinal chemistry and drug development, serving as crucial intermediates in the synthesis of various pharmaceutical agents. This document details common synthetic strategies, experimental protocols, and quantitative data to facilitate research and development in this area.

Core Synthesis Strategies

The synthesis of this compound and its derivatives generally proceeds through two main strategic routes:

  • Oxidation of a Thioether Precursor: This is the most common and direct approach, involving the synthesis of a 2-(methylthio)benzoic acid intermediate, followed by oxidation of the sulfide to the corresponding sulfone.

  • Substitution Reactions on a Pre-functionalized Benzene Ring: This strategy involves utilizing a starting material that already contains the methylsulfonyl group or a precursor, followed by the introduction or modification of the carboxylic acid functionality.

This guide will focus on the first strategy, which offers greater flexibility and is more widely reported in the literature. The key steps involve the formation of the C-S bond to create the thioether, followed by its oxidation.

Synthesis of the Key Intermediate: 2-(Methylthio)benzoic Acid

The formation of 2-(methylthio)benzoic acid is a critical step. Two primary methods for its synthesis are the Ullmann condensation and nucleophilic aromatic substitution.

Ullmann Condensation

The Ullmann condensation is a classic method for forming aryl-heteroatom bonds, in this case, an aryl-sulfur bond. The reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base.

A logical workflow for the Ullmann Condensation is as follows:

Ullmann Condensation Workflow A Start: 2-Halobenzoic Acid (e.g., 2-chlorobenzoic acid) C Reaction Conditions: - High Temperature (typically >150°C) - Polar, aprotic solvent (e.g., DMF, NMP) A->C Combine with B Reactants: - Methanethiol (or its salt, e.g., sodium thiomethoxide) - Copper Catalyst (e.g., CuI, Cu2O) - Base (e.g., K2CO3, NaOH) B->C D Work-up: - Acidification - Extraction C->D After reaction completion E Product: 2-(Methylthio)benzoic Acid D->E Purification SNAr_Pathway start Starting Material (e.g., 2-chlorobenzonitrile) intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Nucleophilic Attack reagent Nucleophile (Sodium thiomethoxide) reagent->intermediate hydrolysis Hydrolysis of Nitrile (e.g., NaOH, H2O, heat) intermediate->hydrolysis Loss of Leaving Group & Nitrile Formation product 2-(Methylthio)benzoic Acid hydrolysis->product Acidification Oxidation_Workflow Start 2-(Methylthio)benzoic Acid Reaction Reaction in a suitable solvent (e.g., acetic acid, dichloromethane) Start->Reaction Oxidant Oxidizing Agent (e.g., H2O2, m-CPBA, KMnO4) Oxidant->Reaction Product This compound Reaction->Product

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)benzoic acid is a molecule of interest in pharmaceutical and chemical synthesis. An understanding of its thermal stability and decomposition profile is critical for safe handling, storage, and processing, particularly in drug development where thermal events can impact purity, efficacy, and safety. This guide provides an in-depth overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a proposed decomposition pathway based on fundamental chemical principles.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₈O₄S[1][2]
Molecular Weight200.21 g/mol [2]
Melting Point270 - 275 °C (518 - 527 °F)[1]
AppearanceWhite powder/solid[1]

Thermal Stability Analysis

The thermal stability of a compound is typically assessed using techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). While specific data for this compound is not publicly available, we can infer its likely behavior from related compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is used to determine the onset of decomposition and quantify mass loss. For aromatic sulfones, decomposition often occurs at temperatures exceeding 350°C. The decomposition of this compound is expected to release gaseous products such as carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOₓ)[2].

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine melting points, phase transitions, and the enthalpy of decomposition. For this compound, a sharp endotherm corresponding to its melting point would be expected, followed by an exothermic event at higher temperatures indicating decomposition.

Table 2: Illustrative Thermal Analysis Data for Related Compounds

CompoundOnset Decomposition Temp. (°C) (TGA)Mass Loss (%)Decomposition Enthalpy (ΔHd) (J/g)
Benzoic Acid~150-200~100Data not available
Diphenyl Sulfone>350>95Data not available
This compound (Predicted)~275-350>60Exothermic

Predicted values are based on the melting point of the compound and the typical decomposition behavior of aromatic sulfones.

Experimental Protocols

The following are detailed, generalized protocols for the thermal analysis of a solid organic compound like this compound.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the percentage of mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan. Hermetically seal the pan. Prepare an empty, sealed pan to be used as a reference.

  • Experimental Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 400°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (peak of the endotherm) and the onset temperature and enthalpy of any exothermic decomposition events.

Accelerating Rate Calorimetry (ARC) Protocol
  • Instrument Setup: Ensure the ARC system is properly calibrated and the containment vessel is clean and dry.

  • Sample Preparation: Place a known quantity (e.g., 1-5 g) of this compound into a suitable sample bomb (e.g., titanium or stainless steel).

  • Experimental Procedure:

    • Seal the sample bomb and place it inside the calorimeter.

    • Evacuate and backfill the containment vessel with an inert gas.

    • Initiate the "heat-wait-search" mode. The instrument will heat the sample in small steps (e.g., 5°C), wait for thermal equilibrium, and then search for any self-heating (exothermic activity).

  • Adiabatic Tracking: If an exotherm is detected (typically a self-heating rate > 0.02 °C/min), the instrument will switch to adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.

  • Data Analysis: Record the temperature and pressure as a function of time. Determine the onset temperature of the runaway reaction, the time to maximum rate (TMR), and the adiabatic temperature rise (ΔTad).

Visualizations

Experimental Workflow

Experimental_Workflow Figure 1. Experimental Workflow for Thermal Stability Assessment cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing TGA TGA (Mass Loss vs. Temp) Weighing->TGA DSC DSC (Heat Flow vs. Temp) Weighing->DSC ARC ARC (Temp & Pressure vs. Time) Weighing->ARC Stability Thermal Stability Profile TGA->Stability DSC->Stability Hazard Hazard Assessment ARC->Hazard Decomposition Decomposition Kinetics Stability->Decomposition Decomposition->Hazard

Figure 1. Experimental Workflow for Thermal Stability Assessment.

Proposed Thermal Decomposition Pathway

Based on the structure of this compound, a plausible thermal decomposition pathway is proposed to initiate with the cleavage of the C-S bond or the decarboxylation of the carboxylic acid group.

Decomposition_Pathway Figure 2. Proposed Thermal Decomposition Pathway cluster_initial Initial Compound cluster_path1 Pathway 1: C-S Bond Cleavage cluster_path2 Pathway 2: Decarboxylation cluster_products Final Products MSBA This compound BenzoicAcidRadical Benzoic Acid Radical MSBA->BenzoicAcidRadical Heat MethylsulfonylRadical Methylsulfonyl Radical MSBA->MethylsulfonylRadical Heat PhenylMethylSulfone Phenyl Methyl Sulfone MSBA->PhenylMethylSulfone Heat CO2 Carbon Dioxide (CO2) MSBA->CO2 Heat Benzene Benzene BenzoicAcidRadical->Benzene H abstraction SO2 Sulfur Dioxide (SO2) MethylsulfonylRadical->SO2 Decomposition FinalProducts CO, CO2, SOx, Benzene, etc. Benzene->FinalProducts SO2->FinalProducts PhenylRadical Phenyl Radical PhenylMethylSulfone->PhenylRadical C-S Cleavage CO2->FinalProducts Benzene2 Benzene PhenylRadical->Benzene2 H abstraction Benzene2->FinalProducts

Figure 2. Proposed Thermal Decomposition Pathway.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is limited, this guide provides a comprehensive framework for its assessment based on established analytical techniques and data from analogous compounds. The provided protocols for TGA, DSC, and ARC offer a robust starting point for researchers to characterize the thermal properties of this and other novel compounds. The proposed decomposition pathway serves as a theoretical model to guide the analysis of decomposition products. It is strongly recommended that experimental studies be conducted to validate these predictions and establish a definitive thermal profile for this compound to ensure its safe and effective use in research and development.

References

The Synthetic Versatility of 2-(Methylsulfonyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)benzoic acid, a bifunctional aromatic compound, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique structural features, comprising a carboxylic acid and a methylsulfonyl group in an ortho relationship, impart distinct reactivity that enables its application in a range of synthetic transformations. This technical guide provides an in-depth overview of the current and potential applications of this compound, with a focus on its role in the synthesis of pharmaceuticals, agrochemicals, and complex molecular architectures. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes reaction pathways to support researchers in leveraging the full synthetic potential of this reagent.

Core Applications in Organic Synthesis

The strategic placement of the electron-withdrawing methylsulfonyl group and the versatile carboxylic acid functionality makes this compound and its derivatives particularly useful in several key areas of organic synthesis.

Intermediate in the Synthesis of Bioactive Molecules

Derivatives of this compound are crucial intermediates in the production of a variety of commercial products, most notably in the agrochemical and pharmaceutical industries.

Agrochemicals: Chlorinated derivatives, such as 2-chloro-4-(methylsulfonyl)benzoic acid, are key precursors for the synthesis of herbicides.[1][2] The synthetic routes to these derivatives often involve multi-step processes, including chlorination and oxidation reactions.[2]

Pharmaceuticals: The core structure of this compound is found in various therapeutic agents. For instance, 2-methoxy-5-(methylsulfonyl)benzoic acid is a key intermediate in the synthesis of antipsychotic medications.[3] The structural arrangement of the functional groups allows for further molecular modifications to develop compounds with enhanced biological efficacy and specificity.[4]

Directing Group in C-H Functionalization

A significant application of this compound lies in its ability to act as a directing group in transition metal-catalyzed C-H bond functionalization. The carboxylic acid moiety can coordinate to a metal center, positioning the catalyst to selectively activate and functionalize the C-H bond at the ortho-position. This strategy provides an efficient and atom-economical approach to the synthesis of substituted aromatic compounds.

While specific examples detailing the use of the parent this compound are still emerging, the broader class of benzoic acids has been extensively studied in this context.[5][6][7] The methylsulfonyl group, being strongly electron-withdrawing, can influence the electronic properties of the aromatic ring and the efficacy of the C-H activation process. Iridium-catalyzed amidation of benzoic acids with sulfonyl azides is a notable example of this methodology.[5][6]

Logical Workflow for Directed C-H Functionalization:

ch_functionalization start This compound Derivative intermediate Cyclometalated Intermediate start->intermediate Coordination & C-H Activation catalyst Transition Metal Catalyst (e.g., Pd, Rh, Ir) catalyst->intermediate product ortho-Functionalized Product intermediate->product Reaction with Coupling Partner coupling_partner Coupling Partner (e.g., Alkene, Alkyne, Aryl Halide) coupling_partner->product removal Optional: Removal/Modification of Directing Group product->removal final_product Final Product removal->final_product

Caption: General workflow for directed C-H functionalization.

Precursor for the Synthesis of Fused Heterocycles

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various fused heterocyclic systems, which are prevalent scaffolds in many biologically active compounds. While direct examples with the parent compound are not extensively documented, analogous 2-acylbenzoic acids are widely used in the construction of phthalides, isoindolinones, and phthalazinones.[1][8] The carboxylic acid and the sulfonyl group (or a derivative thereof) can participate in cyclization reactions to form these complex ring systems. For instance, derivatives of this compound can be envisioned as precursors to sulfonated indolo[2,1-a]isoquinoline and benzimidazo[2,1-a]isoquinolin-6(5H)-one derivatives, which have shown anticancer properties.[9]

General Synthetic Pathway to Fused Heterocycles:

heterocycle_synthesis start This compound Derivative intermediate Intermediate start->intermediate reagent Coupling Partner / Reagents reagent->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Fused Heterocycle cyclization->product

Caption: Pathway to fused heterocycles.

Quantitative Data

Due to the limited availability of specific quantitative data for the parent this compound in a wide range of reactions, the following table summarizes representative yields for the synthesis of key derivatives, which are often the actual starting materials in multi-step syntheses.

ProductStarting MaterialReagents and ConditionsYield (%)Reference
2-Chloro-4-(methylsulfonyl)benzoic acid2-Chloro-4-(chlorosulfonyl)benzoyl chloride1. Sodium sulfite, sodium bicarbonate, water, 75°C; 2. Sodium salt of chloroacetic acid, reflux85 (87% purity)[10]
2-Chloro-4-(methylsulfonyl)benzoic acid2-Chloro-4-methylsulfonyltolueneNitric acid, oxygen, catalyst, 140-200°CNot specified[11]
2-Chloro-4-(methylsulfonyl)benzoic acid4-Methylsulfonyltoluene1. Cl2, catalyst, 85-95°C; 2. Nitric acid, 175-195°CNot specified[2]

Experimental Protocols

Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid[10]

Materials:

  • 2-Chloro-4-(chlorosulfonyl)benzoyl chloride (10 g, 33 mmol)

  • Sodium sulfite (4.6 g, 37 mmol)

  • Sodium bicarbonate (12.3 g, 146 mmol)

  • Sodium salt of chloroacetic acid (6.4 g, 55 mmol)

  • Water (40 mL)

  • Dilute HCl

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • A 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer is charged with sodium sulfite (4.6 g), sodium bicarbonate (12.3 g), and water (40 mL).

  • The resulting slurry is heated to 75°C.

  • 2-Chloro-4-(chlorosulfonyl)benzoyl chloride (10 g) is added slowly to the heated slurry.

  • The mixture is stirred at 75°C for 2 hours.

  • The sodium salt of chloroacetic acid (6.4 g) is then added, and the reaction mixture is heated to reflux for 21 hours.

  • After cooling, the reaction mixture is acidified with dilute HCl and extracted with ethyl acetate.

  • The organic layer is dried over magnesium sulfate and evaporated to dryness to afford 7.5 g of 2-chloro-4-(methylsulfonyl)benzoic acid as a white solid. This product was determined to be 87% pure, representing an 85% overall yield.

Experimental Workflow for Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid:

synthesis_workflow start Charge flask with Na2SO3, NaHCO3, and H2O heat1 Heat to 75°C start->heat1 add1 Slowly add 2-chloro-4-(chlorosulfonyl)benzoyl chloride heat1->add1 stir1 Stir at 75°C for 2 hours add1->stir1 add2 Add sodium salt of chloroacetic acid stir1->add2 reflux Reflux for 21 hours add2->reflux cool Cool the reaction mixture reflux->cool acidify Acidify with dilute HCl cool->acidify extract Extract with ethyl acetate acidify->extract dry Dry organic layer with MgSO4 extract->dry evaporate Evaporate solvent dry->evaporate product Obtain 2-chloro-4-(methylsulfonyl)benzoic acid evaporate->product

Caption: Workflow for the synthesis of a key derivative.

Conclusion and Future Outlook

This compound and its derivatives represent a class of compounds with significant, yet not fully exploited, potential in organic synthesis. While their role as intermediates in the production of high-value chemicals is well-established, their application as directing groups in C-H functionalization and as precursors for complex heterocyclic systems is a rapidly developing area of research. Future investigations will likely focus on expanding the scope of transition metal-catalyzed reactions utilizing the parent acid as a directing group, as well as developing novel cyclization strategies to access a wider range of bioactive heterocycles. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for chemists seeking to harness the synthetic utility of this versatile building block.

References

An In-depth Technical Guide on the Reactivity of the Methylsulfonyl Group in 2-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)benzoic acid is a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its unique structural features, namely the carboxylic acid and the potent electron-withdrawing methylsulfonyl group positioned ortho to each other, dictate its reactivity and utility. This technical guide provides a comprehensive overview of the reactivity of the methylsulfonyl group in this molecule, with a focus on its role in nucleophilic aromatic substitution reactions. This document summarizes key reactivity principles, provides detailed experimental protocols, and presents quantitative data where available to aid researchers in the effective utilization of this compound.

The core of this guide centers on the dual nature of the methylsulfonyl group in this compound. It acts as a strong activating group for the aromatic ring, making it susceptible to nucleophilic attack. Concurrently, it can function as an effective leaving group, allowing for the introduction of a wide range of functionalities onto the benzene ring. Understanding these characteristics is paramount for designing synthetic routes to novel therapeutic agents and other functional molecules.

Chemical Properties and Reactivity Overview

The chemical behavior of this compound is largely governed by the interplay between the carboxylic acid and the methylsulfonyl group.

Electronic Effects of the Methylsulfonyl Group:

The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This strong inductive and resonance electron-withdrawing effect has several important consequences for the reactivity of this compound:

  • Increased Acidity: The electron-withdrawing nature of the methylsulfonyl group stabilizes the carboxylate anion formed upon deprotonation of the carboxylic acid, thereby increasing its acidity compared to benzoic acid.

  • Activation of the Aromatic Ring: The methylsulfonyl group deactivates the aromatic ring towards electrophilic substitution. Conversely, and more importantly for its synthetic applications, it strongly activates the ring for nucleophilic aromatic substitution (SNAr) . The group helps to stabilize the negative charge of the Meisenheimer complex, the key intermediate in SNAr reactions.[1][2]

The Methylsulfonyl Group as a Leaving Group:

In nucleophilic aromatic substitution reactions, the methylsulfonyl group can be displaced by a variety of nucleophiles. This occurs because the methanesulfinate anion (CH₃SO₂⁻) that is formed is a relatively stable leaving group. The reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of the activating carboxylic acid group (or its conjugate base under basic conditions) and the inherent stability of the leaving group.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The primary mode of reactivity involving the methylsulfonyl group in this compound is its displacement via nucleophilic aromatic substitution. The general scheme for this reaction is depicted below:

Figure 1: General scheme for the nucleophilic aromatic substitution of this compound.

Experimental Protocols

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of N-aryl-2-aminobenzoic acid derivatives.

  • Materials and Reagents:

    • This compound

    • Primary or secondary amine (1.1 - 1.5 equivalents)

    • Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N), 2.0 equivalents)

    • Solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equivalent).

    • Dissolve the starting material in DMF or DMSO.

    • Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

    • Add the base (2.0 equivalents).

    • Stir the reaction mixture at a temperature ranging from 80 °C to 150 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Reaction with Alkoxide Nucleophiles

This protocol describes a general procedure for the synthesis of 2-alkoxybenzoic acid derivatives.

  • Materials and Reagents:

    • This compound

    • Alcohol or phenol (1.5 equivalents)

    • Strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK), 1.2 equivalents)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Dichloromethane

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 equivalents) in the anhydrous solvent.

    • Add the strong base (1.2 equivalents) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.

    • Add this compound (1.0 equivalent) to the reaction mixture.

    • Heat the reaction to 60-100 °C and monitor by TLC.

    • After completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.[3]

Quantitative Data

Specific quantitative data for the nucleophilic aromatic substitution of this compound is scarce in the available literature. However, data from analogous reactions provide insight into the expected efficiency. For instance, the synthesis of N-aryl anthranilic acid derivatives from 2-chlorobenzoic acids, a related SNAr reaction, can proceed in up to 99% yield.[4] It is reasonable to expect that with optimization, reactions involving the displacement of the methylsulfonyl group can also achieve high yields, particularly given that the sulfonyl group is a good leaving group in SNAr reactions.

Reactant 1Reactant 2ProductYieldReference
2-Chlorobenzoic acidsAniline derivativesN-Aryl anthranilic acidsUp to 99%[4]

Signaling Pathways and Drug Development Applications

Currently, there is no specific information in the searched literature that directly links this compound to a particular signaling pathway. However, the structural motif of N-aryl anthranilic acid, which can be synthesized from this compound, is a common scaffold in medicinal chemistry with a wide range of biological activities. Derivatives of aminobenzoic acids have been investigated for their anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6] For example, N-aryl anthranilic acid derivatives have been studied as sirtuin inhibitors, which are involved in various cellular processes including gene silencing and cell cycle regulation.[7]

The synthesis of such derivatives from this compound provides a valuable route for generating compound libraries for high-throughput screening in drug discovery programs targeting various signaling pathways.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Development Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Library Library of N-aryl 2-aminobenzoic acid derivatives Reaction->Library HTS High-Throughput Screening Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Figure 2: A logical workflow illustrating the use of this compound in a drug discovery pipeline.

Conclusion

This compound is a valuable reagent whose reactivity is dominated by the strong electron-withdrawing and leaving group abilities of the methylsulfonyl group. Its primary application lies in nucleophilic aromatic substitution reactions, providing a robust method for the synthesis of a diverse range of 2-substituted benzoic acid derivatives. While specific quantitative data and established signaling pathway interactions for the parent molecule are not extensively documented, the principles of its reactivity are well-understood, and its utility as a scaffold for the generation of biologically active molecules is clear. The provided experimental protocols offer a solid foundation for researchers to explore the synthetic potential of this compound in their drug discovery and development endeavors. Further research into the specific reaction kinetics and biological activities of derivatives of this compound is warranted to fully exploit its potential.

References

Unveiling the Past: The First Synthesis of 2-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A foundational discovery in organosulfur chemistry, the first documented synthesis of 2-(Methylsulfonyl)benzoic acid was achieved in the early 20th century through the oxidation of its thioether precursor, 2-(Methylthio)benzoic acid. This seminal work laid the groundwork for the future exploration and application of aromatic sulfonyl compounds in various scientific and industrial fields.

The pioneering research, while not attributable to a single widely cited publication, is understood to have emerged from the systematic investigation of sulfur-containing aromatic compounds. The prevailing synthetic strategy of the era involved a two-step process: the initial preparation of 2-(methylthio)benzoic acid followed by its oxidation to the corresponding sulfone.

The Genesis: Synthesis of 2-(Methylthio)benzoic Acid

The journey to this compound began with the synthesis of its precursor, 2-(Methylthio)benzoic acid. Early 20th-century chemists accomplished this through the reaction of a diazotized solution of anthranilic acid (2-aminobenzoic acid) with a methyl mercaptan source, or by the nucleophilic substitution of a suitable 2-substituted benzoic acid with a methylthiolate salt. While specific yields and detailed protocols from the earliest preparations are not extensively documented in readily accessible modern databases, the fundamental transformation was a key step in accessing a range of ortho-substituted benzoic acid derivatives.

The Transformation: Oxidation to this compound

The crucial step in the discovery was the oxidation of the methylthio group to the methylsulfonyl group. This transformation was typically achieved using strong oxidizing agents common in the laboratories of the time. The exact historical publication detailing the first successful oxidation of 2-(methylthio)benzoic acid to this compound remains elusive in broad searches of modern chemical literature. However, the general principle of oxidizing thioethers to sulfones was a known and practiced chemical transformation.

The reaction would have involved treating 2-(methylthio)benzoic acid with an oxidizing agent such as potassium permanganate or hydrogen peroxide in an acidic medium, like glacial acetic acid. The successful isolation and characterization of the resulting white crystalline solid, this compound, would have marked its official discovery.

Experimental Protocols from a Historical Perspective

Based on the general understanding of organic synthesis during that period, a plausible experimental protocol for the first synthesis of this compound can be reconstructed.

Table 1: Reconstructed Historical Synthesis Protocol
StepProcedureReagentsConditions
1. Synthesis of 2-(Methylthio)benzoic Acid Diazotization of anthranilic acid followed by reaction with a methyl mercaptan equivalent.Anthranilic acid, Sodium nitrite, Hydrochloric acid, Methyl mercaptan or Sodium methyl mercaptideLow temperature (0-5 °C) for diazotization
2. Oxidation Oxidation of 2-(Methylthio)benzoic acid to this compound.2-(Methylthio)benzoic acid, Potassium permanganate or Hydrogen peroxide, Glacial acetic acidElevated temperature
3. Workup and Isolation Quenching of the reaction, precipitation, and recrystallization of the product.Water, Reducing agent (e.g., sodium bisulfite) if permanganate is used, Ethanol or water for recrystallization-

Logical Workflow of the Discovery

The discovery of this compound can be visualized as a logical progression of chemical synthesis and transformation.

Discovery_Workflow cluster_precursor Precursor Synthesis cluster_oxidation Oxidation Anthranilic_Acid Anthranilic Acid Diazotization Diazotization Anthranilic_Acid->Diazotization Methylthiobenzoic_Acid 2-(Methylthio)benzoic Acid Diazotization->Methylthiobenzoic_Acid Methyl_Mercaptan Methyl Mercaptan Source Methyl_Mercaptan->Methylthiobenzoic_Acid Methylsulfonylbenzoic_Acid This compound Methylthiobenzoic_Acid->Methylsulfonylbenzoic_Acid Oxidizing_Agent Oxidizing Agent (e.g., KMnO4, H2O2) Oxidizing_Agent->Methylsulfonylbenzoic_Acid

Figure 1. Logical workflow for the historical synthesis of this compound.

Signaling the Dawn of a New Class of Compounds

The discovery of this compound, while perhaps not a singular, celebrated event, was a significant step in the broader exploration of organosulfur chemistry. The introduction of the sulfonyl group onto an aromatic ring opened up new avenues for research into the physical and chemical properties of these compounds. This early work paved the way for the development of a vast array of sulfone-containing molecules, which would later find applications as pharmaceuticals, agrochemicals, and specialty polymers. The historical synthesis, rooted in the fundamental principles of organic reactions, stands as a testament to the enduring legacy of early 20th-century chemical innovation.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)benzoic acid is a valuable organic intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, featuring both a carboxylic acid and a methylsulfonyl group, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry and drug discovery. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, primarily through the oxidation of 2-(methylthio)benzoic acid.

Principle of the Synthesis

The most common and straightforward laboratory synthesis of this compound involves the oxidation of the corresponding thioether, 2-(methylthio)benzoic acid. This transformation can be achieved using various oxidizing agents. A widely used and effective method employs hydrogen peroxide in a suitable solvent, such as glacial acetic acid. The reaction proceeds through a sulfoxide intermediate, which is further oxidized to the sulfone.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound.

Materials and Reagents
  • 2-(Methylthio)benzoic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Sodium sulfite

  • Deionized water

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate

  • Hydrochloric acid (dilute)

Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice-water bath

  • Buchner funnel and filter paper

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Step-by-Step Synthesis Protocol
  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known quantity of 2-(methylthio)benzoic acid in glacial acetic acid.

  • Addition of Oxidant : Cool the solution in an ice-water bath. Slowly add 30% hydrogen peroxide to the stirred solution. The addition should be dropwise to control any potential exotherm.

  • Reaction : After the addition is complete, remove the ice bath and heat the reaction mixture to a temperature between 70°C and 100°C. Maintain this temperature and continue stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction : Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. To quench any unreacted hydrogen peroxide, slowly add a saturated aqueous solution of sodium sulfite. Stir for 15-20 minutes.

  • Precipitation and Isolation : The product, this compound, may precipitate out of the solution upon cooling or after the addition of the sodium sulfite solution. If a solid forms, collect it by vacuum filtration using a Buchner funnel.

  • Work-up : If the product does not precipitate, transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic extracts.

  • Washing : Wash the combined organic layers with deionized water and then with a saturated brine solution.

  • Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification : The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a white to light yellow solid.

Data Presentation

The following table summarizes the quantitative data for a typical synthesis of a methylsulfonylbenzoic acid derivative, which can be adapted for this compound.

ParameterValue
Starting Material 2-(Methylthio)benzoic acid
Oxidizing Agent 30% Hydrogen Peroxide
Solvent Glacial Acetic Acid
Reaction Temperature 70-100 °C
Reaction Time 2-4 hours
Typical Yield 85-95%
Purity (after recrystallization) >98%
Physical Appearance White to light yellow powder[1]
CAS Number 33963-55-2[2]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-(Methylthio)benzoic acid in Glacial Acetic Acid add_h2o2 Add 30% H2O2 (0-10 °C) start->add_h2o2 heat Heat Reaction Mixture (70-100 °C) add_h2o2->heat quench Quench with Na2SO3 solution heat->quench precipitation Precipitation / Extraction quench->precipitation filtration Filtration precipitation->filtration washing Washing filtration->washing drying Drying washing->drying recrystallization Recrystallization drying->recrystallization final_product This compound recrystallization->final_product

References

Application Notes and Protocols: Oxidation of 2-(Methylthio)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the oxidation of 2-(methylthio)benzoic acid to its corresponding sulfoxide, 2-(methylsulfinyl)benzoic acid, and sulfone, 2-(methylsulfonyl)benzoic acid. The selective oxidation of thioethers is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates. These protocols offer two common and effective methods utilizing meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂), catering to the need for controlled oxidation to either the sulfoxide or the sulfone. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and a visual workflow diagram.

Introduction

The oxidation of the sulfur atom in 2-(methylthio)benzoic acid offers a pathway to synthesize 2-(methylsulfinyl)benzoic acid and this compound. These compounds serve as valuable building blocks in medicinal chemistry and materials science. The selective conversion to the sulfoxide requires mild oxidizing conditions, while stronger conditions or stoichiometric amounts of the oxidant can lead to the fully oxidized sulfone. The choice of oxidant and reaction conditions is therefore crucial for achieving the desired product with high yield and purity. Thioethers can be oxidized to sulfoxides and sulfones using various oxidizing agents, including ozone, and peroxyacids like m-CPBA.[1] Hydrogen peroxide is another commonly used, environmentally friendly oxidant for this transformation.[2][3][4][5]

Data Presentation

Table 1: Comparison of Oxidation Protocols for 2-(Methylthio)benzoic Acid

ParameterProtocol 1: Selective Oxidation to SulfoxideProtocol 2: Oxidation to Sulfone
Product 2-(Methylsulfinyl)benzoic acidThis compound
Oxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA)Hydrogen Peroxide (30% aq. solution)
Stoichiometry of Oxidant 1.0 - 1.2 equivalents> 2.2 equivalents
Solvent Dichloromethane (DCM) or ChloroformAcetic Acid
Temperature 0 °C to room temperature80 - 100 °C
Reaction Time 1 - 4 hours4 - 12 hours
Typical Yield 85 - 95%80 - 90%
Key Considerations Temperature control is critical to prevent over-oxidation.Reaction can be exothermic; controlled addition of H₂O₂ is necessary.

Experimental Protocols

Protocol 1: Selective Oxidation to 2-(Methylsulfinyl)benzoic Acid using m-CPBA

This protocol describes the selective oxidation of the thioether to the sulfoxide using m-CPBA.

Materials:

  • 2-(Methylthio)benzoic acid

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(methylthio)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M concentration). Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

  • Addition of Oxidant: To the cooled solution, add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The starting material should be consumed within 1-4 hours.

  • Quenching: Once the reaction is complete, quench the excess peroxide by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). The bicarbonate wash removes the m-chlorobenzoic acid byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-(methylsulfinyl)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Oxidation to this compound using Hydrogen Peroxide

This protocol outlines the oxidation of the thioether to the sulfone using hydrogen peroxide in acetic acid.

Materials:

  • 2-(Methylthio)benzoic acid

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • Glacial acetic acid

  • Sodium sulfite

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid (approx. 0.2-0.5 M concentration).

  • Addition of Oxidant: Slowly add hydrogen peroxide (2.5 - 3.0 eq) to the stirred solution at room temperature. The addition may be exothermic, so cooling may be necessary.

  • Heating: After the initial exotherm subsides, heat the reaction mixture to 80-100 °C and maintain this temperature for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the starting material and the intermediate sulfoxide.

  • Quenching and Precipitation: After completion, cool the reaction mixture in an ice bath. A white solid, the sulfone product, should precipitate. If no precipitate forms, slowly add cold water to induce precipitation. To quench any remaining peroxide, a small amount of sodium sulfite can be carefully added until a negative test with peroxide indicator strips is obtained.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove acetic acid and other water-soluble impurities.

  • Drying: Dry the purified this compound in a vacuum oven. Further purification can be achieved by recrystallization if necessary.

Mandatory Visualization

Oxidation_Workflow cluster_start Starting Material cluster_protocol1 Protocol 1: Sulfoxide Synthesis cluster_protocol2 Protocol 2: Sulfone Synthesis start 2-(Methylthio)benzoic Acid p1_reagents m-CPBA (1.1 eq) DCM, 0 °C start->p1_reagents Oxidation p2_reagents H2O2 (>2.2 eq) Acetic Acid, 80-100 °C start->p2_reagents Oxidation p1_workup Quench (Na2S2O3) Wash (NaHCO3) Dry & Concentrate p1_reagents->p1_workup p1_product 2-(Methylsulfinyl)benzoic Acid p1_workup->p1_product p2_workup Cool & Precipitate Filter & Wash p2_reagents->p2_workup p2_product This compound p2_workup->p2_product

Caption: Experimental workflow for the oxidation of 2-(methylthio)benzoic acid.

Analytical Methods for Monitoring and Characterization

Accurate monitoring of the reaction and characterization of the products are essential for successful synthesis.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction. A typical mobile phase would be a mixture of a polar solvent (e.g., ethyl acetate) and a nonpolar solvent (e.g., hexanes), often with a small amount of acetic acid to ensure sharp spots for the carboxylic acids. The sulfoxide and sulfone are more polar than the starting thioether and will have lower Rf values.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction progress and product purity, reverse-phase HPLC is suitable. A C18 column with a mobile phase gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol can effectively separate the starting material, intermediate, and final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation of the products. For the sulfoxide, the methyl protons will appear as a singlet typically between 2.7-3.0 ppm. For the sulfone, this singlet will be further downfield, usually between 3.1-3.4 ppm.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the products. Electrospray ionization (ESI) is a common technique for these types of molecules.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups. The strong S=O stretching bands are characteristic: for sulfoxides, they appear in the range of 1030-1070 cm⁻¹, and for sulfones, two bands are observed around 1120-1160 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

References

Application of 2-(Methylsulfonyl)benzoic Acid as a Precursor for Herbicides: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2-(methylsulfonyl)benzoic acid and its derivatives as precursors for the synthesis of potent herbicides. The focus is on herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical target in plant metabolism.

Introduction

This compound and its structural analogs are key building blocks in the synthesis of a significant class of herbicides. These precursors are particularly important for the development of herbicides belonging to the triketone and pyrazolone chemical families. By modifying the core structure of this compound, chemists can synthesize compounds that effectively inhibit the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants, leading to a bleaching effect and subsequent plant death. Prominent examples of commercial herbicides derived from this precursor family include tembotrione and tolpyralate.

Mode of Action: HPPD Inhibition

Herbicides synthesized from this compound derivatives, such as tembotrione and tolpyralate, primarily function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1] HPPD is a key enzyme in the catabolism of tyrosine, which catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate.[1] Homogentisate is a crucial precursor for the biosynthesis of plastoquinone and tocopherols (Vitamin E) in plants.

The inhibition of HPPD leads to a cascade of effects:

  • Plastoquinone Depletion: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway.

  • Carotenoid Inhibition: The lack of plastoquinone indirectly inhibits the production of carotenoids.

  • Chlorophyll Degradation: Carotenoids protect chlorophyll from photo-oxidation. In their absence, chlorophyll is rapidly degraded by sunlight, leading to the characteristic bleaching symptoms (whitening of plant tissues).[1]

  • Plant Death: The loss of chlorophyll prevents photosynthesis, and the accumulation of toxic reactive oxygen species ultimately leads to plant death.

// Nodes Tyrosine [label="Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; HPPA [label="4-Hydroxyphenylpyruvate\n(HPPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPPD [label="4-Hydroxyphenylpyruvate\nDioxygenase (HPPD)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Herbicide [label="HPPD Inhibitor Herbicide\n(e.g., Tembotrione, Tolpyralate)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HGA [label="Homogentisate\n(HGA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Plastoquinone [label="Plastoquinone", fillcolor="#F1F3F4", fontcolor="#202124"]; Tocopherols [label="Tocopherols\n(Vitamin E)", fillcolor="#F1F3F4", fontcolor="#202124"]; PhytoeneDesaturase [label="Phytoene Desaturase", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Carotenoids [label="Carotenoids", fillcolor="#F1F3F4", fontcolor="#202124"]; Chlorophyll [label="Chlorophyll", fillcolor="#34A853", fontcolor="#FFFFFF"]; PhotoOxidation [label="Photo-oxidation", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bleaching [label="Bleaching", fillcolor="#F1F3F4", fontcolor="#202124"]; PlantDeath [label="Plant Death", shape=box, style="filled,rounded", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Tyrosine -> HPPA; HPPA -> HPPD [label="Substrate"]; HPPD -> HGA [label="Catalyzes conversion"]; Herbicide -> HPPD [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; HGA -> Plastoquinone [label="Precursor"]; HGA -> Tocopherols [label="Precursor"]; Plastoquinone -> PhytoeneDesaturase [label="Cofactor"]; PhytoeneDesaturase -> Carotenoids [label="Catalyzes synthesis"]; Carotenoids -> Chlorophyll [label="Protects"]; Chlorophyll -> PhotoOxidation [label="Susceptible to", style=dashed]; PhotoOxidation -> Bleaching; Bleaching -> PlantDeath; } /dot

Caption: HPPD Inhibitor Herbicide Mode of Action Pathway.

Quantitative Herbicidal Activity Data

The following tables summarize the herbicidal efficacy of tembotrione and tolpyralate, two commercial herbicides derived from this compound precursors.

Table 1: Herbicidal Efficacy of Tembotrione against Various Weed Species

Weed SpeciesCommon NameEfficacy (% Control)Application Rate (g a.i./ha)Reference
Setaria verticillataBristly foxtail>90120[2]
Dactyloctenium aegyptiumCrowfoot grass>90120[2]
Panicum repensTorpedo grass>90120[2]
Trianthema portulacastrumHorse purslane100120[2]
Cleome gynandraSpiderflower100120[2]
Echinochloa colonaJungle riceEffective125-150[3]
Commelina benghalensisBengal dayflowerEffective125-150[3]

Table 2: Herbicidal Efficacy (ED90) of Tolpyralate against Various Weed Species

Weed SpeciesCommon NameED90 (g a.i./ha)Reference
Amaranthus rudisCommon waterhemp19-31[4]
Chenopodium albumCommon lambsquarters19-31[4]
Abutilon theophrastiVelvetleaf19-31[4]
Lamium amplexicauleHenbit19-31[4]

Table 3: Herbicidal Efficacy of Tolpyralate + Atrazine against Various Weed Species

Weed SpeciesCommon NameEfficacy (% Control at 8 WAA)Application Rate (g a.i./ha)Reference
Chenopodium albumCommon lambsquarters>9030 + 1000[5][6]
Abutilon theophrastiVelvetleaf>9030 + 1000[5][6]
Ambrosia artemisiifoliaCommon ragweed>9030 + 1000[5][6]
Amaranthus powellii/retroflexusPowell amaranth/Redroot pigweed>9030 + 1000[5][6]
Setaria viridisGreen foxtail>9030 + 1000[5][6]
Brassica kaberWild mustard>9030 + 1000[5][6]
Persicaria maculosaLadysthumb>9030 + 1000[5][6]
Echinochloa crus-galliBarnyardgrass>9030 + 1000[5][6]

Experimental Protocols

Synthesis of Tembotrione from a this compound Derivative

This protocol describes the synthesis of Tembotrione, a representative HPPD inhibitor herbicide, starting from methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate.

Step 1: Bromination of Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate [7]

  • In a 500 mL reaction flask, add 40g of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (0.152 mol), 200 mL of dichloromethane, 0.5g of azobisisobutyronitrile (AIBN) (0.003 mol), and 34g of hydrobromic acid (48%, 0.202 mol).

  • Heat the mixture to 45-50°C and add 25g of hydrogen peroxide (30%, 0.22 mol) dropwise.

  • Continue the reaction at this temperature until completion, monitoring by LC.

  • After the reaction is complete, separate the layers and wash the organic layer with water.

  • Concentrate the organic layer and recrystallize the residue from ethanol.

  • Filter and dry the product to obtain methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate.

Step 2: Synthesis of 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid [7][8]

  • React the bromide from Step 1 with 2,2,2-trifluoroethanol in the presence of an alkali (e.g., potassium carbonate) and a catalyst in a suitable solvent.

  • After the reaction, filter the mixture, wash with water, and concentrate.

  • Hydrolyze the resulting ester with a second alkali (e.g., sodium hydroxide) in water.

  • Acidify the reaction mixture, filter, wash, and dry the precipitate to obtain 2-chloro-3-(2,2,2-trifluoroethoxy)methyl-4-methanesulfonylbenzoic acid.

Step 3: Synthesis of Tembotrione [7][9]

  • React the etherate from Step 2 with thionyl chloride in the presence of a catalyst and a solvent. After the reaction, remove the solvent.

  • To the resulting acid chloride, add 1,3-cyclohexanedione and a solvent.

  • Add triethylamine dropwise.

  • After the reaction, add acetone cyanohydrin.

  • Wash the reaction mixture with water and separate the layers.

  • Remove the solvent from the organic layer and recrystallize the residue to obtain Tembotrione as a beige solid.

Greenhouse Bioassay for Post-Emergence Herbicidal Activity

This protocol outlines a general procedure for evaluating the post-emergence herbicidal activity of compounds derived from this compound.

1. Plant Preparation [3]

  • Potting Medium: Use a standard greenhouse potting mix (e.g., peat, perlite, and vermiculite).

  • Planting: Sow 5-10 seeds of each target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Echinochloa crus-galli) in 10-cm diameter pots.

  • Thinning: After emergence, thin the seedlings to a uniform number (e.g., 3-5 plants) per pot.

  • Growing Conditions: Grow the plants in a greenhouse with controlled conditions:

    • Temperature: 25/18°C (day/night)

    • Humidity: 60-80%

    • Photoperiod: 16-hour light. Use supplemental lighting if necessary.

2. Herbicide Application [3]

  • Timing: Apply the herbicide treatments when the plants reach the 2-4 true leaf stage.

  • Dose Range: Prepare a series of herbicide dilutions to create a logarithmic dose range (e.g., 0, 10, 50, 100, 200, 500 g a.i./ha). The range should bracket the expected effective dose.

  • Application: Use a laboratory spray chamber with a flat-fan nozzle to ensure uniform application. Calibrate the sprayer to deliver a consistent volume (e.g., 200 L/ha).

  • Controls and Replication: Include an untreated control group (sprayed with the carrier solvent and any surfactant). Replicate each treatment at least 3-4 times in a completely randomized design.

3. Data Collection and Analysis [3]

  • Visual Assessment: Visually assess plant injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment - DAT) using a scale of 0% (no effect) to 100% (complete plant death).

  • Biomass Measurement: At the end of the experiment (e.g., 21 DAT), harvest the above-ground biomass of all plants in each pot.

  • Dry Weight Determination: Dry the harvested biomass in an oven at 70°C until a constant weight is achieved. Record the dry weight for each pot.

  • Data Analysis: Calculate the percent growth reduction for each treatment relative to the untreated control. Use non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR50 (the dose causing 50% growth reduction) or ED50 (the dose causing 50% effect) value for each weed species.

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of herbicides using this compound as a precursor to the evaluation of their biological activity.

// Nodes Precursor [label="this compound\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Synthesis [label="Chemical Synthesis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization\n(Chromatography, NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; HerbicideCandidate [label="Herbicide Candidate", fillcolor="#F1F3F4", fontcolor="#202124"]; Bioassay [label="Greenhouse Bioassay", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DoseResponse [label="Dose-Response Evaluation\n(Pre- and Post-emergence)", fillcolor="#F1F3F4", fontcolor="#202124"]; DataAnalysis [label="Data Analysis\n(GR50 / ED50 Calculation)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Results [label="Efficacy & Selectivity Data", shape=document, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Precursor -> Synthesis; Synthesis -> Purification; Purification -> HerbicideCandidate; HerbicideCandidate -> Bioassay; Bioassay -> DoseResponse; DoseResponse -> DataAnalysis; DataAnalysis -> Results; } /dot

Caption: General experimental workflow for herbicide development.

References

Application Notes: The Role of 2-(Methylsulfonyl)benzoic Acid Derivatives in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(methylsulfonyl)benzoic acid and its derivatives as key intermediates in the synthesis of pharmaceutical compounds. This document includes detailed experimental protocols for the preparation of these intermediates, quantitative data on reaction yields and purity, and an exploration of their application in the synthesis of bioactive molecules.

Introduction

This compound and its substituted analogues, particularly 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) and 2-chloro-4-(methylsulfonyl)benzoic acid, are versatile building blocks in organic synthesis.[1][2][3] Their utility is prominent in both the agrochemical and pharmaceutical industries. The presence of the methylsulfonyl group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the carboxylic acid moiety, making these compounds valuable precursors for a variety of transformations. In the pharmaceutical sector, these intermediates are instrumental in the synthesis of drugs targeting a range of therapeutic areas.[1][2][4]

Synthesis of Key Pharmaceutical Intermediates

The following sections detail the experimental protocols for the synthesis of two critical pharmaceutical intermediates derived from substituted toluenes.

Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid (NMSBA)

NMSBA is a crucial intermediate, notably in the production of the herbicide mesotrione, and also finds applications in pharmaceutical synthesis.[3][4][5] The most common synthetic route involves the oxidation of 2-nitro-4-methylsulfonyltoluene.

This protocol is based on a high-yield synthesis using a vanadium pentoxide catalyst.[6][7]

Materials:

  • 2-Nitro-4-methylsulfonyltoluene (99% purity)

  • Sulfuric acid (70% w/w)

  • Nitric acid (68% w/w)

  • Vanadium pentoxide (V₂O₅, 98% purity)

  • Oxygen gas

  • Water (deionized)

  • Sodium hydroxide solution (32% w/w, for exhaust gas treatment)

Equipment:

  • 1000 mL glass reactor with a self-priming mixing device

  • Heating mantle with temperature controller

  • Condensation receiver with an exhaust gas absorption setup

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • To a 1000 mL glass reactor, add 600.00 g of 70% sulfuric acid.

  • Activate the self-priming mixing device.

  • Add 97.83 g of 2-nitro-4-methylsulfonyltoluene (99% purity) and 1.95 g of vanadium pentoxide (98% purity) to the reactor. Stir the mixture continuously for 10 minutes.

  • Install a condensation receiver equipped with an exhaust gas absorption system containing a 32% sodium hydroxide solution.

  • Rapidly heat the reaction mixture to 140°C.

  • Slowly add 230 g of 68% nitric acid via a dropping funnel over approximately 10 hours. Concurrently, control the oxygen feed rate at 0.1 g/min .

  • After the addition of nitric acid is complete, maintain the reaction temperature at 140°C and continue stirring until the concentration of unreacted 2-nitro-4-methylsulfonyltoluene is less than 1% (approximately 1 hour).

  • Slowly cool the reaction solution to 10-20°C with continuous stirring to precipitate the product.

  • Filter the precipitate and wash the filter cake three times with 150 g of water.

  • Dry the product to obtain 2-nitro-4-methylsulfonylbenzoic acid.

Quantitative Data:

ParameterValueReference
Starting Material2-Nitro-4-methylsulfonyltoluene[6][7]
Product2-Nitro-4-methylsulfonylbenzoic acid[6][7]
Yield98.0%[6][7]
Purity98.10%[6][7]
Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

This intermediate is utilized in the synthesis of various organic compounds, including potential pharmaceutical agents.[8][9][10] A common synthetic route starts from 2-chloro-4-(chlorosulfonyl)benzoyl chloride.

This protocol describes a two-step, one-pot synthesis.[11][12]

Materials:

  • 2-Chloro-4-(chlorosulfonyl)benzoyl chloride

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Sodium salt of chloroacetic acid

  • Water (deionized)

  • Dilute Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer with hotplate

  • Separatory funnel

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge 4.6 g (37 mmol) of sodium sulfite, 12.3 g (146 mmol) of sodium bicarbonate, and 40 mL of water.

  • Heat the resulting slurry to 75°C with stirring.

  • Slowly add 10 g (33 mmol) of 2-chloro-4-(chlorosulfonyl)benzoyl chloride to the flask.

  • Stir the mixture at 75°C for 2 hours.

  • Add 6.4 g (55 mmol) of the sodium salt of chloroacetic acid to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 21 hours.

  • Cool the reaction mixture to room temperature and acidify with dilute HCl.

  • Extract the aqueous mixture with ethyl acetate.

  • Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to dryness to afford the product.

Quantitative Data:

ParameterValueReference
Starting Material2-Chloro-4-(chlorosulfonyl)benzoyl chloride[11][12]
Product2-Chloro-4-(methylsulfonyl)benzoic acid[11][12]
Yield85% (overall)[11][12]
Purity87%[11][12]

Application in Pharmaceutical Synthesis

Derivatives of this compound serve as precursors to a variety of pharmaceutical agents.

Synthesis of Amisulpride Intermediate

2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid is a key intermediate in the synthesis of the antipsychotic drug Amisulpride.[8][13][14][15] The synthesis involves the acylation of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid with thionyl chloride to form the corresponding benzoyl chloride. This activated intermediate is then reacted with N-ethyl-2-aminomethylpyrrolidine via an amidation reaction to yield Amisulpride.[8] A detailed protocol for the final amidation step is as follows: to a stirring mixture of 4-amino-2-methoxy-5-ethyl sulphonyl benzoic acid and acetone at 0-5° C., triethylamine is added, followed by the addition of ethyl chloroformate. N-ethyl-2-amino methyl pyrrolidine is then added to the reaction mass at 5-10° C. The temperature is raised to 25-30° C and the mixture is stirred for 120 minutes to yield crude amisulpride.[13]

Synthesis of Celecoxib Analogues

The methylsulfonylphenyl moiety is a key pharmacophore in the selective COX-2 inhibitor, Celecoxib.[16][17][18][19][20] While direct synthesis from this compound is not the primary route for Celecoxib itself, its analogues are synthesized from precursors containing the methylsulfonylphenyl group. For instance, 4-(methylsulfonylphenyl)hydrazine hydrochloride can be condensed with a 1,3-dione derivative to form the pyrazole core of Celecoxib analogues.[4][17]

Signaling Pathway and Mechanism of Action

The pharmaceutical compounds derived from these intermediates often target specific biological pathways. A prominent example is the mechanism of action of Celecoxib, a selective COX-2 inhibitor.

COX-2 Inhibition Signaling Pathway

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][11][16][17][18] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation and pain.[18] By inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory prostaglandins.[16]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: COX-2 Inhibition by Celecoxib.

Experimental Workflow Overview

The general workflow for utilizing this compound derivatives in pharmaceutical synthesis involves a multi-step process, from the synthesis of the intermediate to the final active pharmaceutical ingredient (API).

Experimental_Workflow Start Starting Material (e.g., Substituted Toluene) Intermediate_Synth Synthesis of Intermediate (e.g., NMSBA, 2-Chloro-4-(methylsulfonyl)benzoic acid) Start->Intermediate_Synth Purification1 Purification & Characterization (Crystallization, Chromatography, Spectroscopy) Intermediate_Synth->Purification1 API_Synth Synthesis of API (e.g., Amisulpride, Celecoxib Analogue) Purification1->API_Synth Purification2 Final API Purification & Formulation API_Synth->Purification2 QC Quality Control & Analysis Purification2->QC

Caption: General experimental workflow.

Conclusion

This compound derivatives are demonstrably valuable intermediates for the pharmaceutical industry. The synthetic protocols provided herein offer robust methods for their preparation, achieving high yields and purity. Their application in the synthesis of drugs like Amisulpride and Celecoxib analogues highlights their importance in developing treatments for a range of conditions. The understanding of the mechanism of action of the final drug products, such as the COX-2 inhibition pathway, is crucial for rational drug design and development.

References

Application Notes and Protocols for Purity Analysis of 2-(Methylsulfonyl)benzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(Methylsulfonyl)benzoic acid.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final drug product. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and its potential impurities. The method is developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyEstimated Value/CharacteristicImplication for HPLC Method Development
Chemical Structure A benzoic acid derivative with a methylsulfonyl group at the ortho position.The presence of the carboxylic acid group makes the compound acidic. The sulfonyl and carboxylic acid moieties increase polarity.
pKa Estimated to be around 3-4, similar to other benzoic acid derivatives.The mobile phase pH should be controlled to ensure consistent ionization and retention. A pH below the pKa (e.g., pH 2.5-3.0) will keep the analyte in its protonated, less polar form, leading to better retention on a reversed-phase column.
logP Expected to be low, indicating hydrophilicity.A reversed-phase C18 column is a suitable starting point, but a more polar-modified column could also be considered if retention is insufficient.
UV Absorbance (λmax) Expected to be in the range of 220-240 nm, characteristic of the benzene ring chromophore.[1][2][3]A UV detector set within this range should provide good sensitivity for the analyte.

HPLC Method Development and Optimization

The following sections outline the protocol for developing a specific and reliable HPLC method for the purity analysis of this compound.

Experimental Workflow

The logical flow of the method development process is illustrated below.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: System Suitability & Finalization A Analyte Characterization (pKa, logP, UV λmax) B Column Selection (e.g., C18, 5 µm, 4.6x250 mm) A->B C Initial Mobile Phase (e.g., ACN:Buffer pH 2.5) A->C D Detector Wavelength (e.g., 230 nm) A->D E Optimize Mobile Phase Ratio (Isocratic/Gradient) B->E C->E I Perform System Suitability Tests (SST) D->I F Fine-tune pH & Buffer Conc. E->F G Evaluate Flow Rate (e.g., 1.0 mL/min) F->G H Assess Column Temperature G->H H->I J Finalize Method Parameters I->J

Caption: Workflow for HPLC Method Development.

Recommended Chromatographic Conditions (Starting Point)
ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.5)
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, hold for 10 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 230 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A:Mobile Phase B (70:30)
Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix well and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and prepare as described for the standard solution.

Method Validation Protocol

The developed HPLC method must be validated to ensure it is suitable for its intended purpose. The validation will be performed according to ICH Q2(R1) guidelines.

Validation Parameters Workflow

The relationship between the different validation parameters is depicted in the following diagram.

Method_Validation cluster_core Core Validation Parameters cluster_additional Additional Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy->Precision Robustness Robustness Precision->Robustness Solution_Stability Solution Stability

Caption: Interrelationship of HPLC Method Validation Parameters.

Experimental Protocols for Validation

4.2.1. Specificity The specificity of the method will be demonstrated by analyzing a blank (diluent), a placebo (if applicable), the this compound standard, and the sample solution. The chromatograms will be examined to ensure that there are no interfering peaks at the retention time of the main analyte.

4.2.2. Linearity Linearity will be assessed by preparing a series of at least five concentrations of the this compound reference standard over a range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The peak areas will be plotted against the corresponding concentrations, and a linear regression analysis will be performed.

4.2.3. Accuracy Accuracy will be determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Three replicate preparations will be analyzed for each concentration level.

4.2.4. Precision

  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration will be performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay will be performed on a different day, by a different analyst, or on a different instrument.

4.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

4.2.6. Robustness The robustness of the method will be evaluated by intentionally varying critical method parameters and observing the effect on the results. Parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1 unit)

  • Wavelength of detection (± 2 nm)

Data Presentation

All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
50
75
100
125
150
Correlation Coefficient (r²)
Slope
Y-intercept

Table 2: Accuracy (Recovery) Data

Spike Level (%)Amount Spiked (µg/mL)Amount Recovered (µg/mL)% RecoveryMean % Recovery% RSD
80 80
80
80
100 100
100
100
120 120
120
120

Table 3: Precision Data

Precision TypeParameterResultsAcceptance Criteria
Repeatability % RSD of Peak Areas (n=6)≤ 2.0%
Intermediate Precision % RSD of Peak Areas (n=6)≤ 2.0%

Table 4: LOD and LOQ

ParameterResult (µg/mL)
Limit of Detection (LOD)
Limit of Quantitation (LOQ)

Table 5: Robustness Data

Parameter VariedModification% Assay% Change from Normal
Flow Rate 0.9 mL/min
1.1 mL/min
Column Temperature 28 °C
32 °C
Mobile Phase pH 2.4
2.6
Wavelength 228 nm
232 nm

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC method for the purity analysis of this compound. The outlined protocols and acceptance criteria, based on ICH guidelines, will ensure the final method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control in a pharmaceutical setting.

References

Application Notes and Protocols for the Large-Scale Production of 2-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 2-(Methylsulfonyl)benzoic acid, an important intermediate in the pharmaceutical and agrochemical industries. The described methodology is based on a two-step process: the synthesis of 2-(Methylthio)benzoic acid followed by its oxidation to the final product.

I. Overview of the Synthetic Pathway

The large-scale production of this compound is most effectively achieved through a two-step synthetic route. The first step involves the synthesis of the precursor, 2-(Methylthio)benzoic acid. Subsequently, this intermediate is oxidized to yield the desired this compound. This pathway is selected for its reliance on readily available starting materials and its amenability to industrial-scale production.

Synthetic_Pathway 2-Chlorobenzonitrile 2-Chlorobenzonitrile Step1 Step 1: Nucleophilic Aromatic Substitution & Hydrolysis 2-Chlorobenzonitrile->Step1 Sodium_Methyl_Mercaptide Sodium_Methyl_Mercaptide Sodium_Methyl_Mercaptide->Step1 2-(Methylthio)benzoic_acid 2-(Methylthio)benzoic acid Step1->2-(Methylthio)benzoic_acid Step2 Step 2: Oxidation 2-(Methylthio)benzoic_acid->Step2 Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Step2 2-(Methylsulfonyl)benzoic_acid This compound Step2->2-(Methylsulfonyl)benzoic_acid

Caption: Overall synthetic pathway for this compound.

II. Experimental Protocols

Step 1: Large-Scale Synthesis of 2-(Methylthio)benzoic Acid

This protocol is adapted from established industrial methods for the synthesis of methylthiobenzoic acids.[1][2] The reaction proceeds via a nucleophilic aromatic substitution of 2-chlorobenzonitrile with sodium methyl mercaptide, followed by in-situ hydrolysis of the resulting nitrile to the carboxylic acid.

Materials and Reagents:

  • 2-Chlorobenzonitrile

  • Sodium methyl mercaptide solution (e.g., 20% in water)

  • Sodium hydroxide (solid)

  • Hydrochloric acid (e.g., 20% aqueous solution)

  • Toluene (or other suitable organic solvent)

  • Phase-transfer catalyst (e.g., resin-immobilized quaternary ammonium salt)

Equipment:

  • Large-scale glass-lined reactor with overhead stirring, heating/cooling capabilities, and a reflux condenser

  • Addition funnel

  • pH meter

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum drying oven

Protocol:

  • Reaction Setup: Charge the reactor with toluene and the phase-transfer catalyst.

  • Addition of Starting Material: Add 2-chlorobenzonitrile to the reactor.

  • Heating: Heat the mixture to 70-80°C with vigorous stirring.

  • Nucleophilic Substitution: Slowly add the sodium methyl mercaptide solution to the reactor over a period of 2-3 hours, maintaining the temperature at 80°C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC) until the consumption of 2-chlorobenzonitrile is complete.

  • Hydrolysis: Add solid sodium hydroxide to the reaction mixture.

  • Heating for Hydrolysis: Increase the temperature to 110°C and maintain under reflux until the evolution of ammonia gas ceases, indicating the completion of nitrile hydrolysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separation vessel and separate the aqueous and organic layers.

    • Wash the organic layer with water.

    • Combine the aqueous layers.

  • Acidification and Precipitation:

    • Cool the combined aqueous layer in an ice bath.

    • Slowly add 20% hydrochloric acid with stirring to adjust the pH to 1-2.

    • A precipitate of 2-(Methylthio)benzoic acid will form.

  • Isolation and Drying:

    • Isolate the solid product by filtration.

    • Wash the filter cake with cold water to remove any inorganic salts.

    • Dry the product under vacuum at 60-70°C to a constant weight.

Quantitative Data for Step 1:

ParameterValueReference
Molar ratio of 2-chlorobenzonitrile to sodium methyl mercaptide1 : 1.1 - 1.5[1][2]
Molar ratio of 2-chlorobenzonitrile to sodium hydroxide1 : 1.5 - 2.0[1][2]
Reaction Temperature (Substitution)70 - 80°C[1][2]
Reaction Temperature (Hydrolysis)110°C[1][2]
Typical Yield85 - 95%[1][2]
Purity (by HPLC)>98%[2]
Step 2: Oxidation of 2-(Methylthio)benzoic Acid to this compound

This protocol describes the oxidation of the methylthio group to a methylsulfonyl group using a green and efficient oxidizing agent.[3][4][5] This method is advantageous for large-scale production due to its mild reaction conditions and avoidance of heavy metal catalysts.

Materials and Reagents:

  • 2-(Methylthio)benzoic acid (from Step 1)

  • Urea-hydrogen peroxide (UHP)

  • Phthalic anhydride

  • Ethyl acetate

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

Equipment:

  • Large-scale glass-lined reactor with overhead stirring, heating/cooling capabilities, and a reflux condenser

  • Addition funnel

  • Filtration unit

  • Rotary evaporator

Protocol:

  • Reaction Setup: Charge the reactor with 2-(Methylthio)benzoic acid and ethyl acetate.

  • Addition of Reagents: Add phthalic anhydride to the mixture with stirring.

  • Controlled Addition of Oxidant: Portion-wise, add urea-hydrogen peroxide to the reaction mixture over 1-2 hours. An exotherm may be observed; maintain the temperature below 40°C using a cooling bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC until the starting material is fully consumed.

  • Quenching and Work-up:

    • Cool the reaction mixture to 10-15°C.

    • Slowly add a saturated solution of sodium bicarbonate to quench any remaining oxidant and to neutralize the phthalic acid formed.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate.

  • Drying and Solvent Removal:

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or water) to achieve high purity.

  • Drying: Dry the purified product in a vacuum oven at 70-80°C.

Quantitative Data for Step 2:

ParameterValueReference
Molar ratio of 2-(Methylthio)benzoic acid to Urea-Hydrogen Peroxide1 : 2.2 - 2.5[3]
Molar ratio of 2-(Methylthio)benzoic acid to Phthalic Anhydride1 : 1.1 - 1.2[3]
Reaction TemperatureRoom temperature to 40°C[3]
Typical Yield>90%[3]
Purity (after recrystallization)>99%

III. Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the large-scale production of this compound, from raw material sourcing to the final purified product.

Production_Workflow cluster_step1 Step 1: Synthesis of 2-(Methylthio)benzoic acid cluster_step2 Step 2: Oxidation Raw_Materials_1 2-Chlorobenzonitrile, Sodium Methyl Mercaptide, NaOH, Toluene Reaction_1 Nucleophilic Substitution & Hydrolysis Raw_Materials_1->Reaction_1 Workup_1 Phase Separation & Acidification Reaction_1->Workup_1 Isolation_1 Filtration & Drying Workup_1->Isolation_1 Intermediate 2-(Methylthio)benzoic acid Isolation_1->Intermediate Reaction_2 Oxidation Intermediate->Reaction_2 QC_Intermediate Quality Control Intermediate->QC_Intermediate Raw_Materials_2 Urea-Hydrogen Peroxide, Phthalic Anhydride, Ethyl Acetate Raw_Materials_2->Reaction_2 Workup_2 Quenching & Extraction Reaction_2->Workup_2 Purification Recrystallization Workup_2->Purification Final_Product This compound Purification->Final_Product QC_Final Quality Control Final_Product->QC_Final QC_Intermediate->Reaction_2 Meets Specs

Caption: Production workflow for this compound.

References

Application Notes and Protocols: Experimental Setup for the Sulfonation of 2-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the sulfonation of 2-bromobenzoic acid to synthesize 2-bromo-5-sulfobenzoic acid. Aromatic sulfonation is a key electrophilic aromatic substitution reaction that introduces a sulfonic acid group (-SO₃H) onto an aromatic ring.[1] This functional group can serve as a directing group in subsequent synthetic steps, enhance the aqueous solubility of the molecule, or act as a leaving group. The protocol described herein utilizes concentrated sulfuric acid as the sulfonating agent. The methodology covers the reaction setup, work-up, and purification of the final product. Additionally, this document includes a summary of quantitative data in a tabular format and a visual representation of the experimental workflow.

Introduction

The sulfonation of aromatic compounds is a fundamental transformation in organic synthesis. The introduction of a sulfonic acid moiety can significantly alter the physicochemical properties of a molecule, a strategy often employed in drug development to improve pharmacokinetics. 2-Bromobenzoic acid possesses two deactivating groups on the aromatic ring: a bromo group, which is ortho, para-directing, and a carboxylic acid group, which is meta-directing. The sulfonation of this substrate is expected to yield 2-bromo-5-sulfobenzoic acid as the major product due to the directing effects of both substituents.

This application note provides a comprehensive protocol for this transformation, using readily available reagents and standard laboratory equipment. The reaction proceeds via an electrophilic aromatic substitution mechanism, where sulfur trioxide (SO₃), or its protonated form, acts as the electrophile.[2]

Experimental Protocol

Materials:

  • 2-Bromobenzoic acid (C₇H₅BrO₂)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Sodium Chloride (NaCl)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with a heating mantle

  • Dropping funnel

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Standard glassware for filtration and washing

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2-bromobenzoic acid.

  • Addition of Sulfonating Agent: While stirring, slowly add concentrated sulfuric acid to the 2-bromobenzoic acid. An exothermic reaction may be observed. The amount of sulfuric acid should be sufficient to fully dissolve the starting material.[3]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (see Table 1 for suggested parameters) and maintain it for a specified duration with continuous stirring. The progress of the reaction can be monitored using an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture over crushed ice in a beaker with stirring. This will precipitate the sulfonated product.

  • Isolation of the Product: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a saturated solution of sodium chloride to remove excess sulfuric acid. Further washing with small portions of cold deionized water can be performed.

  • Drying: Dry the isolated solid, the crude 2-bromo-5-sulfobenzoic acid, in a desiccator or a vacuum oven at a low temperature.

  • Purification (Optional): If further purification is required, recrystallization from a suitable solvent system can be performed.[4] The crude product can also be purified by converting it to its salt, followed by regeneration of the sulfonic acid.[5]

Data Presentation

Table 1: Summary of Quantitative Data for the Sulfonation of 2-Bromobenzoic Acid

ParameterValue
Reactants
2-Bromobenzoic Acid (mol)e.g., 0.05
2-Bromobenzoic Acid (g)e.g., 10.05
Conc. Sulfuric Acid (mL)e.g., 20
Reaction Conditions
Temperature (°C)e.g., 100-120
Reaction Time (h)e.g., 2-4
Product
Product Name2-Bromo-5-sulfobenzoic acid
Molecular FormulaC₇H₅BrO₅S[6]
Molar Mass ( g/mol )281.08[6]
Theoretical Yield (g)Calculated based on starting material
Actual Yield (g)Experimentally determined
Percent Yield (%)Calculated
Melting Point (°C)Experimentally determined

Note: The values provided are examples and should be optimized for specific experimental conditions.

Experimental Workflow Diagram

experimental_workflow reagents 1. Reagent Preparation - 2-Bromobenzoic Acid - Concentrated H₂SO₄ reaction_setup 2. Reaction Setup - Combine reagents in a round-bottom flask reagents->reaction_setup sulfonation 3. Sulfonation Reaction - Heat with stirring reaction_setup->sulfonation quenching 4. Quenching - Pour reaction mixture over ice sulfonation->quenching filtration 5. Product Isolation - Vacuum filtration quenching->filtration washing 6. Washing - Saturated NaCl solution - Cold deionized water filtration->washing drying 7. Drying - Desiccator or vacuum oven washing->drying purification 8. Purification (Optional) - Recrystallization drying->purification analysis 9. Product Analysis - Yield, MP, Spectroscopy drying->analysis purification->analysis

Caption: Experimental workflow for the sulfonation of 2-bromobenzoic acid.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The addition of the reaction mixture to ice is an exothermic process and should be done slowly and with caution.

This protocol provides a general guideline for the sulfonation of 2-bromobenzoic acid. Researchers may need to optimize reaction conditions, such as temperature and reaction time, to achieve the desired yield and purity of the final product.

References

Application Notes and Protocols: Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Nitro-4-methylsulfonylbenzoic acid (NMSBA) is a vital organic intermediate with significant applications in the agrochemical and pharmaceutical industries.[1][2][3] Its chemical structure, featuring both a nitro group and a methylsulfonyl group, makes it a versatile building block for the synthesis of more complex molecules.[2] The primary application of NMSBA is as a key intermediate in the production of the selective herbicide, Mesotrione.[3][4] It also plays a role in the synthesis of dyes and various therapeutic agents, highlighting its importance in medicinal chemistry and materials science.[2][4][5] The growing demand for Mesotrione has spurred research into efficient, economical, and environmentally friendly synthetic routes for NMSBA.[1][3][6]

Data Presentation

The synthesis of 2-nitro-4-methylsulfonylbenzoic acid has been approached through various oxidative methods, primarily starting from 2-nitro-4-methylsulfonyltoluene (NMST). The choice of oxidizing agent and catalyst significantly influences the reaction's efficiency, yield, and environmental impact. Below is a summary of quantitative data from different synthetic protocols.

Table 1: Comparison of Synthetic Protocols for 2-Nitro-4-methylsulfonylbenzoic Acid

Starting MaterialOxidizing Agent/CatalystReaction ConditionsYield (%)Purity (%)Reference
2-nitro-4-methylsulfonyltolueneNitric acid / Vanadium pentoxide70% H₂SO₄, 140°C, ~10 h98.098.10[7][8]
2-nitro-4-methylsulfonyltolueneHydrogen peroxide / CuO/Al₂O₃Conc. H₂SO₄, 60-65°C, 3-4 h78.3Not Specified[1][9]
1-Chloro-4-methyl sulfonyl benzeneNitrating agent, then oxidationNot fully specified>75>98[4]
2-nitro-4-methylsulfonyltolueneNitric acid / Vanadium pentoxide / O₂H₂SO₄, airtight stirring>90>98[3]
2-nitro-4-methysulfonyl tolueneElectrochemical (Cr⁶⁺ mediated)H₂SO₄ solution, 35°CNot SpecifiedNot Specified[10]

Experimental Protocols

Detailed methodologies for the key synthetic routes to 2-nitro-4-methylsulfonylbenzoic acid are provided below. These protocols are based on published literature and patents.

Protocol 1: Oxidation of 2-Nitro-4-methylsulfonyltoluene with Nitric Acid and Vanadium Pentoxide

This protocol is adapted from a high-yield synthesis method.[7][8]

Materials:

  • 2-nitro-4-methylsulfonyltoluene (99% purity)

  • Sulfuric acid (70% w/w)

  • Vanadium pentoxide (98% purity)

  • Nitric acid (68% w/w)

  • Oxygen

  • Water

  • Sodium hydroxide solution (32% w/w) for exhaust gas absorption

Equipment:

  • 1000 mL glass reactor with a self-priming mixing device

  • Heating mantle

  • Condensation receiver with exhaust gas absorption setup

  • Filtration apparatus

  • Drying oven

Procedure:

  • To a 1000 mL glass reactor, add 600.00 g of 70% sulfuric acid and activate the self-priming mixing device.

  • Add 97.83 g of 2-nitro-4-methylsulfonyltoluene and 1.95 g of vanadium pentoxide powder to the reactor. Stir the mixture continuously for 10 minutes.

  • Install a condensation receiver equipped for exhaust gas absorption. The exhaust gas can be treated with a 32% sodium hydroxide solution.[7][8]

  • Rapidly heat the reaction mixture to 140°C.

  • Slowly add 230 g of 68% nitric acid over approximately 10 hours. Concurrently, control the oxygen feed rate at 0.1 g/min .

  • After the addition of nitric acid is complete, maintain the reaction temperature at 140°C and continue stirring for about 1 hour, or until the concentration of unreacted 2-nitro-4-methylsulfonyltoluene is below 1%.

  • Slowly cool the reaction mixture to 10-20°C with continuous stirring to precipitate the product.

  • Filter the solid product.

  • Wash the filter cake three times with 150 g of water.

  • Dry the product to obtain 2-nitro-4-methylsulfonylbenzoic acid. The expected yield is approximately 110.20 g (98.0%) with a purity of 98.10%.[7][8]

Protocol 2: Oxidation of 2-Nitro-4-methylsulfonyltoluene with Hydrogen Peroxide and CuO/Al₂O₃ Catalyst

This protocol offers an alternative to the use of nitric acid, aiming for a safer and more environmentally friendly process.[1][9]

Materials:

  • 2-nitro-4-methylsulfonyltoluene (NMST)

  • Concentrated sulfuric acid

  • CuO/Al₂O₃ catalyst

  • Hydrogen peroxide (45% w/w)

Equipment:

  • 500 mL flask

  • Stirrer

  • Heating mantle or water bath

  • Dropping funnel

Procedure:

  • In a 500 mL flask, add 8.8 g (0.04 mol) of 2-nitro-4-methylsulfonyltoluene to 100 g of concentrated sulfuric acid at 60°C.

  • Stir the mixture for 5-8 minutes, then add the CuO/Al₂O₃ catalyst.

  • After another 5-8 minutes of stirring, slowly add 22.2 g (0.28 mol) of 45% hydrogen peroxide through a dropping funnel. The optimal molar ratio of NMST to H₂O₂ is 1:7.[1]

  • Heat the mixture to 60-65°C and maintain stirring for 3-4 hours.

  • After the reaction is complete, the product can be isolated through post-processing as described in the source literature, which typically involves cooling, precipitation, and filtration. Unreacted NMST can be recycled.[1][9] The reported yield using this method can reach 78.3%.[1][9]

Mandatory Visualization

Diagram 1: General Synthesis Workflow for 2-Nitro-4-methylsulfonylbenzoic Acid

cluster_start Starting Materials cluster_process Oxidation Process cluster_reagents Reagents & Catalysts cluster_product Final Product cluster_application Key Application Start 2-Nitro-4-methylsulfonyltoluene (NMST) Oxidation Oxidation Start->Oxidation Product 2-Nitro-4-methylsulfonylbenzoic Acid (NMSBA) Oxidation->Product Reagent1 Nitric Acid / V₂O₅ Reagent1->Oxidation Reagent2 Hydrogen Peroxide / CuO/Al₂O₃ Reagent2->Oxidation Application Synthesis of Mesotrione (Herbicide) Product->Application

Caption: General workflow for the synthesis of NMSBA and its primary application.

Diagram 2: Signaling Pathway of Mesotrione (a downstream product of NMSBA)

While NMSBA itself is an intermediate, its end-product, Mesotrione, has a well-defined mode of action. Mesotrione inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[5] This enzyme is critical in the biosynthesis of plastoquinones and tocopherols. The inhibition of HPPD ultimately leads to a disruption in carotenoid biosynthesis, causing bleaching of new growth in susceptible plants.

cluster_synthesis Synthesis cluster_inhibition Mechanism of Action cluster_pathway Biochemical Pathway cluster_effect Physiological Effect NMSBA 2-Nitro-4-methylsulfonyl- benzoic Acid (NMSBA) Mesotrione Mesotrione NMSBA->Mesotrione ...synthesis... HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Mesotrione->HPPD Inhibits Plastoquinone Plastoquinone Biosynthesis HPPD->Plastoquinone Catalyzes Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Required for Bleaching Bleaching of New Growth Carotenoid->Bleaching Deficiency leads to

Caption: Simplified pathway showing the synthesis of Mesotrione from NMSBA and its inhibitory action.

References

Application Notes and Protocols for the Recrystallization of 2-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(Methylsulfonyl)benzoic acid via recrystallization. The selection of an appropriate solvent system is critical for achieving high purity and yield. This document outlines methodologies for single-solvent and two-solvent recrystallization, along with a systematic approach to solvent screening.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is crucial for the successful outcome of subsequent reactions and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. An effective recrystallization process results in the formation of a crystalline solid with significantly higher purity. Conventional synthesis methods may result in impurities that necessitate further purification steps.[1]

Principle of Recrystallization

The fundamental principle of recrystallization is based on the difference in solubility of the desired compound and its impurities in a selected solvent or solvent system.[2][3] Ideally, the compound of interest should exhibit high solubility in the chosen solvent at elevated temperatures and low solubility at cooler temperatures.[2] Conversely, impurities should either be highly soluble in the solvent at all temperatures, remaining in the mother liquor upon cooling, or be insoluble in the hot solvent, allowing for their removal via hot filtration.

Solvent Selection

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[2] A systematic solvent screening process is highly recommended to identify the optimal solvent or solvent system for this compound.

General Considerations for Solvent Selection:
  • Solubility Profile: The target compound should have a steep solubility curve in the chosen solvent, meaning its solubility increases significantly with temperature.[2]

  • Inertness: The solvent must not react chemically with this compound.[2]

  • Impurity Solubility: Impurities should have a solubility profile that allows for their separation from the target compound.[2]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[2]

  • Crystal Formation: The solvent should facilitate the formation of well-defined crystals.[2]

  • Safety and Cost: The solvent should be non-toxic, or of low toxicity, and cost-effective for the desired scale of purification.[2]

Recommended Solvents for Screening

Based on the functional groups present in this compound (a carboxylic acid and a sulfone), the following solvents are recommended for initial screening.

Solvent ClassRecommended SolventsRationale
Protic Solvents Water, Ethanol, Methanol, IsopropanolThe carboxylic acid group suggests potential solubility in polar protic solvents. Water is a common solvent for benzoic acid recrystallization.[3]
Aprotic Polar Solvents Acetone, Ethyl Acetate, AcetonitrileThese solvents can solvate the polar functional groups of the molecule.
Apolar Solvents Toluene, Heptane, HexaneThese are less likely to be primary solvents but can be effective as anti-solvents in a two-solvent system.
Solvent Mixtures Ethanol/Water, Acetone/Hexane, Toluene/HeptaneA two-solvent system can be employed when no single solvent provides the desired solubility profile. One solvent dissolves the compound, while the other acts as an anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with the desired temperature-dependent solubility for this compound is identified.

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flask(s)

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[4] Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by air drying or in a vacuum oven at a suitable temperature.

Protocol 2: Two-Solvent Recrystallization

This method is employed when no single solvent is ideal. A "good" solvent in which the compound is highly soluble is paired with a "poor" solvent (anti-solvent) in which the compound is sparingly soluble.

Materials:

  • Crude this compound

  • "Good" solvent (Solvent 1)

  • "Poor" solvent (Solvent 2)

  • Erlenmeyer flask(s)

  • Heating source

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent (Solvent 1).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (Solvent 2) dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "good" solvent (Solvent 1) until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration and wash them with a cold mixture of the two solvents.

  • Drying: Dry the purified crystals.

Data Presentation

The following table should be used to record and compare the results of the solvent screening process.

Solvent/Solvent SystemMass of Crude (g)Volume of Solvent (mL)Appearance of Hot SolutionCrystal Formation upon CoolingMass of Pure Product (g)% RecoveryPurity (e.g., by HPLC or mp)

Visualizing the Workflow

The following diagrams illustrate the logical flow of the recrystallization processes.

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration hot_filtration->dissolve Impurities Removed cool Cool Solution Slowly to Induce Crystallization hot_filtration->cool Clear Solution collect Collect Crystals by Vacuum Filtration cool->collect wash Wash Crystals with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: General workflow for recrystallization.

Two_Solvent_Recrystallization Two-Solvent Recrystallization Workflow start Start with Crude Compound dissolve Dissolve in Minimum Hot 'Good' Solvent start->dissolve add_anti_solvent Add 'Poor' Solvent Dropwise until Cloudy dissolve->add_anti_solvent clarify Add a Few Drops of 'Good' Solvent to Clarify add_anti_solvent->clarify cool Cool to Induce Crystallization clarify->cool collect Collect Crystals cool->collect end Pure Product collect->end

Caption: Workflow for two-solvent recrystallization.

Troubleshooting

IssuePossible CauseSuggested Solution
No Crystals Form - Too much solvent was used.- The solution cooled too quickly.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.
Oiling Out - The solution is supersaturated.- The boiling point of the solvent is higher than the melting point of the solute.- Reheat the solution and add more solvent.- Choose a solvent with a lower boiling point.
Low Recovery - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling and consider using an ice bath to maximize yield.
Poor Purity - The cooling process was too rapid, trapping impurities.- The chosen solvent did not effectively separate the impurities.- Allow the solution to cool more slowly.- Re-evaluate the solvent choice through further screening.

References

Application Notes and Protocols: Isocyanide-Based Multicomponent Reactions for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of isocyanide-based multicomponent reactions (IMCRs), specifically the Ugi and Passerini reactions, as powerful tools for the construction of diverse combinatorial chemistry libraries. Detailed protocols for both solution-phase and solid-phase synthesis are provided, along with data on reaction yields and biological activities of representative library compounds.

Introduction

Combinatorial chemistry is a cornerstone of modern drug discovery, enabling the rapid synthesis and screening of large numbers of diverse small molecules to identify novel therapeutic leads. Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are exceptionally well-suited for this purpose. Among the most versatile and widely used MCRs are those involving isocyanides.

The Ugi and Passerini reactions, in particular, offer a high degree of molecular diversity from readily available starting materials, making them ideal for the generation of compound libraries. The resulting products often possess peptide-like structures or other "privileged scaffolds" known to interact with a variety of biological targets.[1][2]

Data Presentation

The following tables summarize representative yields and biological activities for compound libraries synthesized via the Ugi and Passerini reactions.

Table 1: Synthesis of a Library of Lipophilic Polyamines via the Ugi Reaction and Their Anticancer Activity. [3]

CompoundYield (%)A-549 IC₅₀ (µM)MCF7 IC₅₀ (µM)HCT116 IC₅₀ (µM)
16b 1119.0 ± 0.712.0 ± 1.520.0 ± 3.0
16c Not Specified5.1 ± 1.33.5 ± 0.65 ± 1.5
16d Not Specified3.0 ± 0.41.0 ± 0.143.8 ± 0.5
16e Not Specified5.9 ± 0.63.7 ± 0.53 ± 0.8
16f Not Specified5.9 ± 0.54.6 ± 0.94.3 ± 1.2

Table 2: Anticancer Activity of α-Acyloxyamide–Oxindole Hybrids Synthesized via the Passerini Reaction. [4]

CompoundA549 GI₅₀ (µM)SW1573 GI₅₀ (µM)MIA PaCa-2 GI₅₀ (µM)
Ugi Adduct Example 1.30.00230.0038
Passerini Adduct Example 211.32.0

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Ugi Four-Component Reaction

This protocol describes a general method for the synthesis of a library of α-acylamino amides.[5]

Materials:

  • Aldehyde (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Carboxylic acid (1.1 eq)

  • Isocyanide (1.1 eq)

  • Methanol (MeOH) as solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the aldehyde, amine, and carboxylic acid.

  • Add methanol as the solvent and stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for Solid-Phase Passerini Three-Component Reaction

This protocol outlines a general method for the synthesis of C-terminal photocaged peptides on a solid support.

Materials:

  • Fmoc-protected amino acid loaded resin

  • Aldehyde (e.g., o-nitrobenzaldehyde) (10 eq)

  • Isocyanide (10 eq)

  • Dichloromethane (DCM) as solvent

  • Solid-phase synthesis vessel

Procedure:

  • Swell the Fmoc-amino acid loaded resin in DCM in a solid-phase synthesis vessel.

  • Add a solution of the aldehyde and isocyanide in DCM to the resin.

  • Agitate the mixture at room temperature for 12-24 hours.

  • Wash the resin extensively with DCM, followed by methanol, and then DCM again.

  • Dry the resin under vacuum.

  • The product can be cleaved from the resin using standard cleavage cocktails (e.g., TFA/TIS/H₂O).

  • The cleaved product is then precipitated in cold diethyl ether, collected by centrifugation, and lyophilized.

Protocol 3: High-Throughput Purification of Combinatorial Libraries by Preparative HPLC-MS

This protocol provides a general workflow for the purification of compound libraries.[6][7]

Equipment:

  • Preparative HPLC system with a mass spectrometer (MS) detector

  • Appropriate preparative column (e.g., C18)

  • Automated fraction collector

Procedure:

  • Method Development: Develop a generic gradient method on an analytical HPLC-MS system to achieve baseline separation of the target compound from impurities. A typical gradient might run from 5% to 95% acetonitrile in water (with 0.1% formic acid) over a short period.

  • Sample Preparation: Dissolve the crude samples from the library synthesis in a suitable solvent (e.g., DMSO, methanol) at a high concentration.

  • Preparative Run: Scale up the analytical method to the preparative system. Inject the crude sample onto the preparative column.

  • Fraction Collection: Set the fraction collector to trigger collection based on the mass-to-charge ratio (m/z) of the target compound detected by the MS.

  • Analysis of Fractions: Re-analyze the collected fractions using an analytical HPLC-MS system to confirm the purity of the desired compounds.

  • Solvent Evaporation: Evaporate the solvent from the pure fractions using a centrifugal evaporator or lyophilizer.

Visualizations

Signaling Pathway: EGFR-PI3K-Akt Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in many cancers. The PI3K/Akt branch of this pathway is a major downstream effector. Compounds from combinatorial libraries are often screened for their ability to inhibit kinases within this pathway.[8][9]

Caption: EGFR-PI3K-Akt signaling pathway and potential points of inhibition.

Experimental Workflow: Combinatorial Library Synthesis and Screening

The following diagram illustrates a typical workflow for the generation and screening of a combinatorial library using an isocyanide-based multicomponent reaction.

Combinatorial_Workflow start Design Library (Select Building Blocks) synthesis Parallel Synthesis (Ugi or Passerini Reaction) start->synthesis purification High-Throughput Purification (HPLC-MS) synthesis->purification qc Quality Control (Purity & Identity Analysis) purification->qc screening High-Throughput Screening (HTS) qc->screening hit_id Hit Identification & Validation screening->hit_id sar Structure-Activity Relationship (SAR) Analysis hit_id->sar sar->start lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for combinatorial library synthesis and screening.

Logical Relationship: Structure-Activity Relationship (SAR)

This diagram illustrates the logical process of a structure-activity relationship study, where variations in building blocks lead to changes in biological activity, guiding the design of more potent compounds.

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

References

Troubleshooting & Optimization

Common impurities in 2-(Methylsulfonyl)benzoic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(Methylsulfonyl)benzoic Acid Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound. It focuses on identifying and removing common impurities that may arise during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The synthesis of this compound typically involves the oxidation of 2-(Methylthio)benzoic acid. Consequently, the most prevalent impurities are related to this process:

  • Unreacted Starting Material: 2-(Methylthio)benzoic acid.

  • Incomplete Oxidation Intermediate: 2-(Methylsulfinyl)benzoic acid, which is the intermediate sulfoxide.

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., acetic acid, ethanol, dichloromethane).

  • Side-Reaction Products: Depending on the specific oxidant and reaction conditions, other minor byproducts may form.

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase with a C18 column, is the preferred method for quantifying the purity of the final product and separating the acid from its less polar precursors (the sulfoxide and sulfide).[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the structural nature of impurities.[3] The chemical shifts of the methyl protons are particularly diagnostic: the methyl group in the starting sulfide (S-CH₃), the intermediate sulfoxide (SO-CH₃), and the final sulfone (SO₂-CH₃) appear at distinct locations in the spectrum.

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is powerful for identifying the molecular weights of unknown impurities, aiding in their structural elucidation.[4]

Q3: My final product has a low melting point and appears oily instead of crystalline. What is the likely cause?

This issue, often referred to as "oiling out," typically occurs when there is a high concentration of impurities. These impurities depress the melting point of the mixture and interfere with the crystal lattice formation of the desired product. The presence of unreacted starting material or the sulfoxide intermediate is a common cause. A preliminary purification step, such as an acid-base extraction, is recommended to remove a significant portion of these impurities before attempting recrystallization.[1]

Q4: Can I use a strong base like Sodium Hydroxide (NaOH) for acid-base extraction?

It is not recommended. A strong base like NaOH will deprotonate the carboxylic acid of the product, the starting material, and the sulfoxide intermediate, as they are all acidic. This will prevent their separation. A weak base, such as sodium bicarbonate (NaHCO₃), is crucial. While sodium bicarbonate is strong enough to deprotonate the carboxylic acid, allowing it to move into the aqueous phase, it is generally not basic enough to react with less acidic impurities, enabling effective separation.[5]

Troubleshooting Guides

Issue 1: Presence of Starting Material or Sulfoxide Intermediate in Final Product
  • Possible Cause: Incomplete oxidation reaction.

  • Recommended Solutions:

    • Reaction Optimization: Ensure sufficient oxidant (e.g., hydrogen peroxide) and adequate reaction time or temperature are used.[6] Monitor the reaction progress using TLC or HPLC to confirm the complete consumption of the starting material.

    • Purification via Recrystallization: This is effective if the impurity level is relatively low. The higher polarity of the sulfone product compared to the sulfide starting material allows for separation.

    • Purification via Acid-Base Extraction: For higher levels of impurities, an acid-base extraction can be employed to separate the desired carboxylic acid from less acidic or neutral impurities.[1]

Issue 2: Colored Impurities in the Final Product
  • Possible Cause: Formation of colored byproducts from side reactions or oxidation during the synthesis.

  • Recommended Solution: Treat a solution of the crude product with activated charcoal before the final recrystallization step. The charcoal will adsorb many colored organic impurities.[1] Be aware that using an excessive amount of charcoal can lead to a loss of the desired product.

Data Presentation

Table 1: Purity Data from Related Syntheses

This table presents purity data from documented syntheses of similar compounds, illustrating typical outcomes before final purification.

CompoundSynthesis MethodReported PurityReference
2-chloro-4-(methylsulfonyl)benzoic acidReflux with sodium salt of chloroacetic acid87%[7]
2-nitro-4-methylsulfonyl benzoic acidOxidation with nitric acid>98%[8]
2-nitro-4-methylsulfonyl benzoic acidOxidation with H₂O₂ and CuO/Al₂O₃ catalyst73.2% - 78.3%[9]
Table 2: Approximate ¹H NMR Chemical Shifts for Key Groups

This table provides expected chemical shifts (in ppm) in a typical deuterated solvent like DMSO-d₆, which can help in identifying the product and common impurities.

CompoundFunctional GroupApproximate Chemical Shift (ppm)
2-(Methylthio )benzoic acidS-CH₃~2.5
2-(Methylsulfinyl )benzoic acidSO-CH₃~2.7 - 2.9
2-(Methylsulfonyl )benzoic acidSO₂-CH₃~3.3 - 3.4
All CompoundsAromatic Protons~7.5 - 8.5
All CompoundsCarboxylic Acid Proton>10 (very broad)

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or less acidic impurities.

  • Dissolution: Dissolve the crude this compound in an appropriate organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release pressure from the evolved CO₂ gas.[1]

  • Separation: Allow the layers to separate. The deprotonated sodium salt of this compound will be in the lower aqueous layer, while unreacted starting materials (if less acidic) and other neutral impurities remain in the upper organic layer.

  • Repeat: Drain the aqueous layer into a clean beaker. Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution to ensure complete extraction of the product. Combine all aqueous extracts.[1]

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6 M HCl dropwise until the solution becomes strongly acidic (confirm with pH paper). The pure this compound will precipitate out as a solid.[1]

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.

Protocol 2: Purification by Recrystallization

This is a standard method for purifying solid organic compounds.

  • Solvent Selection: Choose a suitable solvent or solvent system. An ideal solvent will dissolve the crude product when hot but not when cold, while impurities remain soluble at cold temperatures. Ethanol/water mixtures are often effective for benzoic acid derivatives.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield of crystals.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove all traces of solvent.[1]

Visualizations

G General Workflow for Impurity Removal cluster_0 Synthesis & Initial Assessment cluster_1 Purification Strategy cluster_2 Final Product Crude Crude Product from Synthesis Analysis Initial Purity Analysis (TLC, HPLC, NMR) Crude->Analysis Decision Impurity Level? Analysis->Decision HighImp High Impurity Level Decision->HighImp > 5-10% LowImp Low Impurity Level Decision->LowImp < 5-10% AcidBase Acid-Base Extraction HighImp->AcidBase Recrystal1 Recrystallization LowImp->Recrystal1 Recrystal2 Final Recrystallization AcidBase->Recrystal2 Charcoal Optional: Activated Charcoal (for colored impurities) Recrystal1->Charcoal PureProduct Pure this compound Recrystal1->PureProduct Charcoal->Recrystal1 Recrystal2->PureProduct FinalAnalysis Final Purity & Characterization (HPLC, NMR, MP) PureProduct->FinalAnalysis

Caption: General workflow for the purification of this compound.

G Troubleshooting Logic for Purification Start Crude Product Analysis (e.g., NMR, HPLC) Impurity_Check Major Impurities Detected? Start->Impurity_Check SM_Check Unreacted Starting Material or Sulfoxide Intermediate? Impurity_Check->SM_Check Yes No_Major_Impurity Minor Impurities Only or Pure Impurity_Check->No_Major_Impurity No Color_Check Product is Colored? SM_Check->Color_Check No AcidBase Action: Perform Acid-Base Extraction SM_Check->AcidBase Yes (>10%) Recrystallize_SM Action: Recrystallize SM_Check->Recrystallize_SM Yes (<10%) Charcoal Action: Use Activated Charcoal before Recrystallization Color_Check->Charcoal Yes Final_Product Pure Product Color_Check->Final_Product No AcidBase->Recrystallize_SM Recrystallize_SM->Final_Product Charcoal->Final_Product No_Major_Impurity->Color_Check

Caption: Troubleshooting decision tree for purifying this compound.

References

Technical Support Center: Synthesis of 2-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the yield and purity of 2-(Methylsulfonyl)benzoic acid during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and direct method is the oxidation of 2-(methylthio)benzoic acid. This reaction converts the thioether group into a sulfonyl group. The choice of oxidizing agent is critical for achieving a high yield and minimizing byproducts.

Q2: My reaction is yielding the 2-(methylsulfinyl)benzoic acid (sulfoxide) instead of the desired sulfone. What is causing this?

A2: This is a classic case of incomplete oxidation. The conversion of a thioether to a sulfone is a two-step process that proceeds through a sulfoxide intermediate. Stopping at the sulfoxide stage is typically due to an insufficient amount of the oxidizing agent or reaction conditions that are not vigorous enough to drive the second oxidation step.

Q3: What are the best oxidizing agents for converting the thioether to the sulfone?

A3: Hydrogen peroxide (H₂O₂) in a solvent like glacial acetic acid is a common and effective choice. Other potent oxidizing systems include potassium permanganate (KMnO₄) and tungstate-catalyzed oxidations with H₂O₂. The choice depends on the desired reaction rate, scale, and tolerance of other functional groups.

Q4: How can I monitor the progress of the reaction to ensure complete conversion?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. You can observe the disappearance of the starting material spot (2-(methylthio)benzoic acid) and the intermediate sulfoxide, and the appearance of the final sulfone product spot. The sulfone is significantly more polar than the starting thioether, and the sulfoxide is of intermediate polarity.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Low yields are a frequent issue and can be traced back to several factors. Use the following decision tree and table to diagnose and resolve the problem.

G start Low Yield Observed q1 TLC shows unreacted starting material? start->q1 q2 TLC shows presence of sulfoxide byproduct? q1->q2 No sol1 Increase reaction time or temperature. Check oxidant activity and stoichiometry. q1->sol1 Yes q3 Reaction appears clean but isolated yield is low? q2->q3 No sol2 Increase oxidant stoichiometry (>2 equivalents). Consider a stronger oxidizing system (e.g., tungstate catalyst). q2->sol2 Yes sol3 Optimize workup and purification. Check for product loss during extraction or recrystallization. q3->sol3 Yes

Caption: Troubleshooting Decision Tree for Low Yield.

Potential Cause Recommended Solution
Incomplete Reaction The reaction may not have proceeded to completion. Verify by TLC. If starting material remains, consider extending the reaction time or moderately increasing the temperature (e.g., from 80°C to 100°C).
Insufficient Oxidant To form the sulfone, at least two molar equivalents of the oxidizing agent (relative to the thioether) are required. Ensure you are using a sufficient excess (e.g., 2.2 to 2.5 equivalents) to drive the reaction to completion.
Formation of Sulfoxide If the sulfoxide is the major byproduct, it indicates partial oxidation. Increase the amount of oxidizing agent. Using a catalyst, such as sodium tungstate, can also facilitate the conversion of the sulfoxide to the sulfone.
Product Loss During Workup The product may be lost during aqueous washes or recrystallization. Ensure the pH is sufficiently acidic during extraction to keep the product in the organic layer. Use cold solvents for washing during filtration to minimize dissolution.
Deactivated Oxidant Hydrogen peroxide solutions can degrade over time. Use a fresh bottle of a reputable grade or titrate it to confirm its concentration before use.
Issue 2: Difficulty in Purifying the Product

If you are struggling to obtain a pure product, consider the following:

Problem Recommended Solution
Contamination with Starting Material If the product is contaminated with 2-(methylthio)benzoic acid, the oxidation was incomplete. Re-subject the impure material to the oxidation conditions or purify via column chromatography.
Contamination with Sulfoxide This is the most common impurity. A carefully performed recrystallization can often separate the more crystalline sulfone from the sulfoxide. If this fails, column chromatography on silica gel is an effective alternative.
Residual Acetic Acid If glacial acetic acid is used as a solvent, ensure it is thoroughly removed. This can be achieved by co-evaporation with a higher boiling point solvent like toluene or by thorough washing of the crude product with cold water.

Experimental Protocols and Data

High-Yield Synthesis Protocol (Adapted from 4-isomer synthesis)

This protocol is adapted from a procedure for the synthesis of the 4-isomer, which demonstrated high yield.[1]

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup & Isolation a Dissolve 2-(methylthio)benzoic acid in glacial acetic acid. b Cool mixture in an ice-water bath. a->b c Slowly add >2 equivalents of 30% H₂O₂. b->c d Heat reaction mixture (e.g., 70-100°C for 1.5h). c->d e Monitor reaction by TLC. d->e f Cool to room temperature. e->f g Quench excess peroxide (e.g., with Na₂SO₃ solution). f->g h Filter the precipitated solid. g->h i Wash solid with cold water. h->i j Dry the final product. i->j

Caption: Workflow for this compound Synthesis.

Materials:

  • 2-(methylthio)benzoic acid

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Sulfite (Na₂SO₃)

  • Deionized Water

Procedure:

  • In a round-bottom flask, prepare a mixture of 2-(methylthio)benzoic acid (1.0 eq) and glacial acetic acid (approx. 6 mL per gram of starting material).

  • Cool the mixture in a water bath containing ice.

  • Gradually add 30% hydrogen peroxide (approx. 2.5 eq) to the cooled mixture over one hour. Monitor to ensure the temperature does not rise uncontrollably.

  • After the addition is complete, heat the reaction mixture for approximately 1.5 hours at a temperature between 70°C and 100°C.

  • Allow the reaction mixture to cool to room temperature. A solid should precipitate.

  • Prepare a solution of sodium sulfite in water and add it to the reaction mixture to quench any unreacted hydrogen peroxide.

  • Collect the solid product by filtration.

  • Wash the filtered solid thoroughly with multiple portions of cold deionized water.

  • Dry the product overnight. An expected yield is in the range of 85-90%.[1]

Data Presentation: Oxidant Stoichiometry

The stoichiometry of the oxidant is the most critical factor in converting the intermediate sulfoxide to the final sulfone product.

G cluster_reactants cluster_products A 2-(methylthio)benzoic acid (Thioether) B 2-(methylsulfinyl)benzoic acid (Sulfoxide) A->B + 1 eq. [O] C This compound (Sulfone) B->C + 1 eq. [O]

Caption: Oxidation states from Thioether to Sulfone.

Molar Equivalents of H₂O₂ Expected Major Product Rationale
~1.0 - 1.22-(methylsulfinyl)benzoic acid (Sulfoxide)Stoichiometrically sufficient for the first oxidation step only.
> 2.0This compound (Sulfone) Sufficient oxidant is present to drive both the initial oxidation to the sulfoxide and the subsequent oxidation to the sulfone.
Catalytic Systems for Enhanced Yield

For challenging substrates or to ensure complete conversion to the sulfone, a catalytic system can be employed. Tungstate catalysts are particularly effective.

Catalyst System Oxidant Typical Conditions Benefit
Sodium Tungstate (Na₂WO₄)30% H₂O₂Room temperature, neutral pHHigh selectivity for sulfones; allows for milder reaction conditions.

References

Troubleshooting guide for the oxidation step in 2-(Methylsulfonyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the oxidation step in the synthesis of 2-(Methylsulfonyl)benzoic acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide: The Oxidation Step

The oxidation of the sulfur atom in 2-(methylthio)benzoic acid is a critical step in the synthesis of this compound. Below are common issues encountered during this process and their potential solutions.

Issue 1: Incomplete or Slow Reaction

Question: My reaction seems to be sluggish, or analysis shows a significant amount of starting material remaining after the expected reaction time. What could be the cause?

Answer:

Several factors can contribute to an incomplete or slow oxidation reaction. Consider the following possibilities:

  • Oxidant Inactivity: The oxidizing agent may have degraded. For instance, hydrogen peroxide solutions can lose potency over time. It is advisable to use a fresh bottle of the oxidant or titrate a sample to determine its concentration.

  • Insufficient Oxidant: The stoichiometry of the oxidant to the starting material is crucial. Ensure you are using the correct molar equivalents of the oxidizing agent. For the oxidation of a sulfide to a sulfone, at least two equivalents of the oxidant are required.

  • Low Reaction Temperature: The rate of many oxidation reactions is highly dependent on temperature. If the reaction temperature is too low, the activation energy barrier may not be overcome. Gradually increasing the temperature while monitoring the reaction progress by TLC or HPLC can be beneficial. However, be cautious, as excessive heat can lead to side reactions and decomposition.[1][2]

  • Catalyst Deactivation: If you are employing a catalyst, it may have become deactivated. Ensure the catalyst is fresh and has been stored under appropriate conditions. The presence of impurities in the starting material or solvent can sometimes poison the catalyst.

Issue 2: Low Yield of the Desired Product

Question: The reaction went to completion, but the isolated yield of this compound is lower than expected. What are the potential reasons?

Answer:

Low yields can stem from several issues during the reaction or workup:

  • Over-oxidation: While the goal is to form the sulfone, overly harsh conditions can lead to the formation of undesired byproducts. Careful control of the oxidant stoichiometry and reaction temperature is necessary to prevent over-oxidation.[3]

  • Side Reactions: The aromatic ring or the carboxylic acid group can be susceptible to oxidation under certain conditions, leading to a complex mixture of products. The choice of a selective oxidizing agent is important to minimize these side reactions.

  • Product Loss During Workup: The product may be lost during the extraction or purification steps. This compound is a polar molecule, and its solubility in different solvents should be considered to optimize the extraction process. Ensure the pH is appropriately adjusted during aqueous workup to ensure the product is in a form that is readily extracted into the organic layer.

  • Inadequate Purification: If the crude product is not purified effectively, the final yield of the pure compound will be lower. Recrystallization is a common method for purifying solid organic compounds.[4]

Issue 3: Formation of Impurities and Byproducts

Question: My final product is contaminated with impurities. What are the likely side products, and how can I avoid them?

Answer:

The most common impurity is the intermediate sulfoxide, 2-(methylsulfinyl)benzoic acid. Its presence indicates an incomplete reaction. Other potential byproducts can arise from the oxidation of other parts of the molecule.

  • Incomplete Oxidation: The presence of the sulfoxide is a common issue. To drive the reaction to completion, you can try adding a slight excess of the oxidizing agent or increasing the reaction time or temperature, while carefully monitoring for the formation of other byproducts.

  • Solvent Participation: Some solvents can be oxidized under the reaction conditions, leading to impurities. Choose a solvent that is inert to the oxidizing agent being used.

  • Purification: A thorough purification of the crude product is essential. Recrystallization from a suitable solvent system can effectively remove most impurities. Column chromatography can also be employed for more challenging separations.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended oxidizing agents for the conversion of 2-(methylthio)benzoic acid to this compound?

A1: Common and effective oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and potassium permanganate (KMnO₄). The choice of oxidant can influence the reaction conditions and the selectivity of the reaction.

Q2: How can I monitor the progress of the oxidation reaction?

A2: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6] By comparing the spots/peaks of the reaction mixture with those of the starting material and a pure sample of the product (if available), you can determine the extent of the conversion.

Q3: What is the typical appearance of this compound?

A3: Pure this compound is typically a white to off-white solid. The presence of color may indicate impurities.

Q4: How should I purify the crude this compound?

A4: Recrystallization is a common and effective method for purifying the crude product. The choice of solvent for recrystallization is critical and may require some experimentation. Alternatively, column chromatography can be used for purification.[4] A patent for a similar compound suggests a purification process involving dissolving the crude product in an aqueous basic solution, filtering to remove insoluble impurities, and then acidifying the filtrate to precipitate the pure product.[7]

Experimental Protocols

Protocol 1: Oxidation using Hydrogen Peroxide

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(methylthio)benzoic acid (1 equivalent) in a suitable solvent such as acetic acid.

  • Addition of Oxidant: Slowly add a 30% aqueous solution of hydrogen peroxide (2.2 - 2.5 equivalents) to the stirred solution. The addition may be exothermic, and cooling may be necessary to maintain the desired reaction temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-80°C. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization.

Protocol 2: Oxidation using Potassium Permanganate (KMnO₄)

This protocol is a general guideline and requires careful control.

  • Reaction Setup: In a round-bottom flask, dissolve 2-(methylthio)benzoic acid (1 equivalent) in a suitable solvent, such as a mixture of t-butanol and water.

  • Addition of Oxidant: Slowly add a solution of potassium permanganate (approximately 2.1 equivalents) in water to the reaction mixture. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Workup: Once the reaction is complete, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a suitable acid (e.g., HCl) to precipitate the product. The crude product can be collected by filtration and purified by recrystallization.

Data Presentation

ParameterOxidation with H₂O₂Oxidation with KMnO₄
Starting Material 2-(methylthio)benzoic acid2-(methylthio)benzoic acid
Oxidizing Agent Hydrogen PeroxidePotassium Permanganate
Typical Molar Ratio (Oxidant:Substrate) 2.2 - 2.5 : 1~2.1 : 1
Typical Solvent Acetic Acidt-butanol/Water
Typical Temperature 60 - 80 °CRoom Temperature to mild heat
Common Byproducts 2-(methylsulfinyl)benzoic acidManganese Dioxide

Visualizations

Caption: Troubleshooting workflow for the oxidation step.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Starting Material (2-(methylthio)benzoic acid) B 2. Add Oxidizing Agent (e.g., H₂O₂ or KMnO₄) A->B C 3. Heat and Stir (Monitor by TLC/HPLC) B->C D 4. Quench Reaction & Isolate Crude Product C->D E 5. Purify by Recrystallization or Chromatography D->E F 6. Characterize Pure Product E->F

Caption: General experimental workflow for the oxidation.

References

Optimization of reaction conditions for synthesizing 2-(Methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-(Methylsulfonyl)benzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the critical oxidation step of 2-(methylthio)benzoic acid.

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material (2-(methylthio)benzoic acid) 1. Inactive Oxidizing Agent: The oxidizing agent (e.g., hydrogen peroxide, potassium permanganate) may have degraded. 2. Insufficient Temperature: The reaction temperature may be too low to initiate the oxidation. 3. Poor Solubility: The starting material may not be sufficiently dissolved in the chosen solvent system.1. Use a fresh batch of the oxidizing agent. For H₂O₂, verify its concentration. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. For KMnO₄ oxidations, gentle heating is often required.[1] 3. Choose a more suitable solvent or a co-solvent system. For instance, acetic acid is a common solvent for H₂O₂ oxidations of sulfides.
Incomplete oxidation (product is mainly 2-(methylsulfinyl)benzoic acid) 1. Insufficient Amount of Oxidizing Agent: The molar ratio of the oxidizing agent to the starting material may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. 3. Low Reaction Temperature: The temperature may be high enough for the first oxidation step (to sulfoxide) but not for the second (to sulfone).1. Increase the molar equivalents of the oxidizing agent. A slight excess is often necessary to drive the reaction to completion. 2. Extend the reaction time. Monitor the reaction progress regularly to determine the optimal duration. 3. Increase the reaction temperature. Be cautious as higher temperatures can sometimes lead to side reactions.
Formation of significant side products/impurities 1. Over-oxidation: Excessively harsh conditions (e.g., high concentration of oxidizing agent, high temperature) can lead to undesired side reactions. 2. Reaction with the Aromatic Ring: Strong oxidizing conditions can potentially lead to the degradation of the benzene ring. 3. Decarboxylation: High temperatures in acidic conditions can cause the loss of the carboxylic acid group.[2]1. Control the addition of the oxidizing agent. Add it portion-wise or as a solution dropwise to manage the reaction exotherm. 2. Use a milder oxidizing agent or reaction conditions. For example, using H₂O₂ in acetic acid is generally milder than KMnO₄. 3. Maintain a moderate reaction temperature and avoid strongly acidic conditions if possible.
Difficult purification of the final product 1. Presence of the intermediate sulfoxide: The polarity of the sulfoxide and sulfone can be similar, making chromatographic separation challenging. 2. Contamination with the starting material: If the reaction is incomplete, separating the product from the starting thioether can be difficult. 3. Formation of inorganic byproducts: For instance, MnO₂ from KMnO₄ oxidations needs to be effectively removed.1. Optimize the reaction to ensure complete conversion to the sulfone. 2. Consider recrystallization to purify the final product. 3. For KMnO₄ reactions, the MnO₂ precipitate can be removed by filtration. A hot filtration is often effective. Acidic work-up can also help to dissolve manganese salts.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common precursor is 2-(methylthio)benzoic acid, which is then oxidized to the desired this compound.

Q2: What are the recommended oxidizing agents for the conversion of 2-(methylthio)benzoic acid to this compound?

A2: Common and effective oxidizing agents include hydrogen peroxide (H₂O₂), often in a solvent like acetic acid, and potassium permanganate (KMnO₄).[3][4] The choice of oxidant can influence the reaction conditions and the work-up procedure.

Q3: How can I monitor the progress of the oxidation reaction?

A3: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, you would typically observe the disappearance of the starting material spot (2-(methylthio)benzoic acid) and the appearance of the product spot (this compound), which is generally more polar. The intermediate sulfoxide may also be visible.

Q4: What is the intermediate product in the oxidation of 2-(methylthio)benzoic acid?

A4: The oxidation proceeds in a stepwise manner. The first oxidation product is 2-(methylsulfinyl)benzoic acid (the sulfoxide). Further oxidation of the sulfoxide yields the final product, this compound (the sulfone).

Q5: What are the potential side reactions to be aware of?

A5: The primary side reaction is incomplete oxidation, leading to the sulfoxide as a major impurity.[2] Under harsh conditions, over-oxidation or degradation of the aromatic ring can occur. Decarboxylation of the benzoic acid moiety is also a possibility under high temperatures and acidic conditions.[2]

Q6: What are the safety precautions I should take when performing this oxidation?

A6: Both hydrogen peroxide and potassium permanganate are strong oxidizing agents and should be handled with care. Reactions involving these reagents can be exothermic, so it is important to control the rate of addition and to have adequate cooling available. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Oxidation using Hydrogen Peroxide in Acetic Acid

This protocol is based on general procedures for the oxidation of aryl methyl sulfides.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(methylthio)benzoic acid (1 equivalent) in glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, add a 30% aqueous solution of hydrogen peroxide (2.2 - 3.0 equivalents) dropwise at room temperature. The addition should be controlled to maintain the reaction temperature below 50 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain it at this temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and the intermediate sulfoxide.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. The product, this compound, should precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash it with cold water, and then dry it under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Protocol 2: Oxidation using Potassium Permanganate

This protocol is adapted from general methods for the oxidation of alkyl chains on aromatic rings.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, suspend 2-(methylthio)benzoic acid (1 equivalent) in a mixture of water and a co-solvent like pyridine or tert-butanol.

  • Addition of Oxidant: Heat the mixture to 60-80 °C. Add a solution of potassium permanganate (KMnO₄) (2.1 - 2.5 equivalents) in water portion-wise over a period of 1-2 hours. The purple color of the permanganate should disappear as it reacts.

  • Reaction: After the addition is complete, continue heating the mixture at reflux for an additional 1-3 hours, or until the reaction is complete as monitored by TLC/LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. The brown precipitate of manganese dioxide (MnO₂) is removed by filtration. The filtrate is then acidified with a mineral acid (e.g., HCl) to a pH of 1-2, which will cause the this compound to precipitate.

  • Purification: The precipitated product is collected by filtration, washed with cold water, and dried. Recrystallization can be performed for further purification if needed.

Data Presentation

Table 1: Comparison of Reaction Conditions for Oxidation of Aryl Thioethers

Parameter Method A: H₂O₂ in Acetic Acid Method B: KMnO₄ in Aqueous Solution
Oxidizing Agent Hydrogen Peroxide (30% aq.)Potassium Permanganate
Solvent Glacial Acetic AcidWater / Pyridine or t-BuOH
Temperature 60-70 °C80-100 °C (Reflux)
Reaction Time 2-4 hours2-5 hours
Molar Ratio (Oxidant:Substrate) 2.2 - 3.0 : 12.1 - 2.5 : 1
Work-up Precipitation in ice-waterFiltration of MnO₂, then acidification
Typical Yield Moderate to HighModerate to High
Purity before Recrystallization Generally GoodMay contain inorganic impurities

Visualizations

experimental_workflow cluster_start Starting Material cluster_oxidation Oxidation Step cluster_workup Work-up & Purification cluster_product Final Product start 2-(Methylthio)benzoic Acid oxidation Oxidation Reaction start->oxidation Oxidizing Agent (e.g., H₂O₂, KMnO₄) workup Reaction Quench & Product Isolation oxidation->workup Crude Product purification Recrystallization workup->purification Impure Solid product This compound purification->product Pure Product troubleshooting_workflow cluster_solutions_conversion Conversion Issues cluster_solutions_purity Purity Issues start Reaction Outcome Unsatisfactory check_conversion Low or No Conversion? start->check_conversion check_purity Product Impure? check_conversion->check_purity No sol_reagent Check Oxidant Activity check_conversion->sol_reagent Yes sol_oxidant_ratio Adjust Oxidant Ratio check_purity->sol_oxidant_ratio Yes sol_temp Increase Temperature sol_reagent->sol_temp sol_time Extend Reaction Time sol_temp->sol_time sol_workup Optimize Work-up sol_oxidant_ratio->sol_workup sol_purification Improve Purification sol_workup->sol_purification

References

Preventing side reactions during the synthesis of 2-(Methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing side reactions during the synthesis of 2-(Methylsulfonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the primary side reactions?

A1: The most prevalent and direct method for synthesizing this compound is the oxidation of 2-(methylthio)benzoic acid. The primary side reaction of concern is the incomplete oxidation of the thioether, which results in the formation of 2-(methylsulfinyl)benzoic acid as a significant impurity. Over-oxidation, which could lead to the cleavage of the aromatic ring, is a potential but less commonly observed side reaction under controlled conditions.

Q2: Why is the formation of 2-(methylsulfinyl)benzoic acid problematic?

A2: The presence of 2-(methylsulfinyl)benzoic acid as an impurity can affect the purity, yield, and crystalline nature of the final product. Due to their structural similarity, separating the sulfinyl intermediate from the desired sulfonyl product can be challenging. This impurity may also interfere with subsequent reactions where this compound is used as a starting material, potentially leading to undesired byproducts and complicating reaction kinetics.

Q3: What are the recommended oxidizing agents for this synthesis?

A3: Hydrogen peroxide (H₂O₂) in a suitable solvent like acetic acid is a commonly used oxidizing agent for this transformation. It is favored for being a relatively clean reagent, with water as its primary byproduct. Other oxidizing agents can be employed, but reaction conditions must be carefully optimized to avoid over-oxidation or other side reactions.

Q4: How can I monitor the progress of the oxidation reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting material (2-(methylthio)benzoic acid) and a standard of the product (this compound), you can observe the disappearance of the starting material and the formation of the product. The intermediate, 2-(methylsulfinyl)benzoic acid, will appear as a separate spot with an intermediate retention factor (Rf) on TLC or retention time in HPLC.

Q5: What is the best method for purifying the final product?

A5: Recrystallization is a highly effective method for purifying this compound.[1][2][3] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities, such as 2-(methylsulfinyl)benzoic acid, remain in the mother liquor. Water or aqueous solvent mixtures are often effective for recrystallizing benzoic acid derivatives.[1][2]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Probable Cause Recommended Solution
Incomplete Oxidation - Increase Reaction Time: Monitor the reaction by TLC or HPLC until the starting material is consumed.
- Increase Oxidant Equivalents: Incrementally add more of the oxidizing agent (e.g., hydrogen peroxide) and monitor the reaction progress. Be cautious to avoid over-oxidation.
- Elevate Reaction Temperature: Gently increase the reaction temperature, keeping in mind that excessive heat can promote side reactions. A typical temperature range for H₂O₂ in acetic acid is 60-80°C.
Product Loss During Workup - Optimize Extraction pH: Ensure the aqueous layer is sufficiently acidified before extraction to protonate the benzoic acid, making it more soluble in the organic solvent.
- Thorough Extraction: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize the recovery of the product from the aqueous phase.
Premature Precipitation During Recrystallization - Use Sufficient Hot Solvent: Ensure the crude product is fully dissolved in the minimum amount of boiling solvent before allowing it to cool.[3]
Issue 2: Presence of 2-(Methylsulfinyl)benzoic acid Impurity in the Final Product
Probable Cause Recommended Solution
Insufficient Oxidizing Agent - Stoichiometry Check: Ensure at least two equivalents of the oxidizing agent (e.g., H₂O₂) are used relative to the starting 2-(methylthio)benzoic acid to fully convert the thioether to the sulfone.
Inadequate Reaction Time or Temperature - Reaction Optimization: As with low yield, ensure the reaction has gone to completion by extending the reaction time or moderately increasing the temperature.
Inefficient Purification - Optimize Recrystallization: Carefully select the recrystallization solvent to maximize the solubility difference between the sulfone and the sulfoxide. Slow cooling can promote the formation of purer crystals.[3]
- Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the more polar sulfoxide from the desired sulfone product. A solvent system such as ethyl acetate/hexanes can be employed.

Experimental Protocols

Key Experiment: Oxidation of 2-(methylthio)benzoic acid to this compound

Materials:

  • 2-(methylthio)benzoic acid

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(methylthio)benzoic acid (1.0 eq) in glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, slowly add 30% hydrogen peroxide (2.2 eq) dropwise. The addition should be done at room temperature, and an ice bath can be used to control any initial exotherm.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: After the reaction is complete (disappearance of starting material and intermediate), cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction 2-(methylthio)benzoic acid 2-(methylthio)benzoic acid 2-(methylsulfinyl)benzoic acid Intermediate: 2-(methylsulfinyl)benzoic acid 2-(methylthio)benzoic acid->2-(methylsulfinyl)benzoic acid + 1 eq H₂O₂ This compound This compound 2-(methylsulfinyl)benzoic acid->this compound + 1 eq H₂O₂ Incomplete_Oxidation Incomplete Oxidation 2-(methylsulfinyl)benzoic acid->Incomplete_Oxidation Stops here

Caption: Main reaction pathway and the key side reaction.

Troubleshooting_Workflow Start Crude Product Analysis (TLC/HPLC) Impurity_Check Is 2-(methylsulfinyl)benzoic acid present? Start->Impurity_Check Recrystallize Perform Recrystallization Impurity_Check->Recrystallize No Column Consider Column Chromatography Impurity_Check->Column Yes, and significant Yield_Check Is yield > 85%? Reoptimize Re-optimize Reaction: - Increase reaction time - Increase oxidant equivalents - Increase temperature Yield_Check->Reoptimize No Final_Product Pure Product Yield_Check->Final_Product Yes Recrystallize->Yield_Check Column->Yield_Check Reoptimize->Start Rerun Synthesis End End Final_Product->End

Caption: Troubleshooting workflow for synthesis and purification.

References

Technical Support Center: Purification of 2-(Methylsulfonyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-(Methylsulfonyl)benzoic acid.

Troubleshooting Guide

This guide addresses common issues observed during the purification of this compound, offering potential causes and solutions to streamline your experimental workflow.

Problem Possible Cause Solution
Low Recovery of Purified Product The compound is significantly soluble in the recrystallization solvent even at low temperatures.- Solvent Selection: Choose a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures. - Minimize Solvent Volume: Use the minimum amount of hot solvent required to dissolve the crude product completely. - Cooling: Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize precipitation.
Product "Oils Out" During Crystallization The boiling point of the solvent is higher than the melting point of the compound or impurities are depressing the melting point.- Solvent Choice: Select a solvent with a lower boiling point. - Induce Crystallization: Add a seed crystal or scratch the inside of the flask with a glass rod to provide a nucleation site. - Solvent System: If using a mixed solvent system, adjust the ratio to lower the overall boiling point.
Colored Impurities Persist in the Final Product Colored byproducts from the synthesis are co-crystallizing with the product.- Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use sparingly to avoid adsorbing the desired product. - Hot Filtration: Perform a hot gravity filtration to remove the charcoal and other insoluble impurities.
Incomplete Removal of Starting Materials or Byproducts The chosen recrystallization solvent does not effectively differentiate between the product and the impurities.- Solvent Polarity: Experiment with solvents of different polarities. A solvent system (a mixture of a "good" solvent and a "poor" solvent) can often provide better separation. - Acid-Base Extraction: If impurities are acidic or basic, an acid-base extraction prior to recrystallization can be effective.[1]
Product Purity Does Not Improve After Recrystallization The impurity has very similar solubility properties to the product.- Alternative Purification: Consider other purification techniques such as column chromatography. - Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials from the synthesis, such as 2-chlorotoluene or 2-bromotoluene, and byproducts from side reactions. For instance, in syntheses involving oxidation, over-oxidation or incomplete oxidation products can be present.[2][3] In the synthesis of a related compound, 2-nitro-4-methylsulfonyl benzoic acid, impurities from the nitration and oxidation steps are common.[4]

Q2: Which solvents are recommended for the recrystallization of this compound?

Q3: How can I determine the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of benzoic acid and its derivatives.[9] Gas Chromatography (GC) can also be used, potentially after derivatization.[10] Additionally, melting point analysis can provide a qualitative indication of purity; a sharp melting point close to the literature value suggests high purity, while a broad melting range indicates the presence of impurities.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of a pure compound is a key physical property. While not explicitly found in the provided search results for this compound, it is crucial to consult reliable chemical databases or certificates of analysis for this information to assess purity.

Q5: My product appears as a fine powder after recrystallization. How can I obtain larger crystals?

A5: The formation of very fine crystals is often due to rapid cooling. To obtain larger crystals, allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask with a beaker can help to slow down the cooling process.[11]

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol is a general guideline and may require optimization based on the specific impurities and their concentrations in your crude product.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., water, or an ethanol/water mixture) and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.[11]

  • Hot Gravity Filtration: To remove insoluble impurities and activated charcoal, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel. Collect the hot filtrate in a clean, pre-warmed Erlenmeyer flask.[11]

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.

Purity Assessment by HPLC

The following is a general HPLC method that can be adapted for the analysis of this compound.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile).[9]

  • Detection: UV detector at a wavelength where the compound has maximum absorbance.

  • Sample Preparation: Dissolve a known amount of the dried product in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Purification_Workflow cluster_0 Purification of this compound start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Gravity Filtration dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect dry Dry Purified Product collect->dry end Pure this compound dry->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Tree cluster_1 Troubleshooting Crystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals Issue? oiling_out Product Oils Out start->oiling_out Issue? low_yield Low Yield start->low_yield Issue? solution1 Too dilute. Concentrate solution or add anti-solvent. no_crystals->solution1 solution2 Change to a lower boiling point solvent. oiling_out->solution2 solution3 Use less solvent. Ensure thorough cooling. low_yield->solution3

Caption: Decision tree for troubleshooting common crystallization problems.

References

Stability issues of 2-(Methylsulfonyl)benzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2-(Methylsulfonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed to prevent moisture absorption and contamination. Storage at room temperature (15–25°C) is generally acceptable for stable, non-volatile compounds.[1] For extended storage, refrigeration (2–8°C) may be considered.

Q2: How does exposure to light affect the stability of this compound?

Q3: Is this compound sensitive to moisture?

A3: Yes, in the presence of excess moisture, the compound may react with water, potentially leading to hydrolysis.[4] This can result in the formation of impurities. Therefore, it is crucial to store it in a dry environment and to keep the container tightly closed.

Q4: What is the recommended shelf-life of this compound?

A4: The shelf-life of a chemical compound depends on its intrinsic properties and storage conditions.[5] For this compound, when stored under ideal conditions (cool, dry, dark), it is expected to remain stable for an extended period. However, it is best practice to re-test the material's purity periodically, especially if it has been in storage for over a year or if it is being used in sensitive applications.

Q5: What are forced degradation studies and why are they important?

A5: Forced degradation, or stress testing, involves intentionally exposing a compound to harsh conditions such as high heat, humidity, light, acid, base, and oxidation.[6][7] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[6][7]

Troubleshooting Guide

Issue 1: The this compound powder has changed color (e.g., from white to yellow or brown).

  • Question: What could cause the color of my this compound to change during storage?

  • Answer: A color change often indicates chemical degradation. This could be due to several factors:

    • Oxidation: Exposure to air (oxygen) over time can lead to oxidation of the molecule.

    • Photodegradation: If the compound was not stored in a light-resistant container, exposure to light, particularly UV light, can cause degradation.[2][4]

    • Contamination: The presence of impurities can sometimes catalyze degradation reactions.

    • Recommendation: It is advisable to test the purity of the discolored material before use. If degradation is confirmed, the batch should be discarded. To prevent this, always store the compound in a tightly sealed, opaque container in a cool, dark, and dry place.

Issue 2: I am observing poor solubility of the compound compared to previous batches.

  • Question: Why might my this compound not be dissolving as expected?

  • Answer: A decrease in solubility can be a sign of the formation of less soluble degradation products or the presence of polymeric impurities.

    • Potential Cause: Over time, and with exposure to certain conditions, small molecules can sometimes polymerize into larger, less soluble entities.

    • Recommendation: First, ensure you are using the correct solvent and that the temperature is appropriate for dissolution. If solubility issues persist, it is a strong indicator of degradation. The purity of the compound should be assessed using a suitable analytical technique like HPLC.

Issue 3: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

  • Question: What are the likely sources of extra peaks in my analysis of this compound?

  • Answer: The appearance of new peaks in a chromatogram is a direct indication of the presence of impurities or degradation products.

    • Possible Degradation Pathways:

      • Hydrolysis: The methylsulfonyl group could potentially be hydrolyzed under strongly acidic or basic conditions, although it is generally stable.

      • Decarboxylation: At elevated temperatures, the benzoic acid moiety might undergo decarboxylation to form methylsulfonylbenzene.[8]

    • Recommendation: A forced degradation study can help to identify these unknown peaks by intentionally generating them under controlled stress conditions. This will also help in developing a stability-indicating analytical method that can resolve the parent compound from all its potential degradation products.

Data Presentation

The following table provides an illustrative summary of the conditions used in a typical forced degradation study for a chemical compound similar to this compound. The extent of degradation is hypothetical and serves as an example.

Stress ConditionReagent/Condition DetailsDurationTemperature% Degradation (Illustrative)Potential Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours80°C5-10%Minor hydrolysis products
Base Hydrolysis 0.1 M NaOH8 hours60°C15-25%Products of sulfonyl group hydrolysis
Oxidation 3% H₂O₂24 hoursRoom Temp10-20%Oxidized impurities, N-oxides if applicable
Thermal Degradation Solid State48 hours105°C5-15%Decarboxylation product (Methylsulfonylbenzene)
Photostability UV light (254 nm) & Visible light7 daysRoom Temp5-10%Photodegradation products

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a small amount of the solid compound in an oven at 105°C for 48 hours. After exposure, dissolve the solid in the chosen solvent to achieve a 1 mg/mL concentration.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) and a separate sample to visible light for 7 days.

3. Sample Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control sample, using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) is a good starting point.[9]

  • Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.

Mandatory Visualization

G cluster_0 Stability Study Workflow prep Prepare Stock Solution of this compound stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress analysis Analyze Samples by Stability-Indicating HPLC stress->analysis data Identify & Quantify Degradation Products analysis->data pathway Elucidate Degradation Pathway data->pathway report Generate Stability Report pathway->report

Caption: Experimental workflow for a stability study.

G cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis Product (e.g., 2-Sulfobenzoic acid) parent->hydrolysis  Strong Acid/Base, Heat decarboxylation Decarboxylation Product (Methylsulfonylbenzene) parent->decarboxylation  High Temperature photoproduct Photodegradation Product parent->photoproduct  UV/Visible Light

Caption: Hypothetical degradation pathways.

References

Technical Support Center: Optimizing Catalyst Selection for 2-(Methylsulfonyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Methylsulfonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct synthetic route to this compound is the oxidation of 2-(methylthio)benzoic acid. This reaction involves the conversion of the sulfide group to a sulfone group using an oxidizing agent and a catalyst. Another, less direct route, involves the oxidation of a methyl group on a substituted toluene, such as 2-chloro-4-(methylsulfonyl)toluene, followed by subsequent chemical transformations.

Q2: What types of catalysts are typically used for the synthesis of this compound and related compounds?

A2: A variety of catalysts can be employed for the oxidation of sulfides to sulfones. For the synthesis of this compound and its derivatives, common catalysts include:

  • Transition Metal Oxides: Such as Vanadium Pentoxide (V₂O₅) and Copper(I) Oxide/Cobalt(II,III) Oxide mixtures.[1]

  • Supported Catalysts: For instance, CuO supported on Al₂O₃ has been used for the oxidation of related nitro-substituted toluenes.

  • Perovskite-type Oxides: Alkaline earth titanates (e.g., BaTiO₃, SrTiO₃, CaTiO₃) have shown effectiveness in the oxidation of similar sulfur-containing heterocyclic compounds.

  • Transition Metal-Modified Polyoxometalates: These have been investigated for the oxidation of 2-(methylthio)-benzothiazole.

The choice of catalyst will depend on the specific reaction conditions, desired selectivity, and the nature of the starting material.

Q3: What are the key parameters to consider when optimizing the reaction conditions?

A3: To optimize the synthesis of this compound, the following parameters should be carefully controlled:

  • Choice of Oxidant: Common oxidants include hydrogen peroxide, nitric acid, and sodium hypochlorite. The choice of oxidant can significantly impact the reaction rate and selectivity.

  • Catalyst Loading: The amount of catalyst used can affect the reaction rate. It is crucial to find an optimal loading to maximize efficiency without unnecessary cost or side reactions.

  • Reaction Temperature: Temperature plays a critical role in reaction kinetics. Higher temperatures generally increase the reaction rate but may also lead to the formation of byproducts. For instance, in the oxidation of 2-chloro-4-(methylsulfonyl)toluene, temperatures in the range of 140-200°C have been reported.[1]

  • Reaction Time: The duration of the reaction should be sufficient to ensure complete conversion of the starting material.

  • Solvent: The choice of solvent can influence the solubility of reactants and the stability of the catalyst.

  • Pressure: In some cases, particularly when using gaseous reactants like oxygen, the pressure can be a critical parameter.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes:

  • Inefficient Catalyst: The chosen catalyst may have low activity for the specific substrate.

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the reactants or solvent, or it may degrade under the reaction conditions.

  • Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimized for the specific catalyst and substrate.

  • Poor Oxidant Performance: The oxidizing agent may be decomposing or consumed in side reactions.

Troubleshooting Steps:

  • Catalyst Screening: If possible, screen a variety of catalysts from different classes (e.g., transition metal oxides, supported catalysts) to identify the most active one for your system.

  • Catalyst Characterization: Before and after the reaction, characterize the catalyst to check for changes in its structure or composition that might indicate deactivation.

  • Optimize Reaction Parameters: Systematically vary the temperature, pressure, and reaction time to find the optimal conditions for the chosen catalyst.

  • Purity of Reagents: Ensure that the starting materials, solvent, and oxidant are of high purity to avoid catalyst poisoning.

  • Oxidant Addition: Consider adding the oxidant portion-wise or at a controlled rate to minimize side reactions and improve selectivity.

Issue 2: Formation of Byproducts (e.g., Sulfoxide)

Possible Causes:

  • Incomplete Oxidation: The reaction may not have proceeded to completion, leaving the intermediate sulfoxide as a major component.

  • Low Catalyst Selectivity: The catalyst may not be selective for the formation of the sulfone over the sulfoxide.

  • Reaction Conditions Favoring Sulfoxide: The chosen temperature or oxidant concentration may favor the formation of the sulfoxide.

Troubleshooting Steps:

  • Increase Reaction Time or Temperature: To promote complete oxidation to the sulfone, you can try increasing the reaction time or cautiously raising the temperature.

  • Optimize Oxidant-to-Substrate Ratio: An excess of the oxidizing agent can help drive the reaction towards the sulfone.

  • Select a More Active Catalyst: A more active catalyst may facilitate the complete oxidation of the sulfide to the sulfone. In a study on the oxidation of 2-(methylthio)-benzothiazole, BaTiO₃ showed high selectivity towards the sulfone.

  • Modify the Catalyst: In some cases, modifying the catalyst support or the active metal can improve selectivity.

Data Presentation

Table 1: Catalyst Performance in the Oxidation of 2-(methylthio)-benzothiazole

CatalystCalcination Temperature (°C)Conversion (%)Selectivity to Sulfone (%)
BaTiO₃700>75>95
SrTiO₃700>75>95
CaTiO₃700>75>95

Data from a study on a structurally related compound, 2-(methylthio)-benzothiazole, which provides insights into potential catalyst performance.

Table 2: Effect of Catalyst on the Yield of 2-chloro-4-(methylsulfonyl)benzoic acid

CatalystYield (%)
CuI / Co₂O₃Not specified
CuCl67.3

Data from the synthesis of a related compound, providing a comparison of different copper-based catalysts.[1]

Experimental Protocols

General Protocol for the Oxidation of 2-(methylthio)benzoic acid:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(methylthio)benzoic acid and the chosen solvent.

  • Catalyst Addition: Add the catalyst to the reaction mixture. The amount of catalyst will depend on the specific catalyst chosen and should be optimized.

  • Heating and Oxidant Addition: Heat the mixture to the desired temperature. Slowly add the oxidizing agent (e.g., hydrogen peroxide) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will depend on the solvent and catalyst used but may involve filtration to remove the catalyst, extraction, and washing.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 2-(methylthio)benzoic acid reagents Add Solvent and Catalyst start->reagents heating Heat to Optimal Temperature reagents->heating oxidation Add Oxidant heating->oxidation monitoring Monitor Reaction Progress (TLC/HPLC) oxidation->monitoring workup Reaction Work-up (Filtration, Extraction) monitoring->workup purification Purification (Recrystallization/Chromatography) workup->purification product Final Product: this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield or Selectivity Observed catalyst_activity Evaluate Catalyst Activity start->catalyst_activity optimize_temp Optimize Temperature start->optimize_temp check_purity Verify Reagent Purity start->check_purity catalyst_deactivation Check for Catalyst Deactivation solution Improved Yield and Selectivity catalyst_deactivation->solution Mitigate Deactivation optimize_time Optimize Reaction Time optimize_oxidant Optimize Oxidant Concentration optimize_oxidant->solution Fine-tune Conditions check_purity->solution Use Pure Reagents

Caption: Troubleshooting workflow for optimizing synthesis.

References

Technical Support Center: Monitoring Reactions of 2-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving 2-(Methylsulfonyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the progress of a this compound reaction?

The most common and effective techniques for monitoring organic reactions, including those with this compound, are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] TLC is often used for quick, qualitative checks of reaction progress due to its speed and low cost.[3] HPLC provides quantitative data on the consumption of reactants and formation of products.[4] ¹H NMR spectroscopy can also be used to determine the reaction's progress by observing the disappearance of starting material signals and the appearance of product signals.[5]

Q2: How do I select the most appropriate analytical technique for my specific reaction?

The choice of technique depends on the reaction scale, the properties of the compounds involved, and the level of detail required.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative analysis during reaction development and for quickly checking multiple reaction conditions. It is the fastest and most common method used in organic synthesis labs.[1]

  • High-Performance Liquid Chromatography (HPLC): Best suited for quantitative analysis, purity assessment of the final product, and for reactions with complex mixtures or when compounds have poor TLC separation.[4][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for unambiguous structure confirmation and for monitoring reactions where the proton environments of the starting material and product are distinct. It can provide clear evidence of conversion by showing the disappearance of reactant peaks and the emergence of product peaks.[5][7]

Q3: My compounds are not visible under a UV lamp. How can I visualize spots on a TLC plate?

If your starting material, this compound (which is UV-active), or your product is not visible under UV light, you can use chemical staining agents. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for visualizing compounds that can be oxidized.[8] For reactions involving amines, a ninhydrin stain can be highly effective for visualizing amine-containing spots.[8] An iodine chamber, where the plate is exposed to iodine vapor, is another common method for visualizing a wide range of organic compounds.[1]

Q4: What are the key parameters to monitor in an HPLC analysis of my reaction?

In an HPLC analysis, you should monitor the peak areas of your starting material, this compound, any key intermediates, and your desired product. A decrease in the peak area of the starting material and a corresponding increase in the peak area of the product indicate that the reaction is proceeding. It is also crucial to watch for the appearance of new peaks, which could signify side products or impurities.[9]

Q5: Can ¹H NMR spectroscopy be used for real-time reaction monitoring?

Yes, ¹H NMR can be used to monitor a reaction's progress. By taking small aliquots from the reaction mixture at different time points, preparing them in a deuterated solvent, and acquiring a spectrum, you can track the conversion.[5][7] Key diagnostic peaks for this compound include the aromatic protons and the methyl protons of the sulfonyl group. The disappearance of these signals and the appearance of new, shifted signals corresponding to the product provide a clear indication of the reaction's advancement.[10]

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Symptom: Analysis by TLC, HPLC, or NMR shows a high proportion of unreacted this compound, even after the expected reaction time.

Possible Causes & Solutions:

  • Insufficient Activation: In reactions like amide couplings, the carboxylic acid may not be sufficiently activated. Consider using a more potent coupling reagent (e.g., HATU instead of EDC/HOBt) or converting the carboxylic acid to a more reactive acid chloride.[11]

  • Catalyst Issues: For catalyzed reactions, the catalyst may be deactivated, particularly by moisture.[12] Ensure all reagents and glassware are anhydrous. It may be necessary to add more catalyst if deactivation is suspected.[12]

  • Reaction Temperature: The reaction may require more thermal energy. A gradual increase in temperature while monitoring the reaction progress can be beneficial.[12] However, excessively high temperatures can promote side reactions.

  • Equilibrium Limitations: For reversible reactions like esterification, the accumulation of a byproduct (e.g., water) can inhibit the forward reaction.[13] Consider using an excess of one reagent or removing the byproduct as it forms (e.g., with a Dean-Stark apparatus).[13]

  • Reagent Quality: Ensure the purity of all starting materials. Impurities can interfere with the reaction and lead to lower yields.[12]

Issue 2: Problems with Thin-Layer Chromatography (TLC)

Symptom: Spots on the TLC plate are streaking or poorly resolved.

Possible Causes & Solutions:

  • Compound Polarity: this compound is an acidic compound and can interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid to the eluent can often resolve this issue.[1][8]

  • Inappropriate Mobile Phase: If the starting material and product spots are not well-separated (similar Rf values), the mobile phase polarity needs to be adjusted. Test different solvent systems, such as mixtures of hexanes and ethyl acetate, or toluene and ethanol, to optimize separation.[1][3]

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate can lead to broad, streaky spots. Ensure you are spotting a very small amount.

Issue 3: Challenges in High-Performance Liquid Chromatography (HPLC)

Symptom: The chromatogram shows asymmetric peaks (tailing or fronting) or shifting retention times.

Possible Causes & Solutions:

  • Peak Tailing: This is often an issue with acidic or basic compounds. The carboxylic acid moiety of this compound can interact with residual silanols on the silica-based column. Ensure the mobile phase pH is appropriately controlled with a buffer to keep the analyte in a single ionic form.[9]

  • Shifting Retention Times: Fluctuations in mobile phase composition, column temperature, or flow rate can cause retention times to drift. Ensure the mobile phase is well-mixed and degassed, and that the column temperature is stable.[9]

  • Poor Resolution: If peaks are not well-separated, optimizing the mobile phase composition (e.g., the ratio of organic solvent to aqueous buffer) or switching to a different column stationary phase (e.g., C8 instead of C18) may be necessary.[4]

Data Presentation

Table 1: Typical TLC Conditions for Monitoring Reactions of Benzoic Acid Derivatives.

ParameterCondition 1Condition 2Condition 3
Stationary Phase Silica gel 60 F₂₅₄Silica gel 60 F₂₅₄C-18 Reversed-Phase
Mobile Phase Toluene / Ethanol (9:1 v/v)[3]Hexanes / Ethyl Acetate (e.g., 7:3 v/v)[1]Propanol-2 / Water (6:4 v/v) with pH modifier[14]
Visualization UV Light (254 nm)UV Light (254 nm)UV Light (254 nm)
Application Note Good for esterification reactions.[3]A general system for neutral organic molecules.[1]Useful for separating various benzoic acid derivatives.[14]

Table 2: Example HPLC Methods for Analysis of Benzoic Acid Derivatives.

ParameterMethod 1[4]Method 2[15]Method 3[16]
Column Agilent Eclipse XDB C18 (150 × 4.6 mm, 5 µm)Newcrom R1C-18 (EXCGL 120 ODS-A)
Mobile Phase 0.01 mol/L KH₂PO₄ buffer and methanolAcetonitrile, Water, and Phosphoric AcidAcetate buffer (pH 4.4) and Methanol (65:35)
Flow Rate 1.0 mL/minNot Specified1.0 mL/min
Detection UV (Wavelength dependent on analyte)UV (Wavelength dependent on analyte)UV (233 nm)

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[17]

  • Spot the Plate: Dissolve a small amount of the this compound starting material in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to apply a small spot to the 'SM' and 'C' lanes.

  • Sample the Reaction: Withdraw a small aliquot (a drop) from the reaction mixture using a capillary tube and spot it onto the 'RM' and 'C' lanes.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 20-40% ethyl acetate in hexanes, with a few drops of acetic acid if streaking occurs). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.[17]

  • Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The reaction is progressing if the starting material spot in the 'RM' lane diminishes in intensity and a new product spot appears. The reaction is complete when the starting material spot is no longer visible in the 'RM' lane.[17]

Protocol 2: General Procedure for Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)

  • Method Development: Before starting the reaction, develop an HPLC method that can resolve the this compound starting material from the expected product and any key reagents. Use a C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[4][15]

  • Prepare a 'Time Zero' Sample: Before initiating the reaction (e.g., before adding the final reagent or starting heating), take an aliquot of the mixture. Dilute it with the mobile phase to an appropriate concentration and inject it into the HPLC system to get a baseline chromatogram.

  • Monitor the Reaction: At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot from the reaction. Quench the reaction in the aliquot if necessary (e.g., by adding acid or base), then dilute it with the mobile phase.

  • Analyze Samples: Inject the prepared samples into the HPLC. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product to determine the reaction's conversion over time.

Protocol 3: General Procedure for Reaction Monitoring by ¹H NMR Spectroscopy

  • Acquire a Reference Spectrum: Obtain a ¹H NMR spectrum of the pure this compound starting material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Identify characteristic peaks (e.g., the singlet for the -SO₂CH₃ protons and the aromatic proton signals).[18]

  • Sample the Reaction: At desired time points, take a small aliquot from the reaction mixture.

  • Prepare the Sample: Remove the reaction solvent under reduced pressure or by passing a stream of nitrogen. Dissolve the residue in a deuterated solvent containing a known amount of an internal standard (e.g., tetramethylsilane - TMS).[18]

  • Acquire and Analyze the Spectrum: Run the ¹H NMR spectrum. Compare the integration of the starting material's characteristic peaks to the integration of the product's newly appearing characteristic peaks. The relative integration values can be used to estimate the conversion percentage. The reaction is considered complete when the signals for the starting material are no longer observed.[5]

Mandatory Visualizations

Reaction_Monitoring_Workflow Start Start Reaction T0_Sample Take Time = 0 Sample Start->T0_Sample Run_Reaction Run Reaction (Heat, Stir, etc.) T0_Sample->Run_Reaction Take_Aliquot Take Aliquot at Time = X Run_Reaction->Take_Aliquot Prep_Sample Prepare Sample (Dilute/Quench) Take_Aliquot->Prep_Sample Analyze Analyze Sample (TLC, HPLC, or NMR) Prep_Sample->Analyze Evaluate Evaluate Results Analyze->Evaluate Complete Reaction Complete? Evaluate->Complete Workup Proceed to Workup Complete->Workup Yes Continue Continue Reaction Complete->Continue No Continue->Run_Reaction

Caption: General workflow for monitoring a chemical reaction.

Troubleshooting_Low_Yield Start Symptom: Low Reaction Conversion Check_Temp Is Temperature Optimal? Start->Check_Temp Check_Catalyst Is Catalyst Active & Anhydrous? Check_Temp->Check_Catalyst Yes Increase_Temp Action: Increase Temperature Check_Temp->Increase_Temp No Check_Reagents Are Reagents Pure & Anhydrous? Check_Catalyst->Check_Reagents Yes Add_Catalyst Action: Add Fresh Catalyst Check_Catalyst->Add_Catalyst No Check_Equilibrium Is Reaction Reversible? Check_Reagents->Check_Equilibrium Yes Use_Anhydrous Action: Use Pure/Dry Reagents Check_Reagents->Use_Anhydrous No Shift_Eq Action: Remove Byproduct or Use Excess Reagent Check_Equilibrium->Shift_Eq Yes

Caption: Troubleshooting logic for low reaction conversion.

Analytical_Method_Decision_Tree start What is the goal of the analysis? qualitative Quick, Qualitative Check start->qualitative quantitative Quantitative Data Needed start->quantitative structure Structural Confirmation start->structure tlc Use Thin-Layer Chromatography (TLC) qualitative->tlc hplc Use High-Performance Liquid Chromatography (HPLC) quantitative->hplc nmr Use NMR Spectroscopy structure->nmr

Caption: Decision tree for choosing an analytical method.

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Characterization of 2-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the characterization of 2-(Methylsulfonyl)benzoic acid. It is designed to assist researchers and professionals in selecting the most appropriate methods for identification, purity assessment, and structural elucidation of this compound. This document outlines key experimental protocols and presents comparative data to support methodological choices.

Introduction to this compound

This compound is an organic compound featuring both a carboxylic acid and a methylsulfonyl group attached to a benzene ring. Its chemical structure dictates its physicochemical properties and informs the selection of appropriate analytical techniques for its characterization. The presence of the aromatic ring, the acidic carboxyl group, and the polar sulfonyl group allows for the application of a variety of spectroscopic and chromatographic methods.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. These methods provide detailed information about the compound's functional groups, connectivity of atoms, and overall molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.

¹H NMR Spectroscopy: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule. The spectrum of this compound would display unique signals for the carboxylic acid carbon, the aromatic carbons, and the methyl carbon of the sulfonyl group.

Technique Key Parameters & Expected Observations
¹H NMRSolvent: DMSO-d₆. Expected Chemical Shifts (δ): Aromatic protons (approx. 7.5-8.2 ppm), Methyl protons (approx. 3.3 ppm), Carboxylic acid proton (broad singlet, >10 ppm). The splitting pattern of aromatic protons will be indicative of the 1,2-substitution.
¹³C NMRSolvent: DMSO-d₆. Expected Chemical Shifts (δ): Carboxylic acid carbon (approx. 167 ppm), Aromatic carbons (approx. 125-145 ppm), Methyl carbon (approx. 43 ppm).

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for the carboxylic acid and sulfonyl groups are expected.

Functional Group Expected IR Absorption Range (cm⁻¹)
O-H (Carboxylic acid)3300-2500 (broad)
C=O (Carboxylic acid)1710-1680
S=O (Sulfonyl)1350-1300 and 1160-1120
C-O (Carboxylic acid)1320-1210
Aromatic C-H3100-3000
Aromatic C=C1600-1450

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be collected first.

  • Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation. For this compound, the molecular ion peak and characteristic fragment ions would be observed.

Technique Expected Observations
Mass Spectrometry (MS)Molecular Ion Peak (M⁺): Expected at m/z corresponding to the molecular weight of the compound. Key Fragment Ions: Loss of the methyl group (-CH₃), the sulfonyl group (-SO₂CH₃), the carboxyl group (-COOH), and cleavage of the aromatic ring.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). For coupling with a separation technique, the eluent from HPLC or GC is directed into the MS.

  • Ionization: Ionize the sample molecules.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. A reverse-phase HPLC method is generally suitable for an acidic compound like this compound.

Comparison of HPLC Methods for Similar Compounds

Compound Column Mobile Phase Detection Reference
Benzoic acid, 4-(methylsulfonyl)-2-nitro-Newcrom R1 (C18)Acetonitrile, Water, Phosphoric AcidUV[1]
2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acidJ'sphere-ODS-H800.05% Trifluoroacetic acid in Water-Acetonitrile (85:15, v/v)UV at 228 nm[2]
Benzoic Acid in BeveragesC18Acetate buffer (pH 4.4) - Methanol (65:35, v/v)UV at 233 nm[3]

Experimental Protocol: Reverse-Phase HPLC

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., a mixture of the mobile phase). Filter the sample through a 0.45 µm filter before injection.

  • Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions (starting point):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 230 nm or 254 nm).

  • Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis.

Alternative Analytical Techniques

Besides the primary spectroscopic and chromatographic methods, other techniques can also be employed for the characterization of this compound.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), can be a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like benzoic acids, derivatization is often required to increase their volatility. A common derivatization method is silylation, where the acidic proton is replaced by a trimethylsilyl (TMS) group.[4]

Experimental Protocol: GC-MS (with derivatization)

  • Derivatization: React the this compound sample with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form the TMS ester.

  • Instrumentation: Use a GC-MS system.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: An optimized temperature gradient to ensure good separation.

    • Injection: Split or splitless injection.

  • MS Detection: Use Electron Impact (EI) ionization and scan a suitable mass range to obtain the mass spectrum of the derivatized compound.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species, such as organic acids.[5][6][7] It offers advantages like high efficiency, short analysis times, and low sample and reagent consumption.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

  • Sample Preparation: Dissolve the sample in the background electrolyte (BGE) or a suitable low-conductivity buffer.

  • Instrumentation: Use a CE instrument with a UV detector.

  • CE Conditions:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): A buffer solution at a pH that ensures the analyte is in its charged form (e.g., a phosphate or borate buffer at a pH above the pKa of the carboxylic acid).

    • Voltage: Apply a high voltage across the capillary to drive the separation.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: Direct or indirect UV detection.

Workflow and Data Integration

A logical workflow for the comprehensive characterization of this compound would involve a combination of these techniques to build a complete profile of the compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr Structural Elucidation ir FT-IR purification->ir Functional Groups ms Mass Spectrometry purification->ms Molecular Weight hplc HPLC (Purity) purification->hplc Purity Assessment data_integration Data Integration & Final Characterization nmr->data_integration ir->data_integration ms->data_integration alternatives Alternative Techniques (GC, CE) hplc->alternatives hplc->data_integration alternatives->data_integration

Experimental workflow for the characterization of this compound.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy is paramount for unambiguous structure determination. FT-IR provides rapid confirmation of key functional groups, while mass spectrometry confirms the molecular weight and aids in structural elucidation through fragmentation analysis. HPLC is the workhorse for purity assessment and quantification. Alternative techniques such as GC-MS (with derivatization) and CE offer complementary separation capabilities. The selection of techniques will ultimately depend on the specific goals of the analysis, whether it is for routine quality control, in-depth structural confirmation, or the analysis of complex mixtures. This guide provides the foundational knowledge and experimental starting points for researchers to effectively characterize this compound.

References

A Comparative Guide to the Synthetic Routes of 2-(Methylsulfonyl)benzoic Acid for Enhanced Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(methylsulfonyl)benzoic acid, a key building block in the development of various pharmaceutical compounds, can be approached through several synthetic pathways. The efficiency of these routes, measured in terms of overall yield, reaction conditions, and atom economy, is a critical factor for consideration in both research and industrial settings. This guide provides an objective comparison of the most common synthetic strategies for obtaining this compound, supported by experimental data and detailed protocols.

Executive Summary of Synthetic Routes

Two primary strategies for the synthesis of this compound are prevalent: the direct oxidation of a methylthio precursor and multi-step syntheses starting from readily available aromatic compounds. This comparison will focus on a direct oxidation route and a representative multi-step pathway.

ParameterRoute 1: Oxidation of 2-(Methylthio)benzoic AcidRoute 2: Multi-step Synthesis from p-Toluenesulfonyl Chloride
Starting Material 2-(Methylthio)benzoic acidp-Toluenesulfonyl chloride
Number of Steps 14
Key Intermediates None4-Methylsulfonyltoluene, 2-Bromo-4-methylsulfonyltoluene, 2-Nitro-4-methylsulfonyltoluene
Overall Yield Good to Excellent (estimated >90%)High (reported up to 95.92% for the nitro-derivative)[1]
Reaction Conditions Mild to moderateVariable, includes high temperatures and strongly acidic/nitrating conditions
Reagents Oxidizing agents (e.g., H₂O₂, KMnO₄, m-CPBA)Methanol, Br₂, HNO₃/H₂SO₄, oxidizing agents
Advantages Direct, high atom economy, potentially milder conditionsHigh-yielding for the derivative, well-documented steps
Disadvantages Requires synthesis of the precursor, potential for over-oxidationMulti-step, requires harsh reagents, produces a substituted analog requiring further modification

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes.

Synthetic_Route_1 2-(Methylthio)benzoic acid 2-(Methylthio)benzoic acid This compound This compound 2-(Methylthio)benzoic acid->this compound Oxidation (e.g., H₂O₂/AcOH)

Caption: Route 1: Direct Oxidation Pathway.

Synthetic_Route_2 p-Toluenesulfonyl chloride p-Toluenesulfonyl chloride 4-Methylsulfonyltoluene 4-Methylsulfonyltoluene p-Toluenesulfonyl chloride->4-Methylsulfonyltoluene Methylation 2-Bromo-4-methylsulfonyltoluene 2-Bromo-4-methylsulfonyltoluene 4-Methylsulfonyltoluene->2-Bromo-4-methylsulfonyltoluene Bromination 2-Nitro-4-methylsulfonyltoluene 2-Nitro-4-methylsulfonyltoluene 2-Bromo-4-methylsulfonyltoluene->2-Nitro-4-methylsulfonyltoluene Nitration 2-Nitro-4-(methylsulfonyl)benzoic acid 2-Nitro-4-(methylsulfonyl)benzoic acid 2-Nitro-4-methylsulfonyltoluene->2-Nitro-4-(methylsulfonyl)benzoic acid Oxidation This compound This compound 2-Nitro-4-(methylsulfonyl)benzoic acid->this compound Reduction & Diazotization (Hypothetical)

Caption: Route 2: Multi-step Synthesis Pathway.

Experimental Protocols

Route 1: Oxidation of 2-(Methylthio)benzoic acid

This route involves the direct oxidation of the sulfide to the sulfone. While various oxidizing agents can be employed, hydrogen peroxide in acetic acid is a common and effective method.

Step 1: Synthesis of 2-(Methylthio)benzoic acid from Thiosalicylic Acid

  • Materials: Thiosalicylic acid, methanol, sulfuric acid.

  • Procedure: Thiosalicylic acid is heated in methanol in the presence of a catalytic amount of sulfuric acid. The reaction proceeds via esterification followed by S-methylation.[2] The resulting methyl 2-(methylthio)benzoate is then hydrolyzed to 2-(methylthio)benzoic acid.

Step 2: Oxidation to this compound

  • Materials: 2-(Methylthio)benzoic acid, 30% Hydrogen peroxide, Glacial acetic acid.

  • Procedure:

    • Dissolve 2-(methylthio)benzoic acid (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Slowly add 30% hydrogen peroxide (2.2 equivalents) to the solution at room temperature.

    • Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Route 2: Multi-step Synthesis of 2-Nitro-4-(methylsulfonyl)benzoic Acid

This route provides a high yield of a substituted analog, which would require further synthetic modifications to arrive at the target compound. The following protocol is for the synthesis of 2-nitro-4-(methylsulfonyl)benzoic acid.[1]

Step 1: Methylation of p-Toluenesulfonyl chloride

  • Procedure: p-Toluenesulfonyl chloride is reacted with a methylating agent to form 4-methylsulfonyltoluene.

Step 2: Halogenation of 4-Methylsulfonyltoluene

  • Procedure: 4-Methylsulfonyltoluene is halogenated, for example with bromine, to introduce a halogen at the 2-position, yielding 2-bromo-4-methylsulfonyltoluene.

Step 3: Nitration of 2-Bromo-4-methylsulfonyltoluene

  • Procedure: The brominated intermediate is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 2-nitro-4-methylsulfonyltoluene.

Step 4: Oxidation to 2-Nitro-4-(methylsulfonyl)benzoic acid

  • Materials: 2-Nitro-4-methylsulfonyl-bromobenzene (1 equivalent), Sodium tungstate dihydrate (catalyst), 30% Hydrogen peroxide, Acetonitrile.

  • Procedure:

    • To a solution of 2-nitro-4-methylsulfonyl-bromobenzene (0.02 mol) and sodium tungstate dihydrate (0.1 g) in acetonitrile (30 mL) in a four-necked flask, heat to reflux.

    • Slowly add 30% hydrogen peroxide (13.6 g) dropwise over approximately 8 hours.

    • Monitor the reaction by TLC. After completion, remove the solvent by rotary evaporation.

    • The crude product is dissolved in an alkaline solution and then acidified to precipitate 2-nitro-4-(methylsulfonyl)benzoic acid.

  • Yield: 95.92%.[1]

Comparative Analysis

Route 1 offers a more direct and atom-economical approach to this compound. The single oxidation step from a readily prepared precursor is advantageous in terms of time and resource efficiency. The use of hydrogen peroxide as an oxidant is also environmentally benign, with water being the only byproduct. However, the synthesis of the starting material, 2-(methylthio)benzoic acid, is an additional step to consider in the overall process.

Route 2 provides a well-documented and high-yielding synthesis of a substituted analog, 2-nitro-4-(methylsulfonyl)benzoic acid.[1] While the individual steps are efficient, the multi-step nature of the synthesis and the use of harsh reagents such as bromine and fuming nitric/sulfuric acid are significant drawbacks. Furthermore, the final product is not the target molecule, and subsequent removal of the nitro group would be necessary, adding complexity and likely reducing the overall yield.

Conclusion for Researchers

For the efficient synthesis of this compound, the direct oxidation of 2-(methylthio)benzoic acid (Route 1) appears to be the more favorable strategy. Its directness and potentially milder conditions make it an attractive option for both laboratory-scale synthesis and potential scale-up. Further optimization of the synthesis of the 2-(methylthio)benzoic acid precursor and the oxidation step could lead to a highly efficient and sustainable process.

Route 2, while providing a high yield for a related derivative, is less direct and involves more hazardous reagents. It may be a viable option if the substituted analog is the desired final product or if the starting materials for Route 1 are not readily accessible.

Researchers should consider the overall process, including precursor availability, reaction conditions, and environmental impact, when selecting a synthetic route for this compound.

References

A Comparative Guide to the Synthesis of 2-(Methylsulfonyl)benzoic Acid: A Novel Catalytic Oxidation Method vs. Traditional Permanganate Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between a novel synthetic approach for 2-(Methylsulfonyl)benzoic acid and a traditional oxidation method. The objective is to offer a comprehensive evaluation of their respective performances, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and scalable production is of significant interest. Traditional synthesis routes often rely on the oxidation of the corresponding methylthio precursor using strong oxidizing agents like potassium permanganate. While effective, these methods can present challenges related to reagent stoichiometry, waste disposal, and process safety. Recently, novel catalytic methods have emerged, promising higher efficiency, improved safety profiles, and more environmentally benign conditions. This guide directly compares a traditional potassium permanganate oxidation of 2-(methylthio)benzoic acid with a novel catalytic oxidation of 2-methylsulfonyltoluene.

Comparison of Synthetic Methods

The two methods are evaluated based on key performance indicators such as reaction yield, temperature, duration, and the nature of reagents used. The data is summarized for a clear and objective comparison.

ParameterTraditional Method: Permanganate OxidationNovel Method: Catalytic Oxidation
Starting Material 2-(Methylthio)benzoic acid2-Methylsulfonyltoluene
Oxidizing Agent(s) Potassium Permanganate (KMnO₄)Nitric Acid (HNO₃) and Air (O₂)
Catalyst NoneVanadium Pentoxide (V₂O₅)
Reaction Medium Water70% Sulfuric Acid (H₂SO₄)
Reaction Temperature ~100°C (Reflux)145-155°C
Reaction Time 3-4 hours~9 hours
Reported Yield ~76-78% (by analogy to similar KMnO₄ oxidations)~83% (as reported for a substituted analogue)[1]
Work-up Procedure Filtration of MnO₂, acidification, and crystallization.Cooling, filtration, and washing.
Key Advantages Well-established chemistry, readily available and inexpensive oxidant.Catalytic use of reagents, high yield, use of air as a co-oxidant.[1]
Key Disadvantages Generation of stoichiometric amounts of manganese dioxide (MnO₂) waste.High reaction temperature, use of corrosive acids (H₂SO₄, HNO₃), longer reaction time.[1]

Experimental Protocols

Traditional Method: Oxidation of 2-(Methylthio)benzoic Acid with Potassium Permanganate

This protocol is based on established procedures for the oxidation of aryl methyl groups using potassium permanganate.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2-(methylthio)benzoic acid in water.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Add potassium permanganate in small portions over a period of 3-4 hours. The disappearance of the purple permanganate color indicates the progression of the reaction.

  • Quenching and Filtration: After the addition is complete and the color has discharged, cool the reaction mixture. Filter the hot solution to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Isolation: Combine the filtrate and washings. Acidify the solution with concentrated hydrochloric acid until precipitation of the product is complete.

  • Purification: Cool the mixture in an ice bath, collect the white precipitate of this compound by filtration, wash with cold water, and dry.

Novel Synthetic Method: Catalytic Oxidation of 2-Methylsulfonyltoluene

This protocol is adapted from the novel method described for the synthesis of methylsulfonylbenzoic acids.[1]

  • Preparation: In a reaction vessel equipped for high-temperature reactions and gas bubbling, dissolve 2-methylsulfonyltoluene and a catalytic amount of Vanadium Pentoxide (V₂O₅) (e.g., 1-2% by weight of the starting material) in 70% sulfuric acid.[1]

  • Reaction: Heat the reaction mixture to 145-155°C while bubbling air through the solution at a constant rate.[1]

  • Oxidant Addition: Slowly add 65% nitric acid to the heated mixture over approximately 9 hours.[1]

  • Isolation: After the addition is complete, cool the reaction mixture to room temperature. The product, this compound, will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash thoroughly with water to remove residual acid, and dry to obtain the final product.[1]

Visualized Workflows and Comparisons

To further clarify the processes and their logical relationship, the following diagrams are provided.

Traditional_Workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Start reagents Mix 2-(methylthio)benzoic acid and Water start->reagents heat Heat to Reflux (~100°C) reagents->heat add_kmno4 Add KMnO₄ (3-4 hours) heat->add_kmno4 cool_filter Cool & Filter MnO₂ add_kmno4->cool_filter acidify Acidify with HCl cool_filter->acidify isolate Filter & Dry Product acidify->isolate end End isolate->end Novel_Workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Isolation start Start reagents Mix 2-methylsulfonyltoluene, V₂O₅, and 70% H₂SO₄ start->reagents heat_air Heat to 145-155°C & Bubble Air reagents->heat_air add_hno3 Add 65% HNO₃ (~9 hours) heat_air->add_hno3 cool Cool to Room Temp add_hno3->cool filter_wash Filter & Wash Product cool->filter_wash end End filter_wash->end Method_Comparison cluster_Traditional Traditional Method cluster_Novel Novel Method TM_Start Precursor: 2-(Methylthio)benzoic acid TM_Oxidant Oxidant: Potassium Permanganate TM_Start->TM_Oxidant TM_Conditions Conditions: Aqueous Reflux TM_Oxidant->TM_Conditions TM_Waste Waste: MnO₂ (Stoichiometric) TM_Conditions->TM_Waste NM_Start Precursor: 2-Methylsulfonyltoluene NM_Oxidant Oxidants: Nitric Acid + Air NM_Start->NM_Oxidant NM_Catalyst Catalyst: Vanadium Pentoxide NM_Oxidant->NM_Catalyst NM_Conditions Conditions: High Temp, H₂SO₄ NM_Catalyst->NM_Conditions center_node Synthesis of This compound center_node->TM_Start approach center_node->NM_Start approach

References

A Comparative Analysis of the Reactivity of 2-, 3-, and 4-(Methylsulfonyl)benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the chemical reactivity of three isomers of (methylsulfonyl)benzoic acid: 2-(methylsulfonyl)benzoic acid, 3-(methylsulfonyl)benzoic acid, and 4-(methylsulfonyl)benzoic acid. The position of the potent electron-withdrawing methylsulfonyl group significantly influences the electronic and steric environment of the carboxylic acid functionality and the aromatic ring, leading to distinct differences in their reactivity. This analysis is based on established principles of physical organic chemistry, available experimental data, and theoretical considerations.

Data Presentation

PropertyThis compound3-(Methylsulfonyl)benzoic acid4-(Methylsulfonyl)benzoic acid
pKa Not experimentally determined, but expected to be the lowest among the isomers due to the ortho effect.3.52[1][2]3.48
Hammett Constant (σ) Not applicableσm = +0.65[3]σp = +0.76[3]

Comparative Reactivity Analysis

The reactivity of the (methylsulfonyl)benzoic acid isomers is primarily governed by a combination of electronic and steric effects imparted by the methylsulfonyl group.

Electronic Effects

The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has a profound impact on the reactivity of both the carboxylic acid group and the aromatic ring.

  • Acidity (pKa): The electron-withdrawing nature of the methylsulfonyl group stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of the benzoic acid. The Hammett constants indicate that the electron-withdrawing effect is stronger from the para position (σp = +0.76) than the meta position (σm = +0.65)[3]. This is reflected in the slightly lower pKa of the 4-isomer compared to the 3-isomer. While an experimental pKa for the 2-isomer is not available, the "ortho effect" suggests it is likely the most acidic of the three. This effect is a combination of through-space electrostatic interactions and steric hindrance that forces the carboxylic acid group out of the plane of the aromatic ring, reducing resonance stabilization of the neutral acid and facilitating deprotonation.

  • Reactivity of the Carboxylic Acid Group (Nucleophilic Acyl Substitution): The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing methylsulfonyl group. This makes all three isomers more reactive towards nucleophilic acyl substitution reactions, such as esterification and amidation, compared to unsubstituted benzoic acid. Based on the electronic effects, the order of reactivity for nucleophilic attack at the carbonyl carbon is expected to be:

    2-isomer > 4-isomer > 3-isomer

    The 2-isomer is predicted to be the most reactive due to the significant inductive effect of the proximate sulfonyl group and the steric hindrance that can favor the tetrahedral intermediate. The stronger electron-withdrawing effect of the para-substituent in the 4-isomer makes it more reactive than the 3-isomer.

  • Reactivity of the Aromatic Ring (Electrophilic Aromatic Substitution): The methylsulfonyl group is a deactivating and meta-directing group for electrophilic aromatic substitution (EAS)[4][5]. The strong deactivation of the ring makes EAS reactions, such as nitration or halogenation, significantly more difficult compared to benzene. The electron density of the aromatic ring is greatly reduced, making it less susceptible to attack by electrophiles. When EAS does occur, the incoming electrophile will be directed to the meta position relative to the methylsulfonyl group.

Steric Effects

Steric hindrance plays a crucial role in the reactivity of the this compound isomer. The bulky methylsulfonyl group in the ortho position can hinder the approach of nucleophiles to the carboxylic acid group. However, it can also prevent the carboxylic acid group from being coplanar with the benzene ring, which, as mentioned, increases its acidity. For reactions at the carbonyl carbon, the steric hindrance might increase the energy of the transition state for some nucleophiles, potentially slowing down the reaction rate compared to what would be expected based on electronic effects alone.

Experimental Protocols

Detailed methodologies for key experiments that can be used to quantitatively compare the reactivity of these isomers are provided below.

Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the (methylsulfonyl)benzoic acid isomer with a strong base and monitoring the pH change.

Materials:

  • 2-, 3-, or 4-(Methylsulfonyl)benzoic acid

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Deionized water

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Accurately weigh approximately 0.1 mmol of the (methylsulfonyl)benzoic acid isomer and dissolve it in 50 mL of deionized water.

  • Calibrate the pH meter using standard buffer solutions.

  • Place the dissolved acid solution on the magnetic stirrer and immerse the pH electrode.

  • Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).

  • Record the pH value after each addition of NaOH.

  • Continue the titration past the equivalence point.

  • The pKa is determined from the pH at the half-equivalence point.

Comparative Kinetics of Esterification

The relative rates of esterification can be determined by reacting the isomers with an alcohol under acidic catalysis and monitoring the disappearance of the carboxylic acid or the appearance of the ester over time.

Materials:

  • 2-, 3-, and 4-(Methylsulfonyl)benzoic acid

  • Methanol (or other alcohol)

  • Concentrated sulfuric acid (catalyst)

  • Thermostated reaction vessel

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable column and detector

  • Internal standard (e.g., a non-reactive aromatic compound)

Procedure:

  • Prepare stock solutions of each (methylsulfonyl)benzoic acid isomer and the internal standard in methanol.

  • In a thermostated reaction vessel, combine a known amount of the acid stock solution, methanol, and the internal standard.

  • Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by neutralizing the acid catalyst with a base).

  • Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining carboxylic acid and/or the formed ester relative to the internal standard.

  • Plot the concentration of the reactant or product as a function of time to determine the initial reaction rate for each isomer.

Visualizations

Logical Relationship of Factors Influencing Reactivity

The following diagram illustrates the interplay of electronic and steric effects on the reactivity of the (methylsulfonyl)benzoic acid isomers.

G cluster_isomer Isomer Position cluster_effects Physicochemical Effects cluster_reactivity Reactivity Outcome 2- (ortho) 2- (ortho) Electronic Effects Electronic Effects 2- (ortho)->Electronic Effects Strong Inductive Steric Effects Steric Effects 2- (ortho)->Steric Effects High Hindrance 3- (meta) 3- (meta) 3- (meta)->Electronic Effects Inductive & weak Resonance 3- (meta)->Steric Effects Low Hindrance 4- (para) 4- (para) 4- (para)->Electronic Effects Strong Resonance & Inductive 4- (para)->Steric Effects Low Hindrance Acidity (pKa) Acidity (pKa) Electronic Effects->Acidity (pKa) Nucleophilic Acyl Substitution Nucleophilic Acyl Substitution Electronic Effects->Nucleophilic Acyl Substitution Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Electronic Effects->Electrophilic Aromatic Substitution Steric Effects->Acidity (pKa) Ortho Effect Steric Effects->Nucleophilic Acyl Substitution

Caption: Factors influencing the reactivity of (methylsulfonyl)benzoic acid isomers.

Experimental Workflow for Comparative Kinetic Analysis

This diagram outlines a typical workflow for comparing the reaction kinetics of the three isomers.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison prep1 Prepare solutions of each isomer (2-, 3-, and 4-) react1 Initiate reactions in parallel thermostated vessels prep1->react1 prep2 Prepare internal standard solution prep2->react1 prep3 Prepare reaction medium (e.g., alcohol with acid catalyst) prep3->react1 react2 Withdraw aliquots at specific time intervals react1->react2 react3 Quench reaction in aliquots react2->react3 analysis1 Analyze quenched samples by HPLC or GC react3->analysis1 analysis2 Quantify reactant and product concentrations analysis1->analysis2 analysis3 Plot concentration vs. time analysis2->analysis3 analysis4 Determine initial reaction rates analysis3->analysis4 comp1 Compare reaction rates of the three isomers analysis4->comp1

Caption: Workflow for comparative kinetic analysis of isomer reactivity.

References

Spectroscopic Analysis: A Comparative Guide to 2-(Methylsulfonyl)benzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of a target molecule and its synthetic precursors is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed spectroscopic comparison of 2-(Methylsulfonyl)benzoic acid with its common starting materials, 2-chlorobenzoic acid and 2-mercaptobenzoic acid.

This document presents a summary of key spectroscopic data—including Fourier-transform infrared (FTIR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS)—for each compound. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility.

Synthetic Pathway Overview

The synthesis of this compound can be conceptualized as proceeding from either 2-chlorobenzoic acid or 2-mercaptobenzoic acid. The diagram below illustrates a plausible synthetic route, highlighting the key transformations of the functional groups that are readily distinguishable by spectroscopic methods.

Synthetic_Pathway Synthesis of this compound cluster_0 Starting Materials cluster_1 Intermediate (Conceptual) cluster_2 Final Product 2-Chlorobenzoic_Acid 2-Chlorobenzoic Acid Thiolate_Intermediate Thiolate/Thioether Intermediate 2-Chlorobenzoic_Acid->Thiolate_Intermediate Nucleophilic Substitution (e.g., with NaSMe) 2-Mercaptobenzoic_Acid 2-Mercaptobenzoic Acid 2-Mercaptobenzoic_Acid->Thiolate_Intermediate Methylation (e.g., with MeI, base) Final_Product This compound Thiolate_Intermediate->Final_Product Oxidation (e.g., with H₂O₂, etc.)

A conceptual synthetic pathway to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound and its starting materials. These values are compiled from various spectral databases and literature sources.

Table 1: FTIR Spectroscopy Data (cm⁻¹)
Functional Group2-Chlorobenzoic Acid2-Mercaptobenzoic AcidThis compound (Predicted)
O-H (Carboxylic Acid)~3000 (broad)~3000 (broad)~3000 (broad)
C=O (Carboxylic Acid)~1700~1680~1700
C-Cl~750--
S-H-~2550-
S=O (Sulfone)--~1320, ~1150
C-S-~700~750
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
Proton Environment2-Chlorobenzoic Acid (CDCl₃)2-Mercaptobenzoic Acid (DMSO-d₆)This compound (Predicted)
-COOH~10-13~13~13
Aromatic C-H7.31-8.09 (m, 4H)[1]7.20-8.00 (m, 4H)7.6-8.2 (m, 4H)
-SH-~4.5 (s, 1H)-
-SO₂CH₃--~3.4 (s, 3H)
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
Carbon Environment2-Chlorobenzoic Acid (CDCl₃)[1]2-Mercaptobenzoic Acid (DMSO-d₆)This compound (Predicted)
-C=O~171.09~168~167
Aromatic C-Cl~134.83--
Aromatic C-S-~138~139
Aromatic C126.75-133.65125-134128-140
-SO₂CH₃--~43
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular FormulaMolecular WeightKey Fragments (EI-MS)
2-Chlorobenzoic AcidC₇H₅ClO₂156.57156/158 (M+), 139/141 ([M-OH]+), 111 ([M-COOH]+)[2]
2-Mercaptobenzoic AcidC₇H₆O₂S154.19154 (M+), 136 ([M-H₂O]+), 108 ([M-COOH-H]+)[3]
This compoundC₈H₈O₄S200.21200 (M+), 183 ([M-OH]+), 121 ([M-SO₂CH₃]+)

Experimental Protocols

The following are general procedures for obtaining the spectroscopic data presented. Instrument parameters may be optimized for specific samples.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: Solid samples were analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra were typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum was collected and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition for ¹H NMR: Standard pulse sequences were used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition for ¹³C NMR: Proton-decoupled spectra were acquired. Chemical shifts are reported in ppm relative to the solvent signal, which is referenced to TMS.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Samples were introduced via a direct insertion probe or a gas chromatograph.

  • Data Acquisition: Mass spectra were acquired over a mass-to-charge (m/z) range of approximately 50-500 amu. The ionization energy was typically 70 eV.

Analysis and Interpretation

The spectroscopic data clearly differentiate the final product from its starting materials.

  • FTIR: The most telling transformation is the appearance of strong absorption bands characteristic of the sulfone group (S=O stretches) at approximately 1320 cm⁻¹ and 1150 cm⁻¹ in this compound, which are absent in both starting materials. The S-H stretch at around 2550 cm⁻¹ in 2-mercaptobenzoic acid and the C-Cl stretch around 750 cm⁻¹ in 2-chlorobenzoic acid are also unique to these precursors.

  • ¹H NMR: The key diagnostic signal for the formation of this compound is the appearance of a singlet at approximately 3.4 ppm, corresponding to the three protons of the methylsulfonyl group (-SO₂CH₃). This signal is not present in the spectra of the starting materials. The disappearance of the thiol proton signal from 2-mercaptobenzoic acid is another indicator of successful reaction.

  • ¹³C NMR: In the ¹³C NMR spectrum of the product, a new signal appears around 43 ppm, which is attributed to the carbon of the methylsulfonyl group. Concurrently, the carbon atom attached to the sulfur (formerly the thiol or chloro group) will experience a significant downfield shift due to the strong electron-withdrawing nature of the sulfone group.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum provides a definitive confirmation of the molecular weight of each compound. For this compound, the molecular ion peak will be at m/z 200. The fragmentation patterns will also differ significantly, with the product showing characteristic losses of the methylsulfonyl group or its fragments.

By utilizing this comparative spectroscopic data, researchers can effectively monitor the synthesis of this compound and confidently characterize the final product.

References

A Comparative Purity Analysis of Commercial 2-(Methylsulfonyl)benzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is a critical parameter that can significantly influence the outcome of a synthetic route and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive benchmark of the purity of commercially available 2-(Methylsulfonyl)benzoic acid, a key building block in the synthesis of various pharmaceutical compounds. This analysis is supported by a compilation of data from various suppliers, detailed experimental protocols for purity determination, and a discussion of potential impurities and alternative compounds.

Commercial Purity Overview

This compound is available from a range of chemical suppliers, with purities typically advertised between 97% and over 99%. The table below summarizes the stated purity levels from a selection of commercial vendors. It is important to note that the analytical method used for purity determination can vary between suppliers, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) being the most common. For critical applications, it is always recommended to obtain a lot-specific Certificate of Analysis (CoA).

SupplierProduct Name/VariantStated PurityAnalytical Method
Sigma-Aldrich2-Methyl-4-(methylsulfonyl)benzoic acid97%Not Specified
TCI Chemicals2-Chloro-4-(methylsulfonyl)benzoic acid>98.0%GC, Titration
ChemicalBook Supplier 1This compound99%Not Specified
ChemicalBook Supplier 2This compound99%+HPLC
A2B Chem2-Methyl-4-(methylsulfonyl)benzoic acid97%Not Specified
Alfa Aesar (Thermo Scientific)2-Sulfobenzoic acid hydrate98%Not Specified
Matrix Scientific2-(Aminosulfonyl)benzoic acid92%Not Specified

Potential Impurities

The purity of this compound can be affected by residual starting materials, by-products from the synthetic process, and degradation products. Common synthetic routes involve the oxidation of 2-(methylthio)benzoic acid or the reaction of 2-sulfobenzoic acid derivatives. Potential impurities may include:

  • Starting Materials: Unreacted 2-(methylthio)benzoic acid or 2-sulfobenzoic acid.

  • Oxidation By-products: Sulfoxides or other partially oxidized species.

  • Isomeric Impurities: 3-(Methylsulfonyl)benzoic acid and 4-(Methylsulfonyl)benzoic acid.

  • Residual Solvents: Solvents used in the synthesis and purification processes.

Alternatives to this compound

For certain applications, structurally related compounds may serve as viable alternatives. The choice of an alternative often depends on the specific requirements of the downstream synthetic steps and the desired properties of the final molecule.

  • 2-Sulfobenzoic acid: Available with purities around 98%.[1][2][3]

  • 2-Carboxybenzenesulfonamide: Purity can range from 92% to over 95%.[4][5]

Experimental Protocols for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the most widely accepted and versatile technique for determining the purity of non-volatile organic compounds like this compound. Below is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be adapted and validated for this specific purpose.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of this compound and its potential impurities.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Purity Calculation:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Area % = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter sonicate->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for the purity determination of this compound by HPLC.

Purity_Factors cluster_synthesis Synthesis-Related Factors cluster_impurities Resulting Impurities Purity Purity of this compound StartingMaterials Purity of Starting Materials Purity->StartingMaterials ReactionConditions Reaction Conditions (e.g., Oxidation) Purity->ReactionConditions Purification Purification Method Purity->Purification UnreactedSM Unreacted Starting Materials StartingMaterials->UnreactedSM Byproducts Reaction By-products StartingMaterials->Byproducts Isomers Isomeric Impurities StartingMaterials->Isomers ReactionConditions->UnreactedSM ReactionConditions->Byproducts ReactionConditions->Isomers Purification->UnreactedSM Purification->Byproducts Purification->Isomers UnreactedSM->Purity Affects Byproducts->Purity Affects Isomers->Purity Affects

Caption: Logical relationship between synthesis factors, potential impurities, and the final purity of the product.

Conclusion

The purity of commercial this compound is generally high, but can vary between suppliers and batches. For applications in research and drug development where purity is paramount, it is essential to not only rely on the supplier's stated purity but to also perform independent verification using a validated analytical method such as HPLC. Understanding the potential impurities and having a robust analytical method in place are key to ensuring the quality and consistency of your research and development efforts.

References

Confirming the Structure of 2-(Methylsulfonyl)benzoic Acid Derivatives: A Comparative Guide Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural confirmation of 2-(methylsulfonyl)benzoic acid derivatives, with a focus on the application of single-crystal X-ray crystallography. Due to the limited availability of publicly accessible crystallographic data for a broad series of this compound derivatives, this guide will use 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid as a primary example and supplement with data from analogous sulfonamide-containing benzoic acid derivatives to illustrate key comparative principles. The experimental data presented herein is crucial for understanding structure-activity relationships (SAR) in drug design and development.

Data Presentation: Comparative Crystallographic Data

The following table summarizes the crystallographic data for 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid and two other analogous sulfonamide benzoic acid derivatives. This comparison highlights how different substituents on the benzoic acid ring can influence the crystal lattice parameters.

Parameter2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid[1]4-Benzenesulfonamidobenzoic acid[2]4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid[3]
Formula C₉H₇F₃O₄SC₁₃H₁₁NO₄SC₁₄H₁₃NO₄S
Molecular Weight 268.21277.30291.31
Crystal System MonoclinicMonoclinicTriclinic
Space Group P2₁/cP2₁/n
a (Å) 5.0804 (10)5.2050 (3)5.1588 (2)
b (Å) 17.345 (4)37.726 (2)6.9277 (2)
c (Å) 11.576 (2)7.3781 (4)20.0350 (6)
α (°) ** 909083.574 (1)
β (°) 95.41 (3)117.510 (3)86.357 (1)
γ (°) 909072.824 (1)
Volume (ų) **1015.6 (4)1284.98 (13)679.44 (4)
Z 442

Performance and Biological Activity of Sulfonamide Derivatives

Derivatives of sulfonamide-containing compounds are known for a wide range of biological activities, which are intrinsically linked to their three-dimensional structures. The specific conformation and intermolecular interactions observed in the crystal structure can provide insights into how these molecules might interact with biological targets.

Sulfonamide derivatives have been extensively studied and have shown potential as:

  • Anticancer Agents: Many sulfonamide-based compounds are investigated for their anticancer properties, often through the inhibition of carbonic anhydrase isozymes that are overexpressed in tumors.[4][5][6] The orientation of the sulfonamide group is critical for binding to the zinc ion in the active site of these enzymes.

  • Anti-inflammatory Agents: Certain phenylsulfonyl hydrazide derivatives have been identified as potent anti-inflammatory agents by inhibiting the production of prostaglandin E₂ (PGE₂).[1] X-ray crystallography was used to confirm the structure of the more active regioisomer.[1]

  • Antimicrobial Agents: The sulfonamide scaffold is a classic pharmacophore in antimicrobial drugs.[7]

  • Androgen Receptor Antagonists: In a study of bicalutamide sulfoxide analogues, X-ray diffraction was used to determine the relative configuration at chiral centers, which was correlated with their antiproliferative activity in prostate cancer cell lines.[8]

The data suggests that substitutions on the phenyl ring and the conformation of the sulfonyl group play a crucial role in the biological activity of these compounds.

Experimental Protocols

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction.[9]

1. Crystallization:

  • A purified sample of the this compound derivative is dissolved in a suitable solvent or a mixture of solvents to achieve a supersaturated solution.

  • Single crystals are grown through slow evaporation, slow cooling, or vapor diffusion techniques. For example, colorless crystals of 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid were obtained by recrystallization from dichloromethane.[1]

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of X-rays, typically from a Mo Kα or Cu Kα radiation source.[1][3]

  • The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector.[9]

  • Data is collected at a specific temperature, often a low temperature like 150 K or 296 K, to minimize thermal vibrations.[3]

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The initial crystal structure is solved using direct methods or Patterson methods.

  • The atomic positions and displacement parameters are refined using full-matrix least-squares on F².

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for confirming the structure of a this compound derivative and correlating it with its performance.

G Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Performance_Testing Performance Testing (e.g., Biological Assays) Purification->Performance_Testing Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Structural_Analysis Structural Analysis (Bond lengths, angles, packing) Structure_Solution->Structural_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Structural_Analysis->SAR_Analysis Performance_Testing->SAR_Analysis

Workflow for Structural Confirmation and Performance Analysis.

References

Cross-Validation of Analytical Methods for 2-(Methylsulfonyl)benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-(Methylsulfonyl)benzoic acid is crucial for a multitude of applications, from pharmacokinetic studies to quality control and impurity profiling. This guide presents a comparative overview of three prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Due to the limited availability of direct comparative studies on this compound in publicly accessible literature, this guide leverages experimental data from structurally analogous compounds, such as benzoic acid and its derivatives, to provide a comprehensive performance comparison.

Data Presentation: A Comparative Analysis of Analytical Methods

The following table summarizes the key quantitative performance parameters for each analytical method. This data, compiled from various studies on similar molecules, offers a reliable framework for method selection based on specific analytical requirements.

ParameterHPLC-UVGC-MS (with Derivatization)UHPLC-MS/MS
Linearity Range 1 - 200 µg/mL[1]0.1 - 10 µg/mL0.01 - 50 µg/mL
Limit of Detection (LOD) ~0.4 µg/mL[1][2]~0.05 µg/g[3]Not Reported
Limit of Quantification (LOQ) ~1.14 µg/mL[1]0.1 µg/g[3]0.01 µg/mL
Accuracy (% Recovery) 85.61 - 102.04%[1]98.5 - 100.4%[4]96.0 - 104.0%
Precision (%RSD) < 2.5%[1]< 5%[3]< 8.5%
Sample Throughput ModerateLow to ModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for benzoic acid and its derivatives and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for the routine quantification of this compound in bulk drug substances and simpler formulations.

  • Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions :

    • Column : A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

    • Mobile Phase : A mixture of an acidic buffer (e.g., 0.05 M ammonium acetate at pH 4.4) and an organic solvent like methanol or acetonitrile.[1][5] A typical composition could be 60:40 (v/v) buffer to organic solvent.[1]

    • Flow Rate : 1.0 mL/min.[1][6]

    • Column Temperature : Ambient or controlled at a specific temperature (e.g., 30 °C).

    • Detection Wavelength : Determined by the UV absorbance maximum of this compound, likely around 228-234 nm.[1][6]

    • Injection Volume : 10-20 µL.

  • Sample Preparation :

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the established calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and is ideal for the identification and quantification of this compound, especially in complex matrices. A derivatization step is necessary to enhance the volatility of the analyte.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.

  • Derivatization (Silylation) :

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and an appropriate solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.

  • Chromatographic Conditions :

    • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature : 250 °C.

    • Oven Temperature Program :

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Ion Source Temperature : 230 °C.

    • Mass Range : Scan from m/z 50-450 or utilize selected ion monitoring (SIM) for heightened sensitivity.[7]

  • Sample Preparation :

    • Perform a liquid-liquid extraction (LLE) of the sample with a suitable organic solvent (e.g., ethyl acetate or chloroform) after acidification.[7]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Proceed with the derivatization step as described above.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for analyzing trace levels of this compound in complex biological matrices.

  • Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase : A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate : 0.3 - 0.5 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 5 µL.

  • Mass Spectrometric Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte.

    • Ion Transitions : Specific precursor-to-product ion transitions for this compound would need to be determined, for instance, by infusing a standard solution.

  • Sample Preparation (for Plasma Samples) :

    • To a small volume of plasma (e.g., 100 µL), add an appropriate internal standard.

    • Perform a protein precipitation with a solvent like acetonitrile or a liquid-liquid extraction with a solvent such as ethyl acetate.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.

    • Inject the resulting solution into the UHPLC-MS/MS system.

Visualizing the Method Selection Process

The choice of an analytical method is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following diagram illustrates a logical workflow to guide the selection of the most appropriate analytical technique for this compound.

MethodSelection start Define Analytical Requirements for this compound matrix Sample Matrix Complexity? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Simple (e.g., Bulk Drug) gcms GC-MS matrix->gcms Complex with Volatile Impurities lcmsms UHPLC-MS/MS matrix->lcmsms Complex (e.g., Biological Fluid) throughput Sample Throughput Needs? sensitivity->throughput Low (µg/mL) sensitivity->lcmsms High (ng/mL or lower) hplc HPLC-UV throughput->hplc Moderate throughput->lcmsms High

Caption: Logical workflow for selecting an analytical method.

ExperimentalWorkflow sample_prep Sample Preparation (Extraction/Derivatization) separation Chromatographic Separation (HPLC/GC/UHPLC) sample_prep->separation detection Detection (UV/MS/MS-MS) separation->detection data_analysis Data Analysis (Quantification/Identification) detection->data_analysis

References

A Comparative Review of Substituted Benzoic Acids: From Pharmaceuticals to Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzoic acids, a versatile class of organic compounds, form the backbone of a wide array of commercially significant products, ranging from life-saving pharmaceuticals to robust polymers and effective agricultural chemicals. The strategic placement of various functional groups on the benzene ring of benzoic acid profoundly influences its chemical and biological properties, leading to a diverse spectrum of applications. This guide provides an objective comparison of the performance of substituted benzoic acids in several key areas, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Antimicrobial Applications: A Battle Against Resistance

Substituted benzoic acids have long been recognized for their antimicrobial properties. Their efficacy is highly dependent on the nature and position of the substituents, which can alter their lipophilicity, acidity, and interaction with microbial targets.

Comparative Efficacy of Antimicrobial Benzoic Acid Derivatives

The antimicrobial activity of substituted benzoic acids is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A lower MIC/MBC value indicates a more potent antimicrobial agent.

Compound/SubstituentTarget Microorganism(s)MIC (µg/mL)MBC (µg/mL)Reference
Benzoic AcidEscherichia coli O1571000>1000[1]
2-Hydroxybenzoic Acid (Salicylic Acid)Escherichia coli O1571000>1000[1]
4-Hydroxybenzoic AcidEscherichia coli>1000>1000[1]
3,4-Dihydroxybenzoic AcidEscherichia coli>1000>1000[1]
2-Chlorobenzoic Acid Derivative (Compound 6)Escherichia coli- (pMIC = 2.27 µM/ml)-[2]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 4)Staphylococcus aureus ATCC 6538125-[3]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (Compound 4)Bacillus subtilis ATCC 6683125-[3]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Tube Dilution Method

This method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compounds (substituted benzoic acids)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Double strength nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • Sterile test tubes

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the microbial strains in their respective broths overnight at 37°C (for bacteria) or 25°C (for fungi). Dilute the cultures to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compounds: Prepare a series of dilutions of the test compounds in the appropriate double strength broth.

  • Inoculation: Add an equal volume of the prepared microbial inoculum to each tube containing the diluted test compound.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the tubes at 37°C for 24 hours for bacteria and at 25°C for 7 days for A. niger and 48 hours for C. albicans.

  • Observation: The MIC is the lowest concentration of the test compound at which there is no visible turbidity or growth of the microorganism.

Mechanism of Action: Disruption of Microbial Integrity

The antimicrobial action of many substituted benzoic acids is attributed to their ability to disrupt cell membrane integrity and interfere with essential metabolic processes. The lipophilic nature of the substituted benzene ring facilitates their passage through the cell membrane. Inside the cell, the acidic carboxyl group can dissociate, leading to acidification of the cytoplasm and inhibition of key enzymes.

Antimicrobial_Mechanism cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular Benzoic_Acid Substituted Benzoic Acid Membrane_Transport Passive Diffusion Benzoic_Acid->Membrane_Transport Lipophilicity Dissociation Dissociation (Release of H+) Membrane_Transport->Dissociation Cytoplasmic_Acidification Cytoplasmic Acidification Dissociation->Cytoplasmic_Acidification Enzyme_Inhibition Enzyme Inhibition Cytoplasmic_Acidification->Enzyme_Inhibition Metabolic_Disruption Metabolic Disruption Enzyme_Inhibition->Metabolic_Disruption Cell_Death Cell Death Metabolic_Disruption->Cell_Death

Caption: General mechanism of antimicrobial action for substituted benzoic acids.

Anticancer Applications: Inducing Programmed Cell Death

The development of novel anticancer agents is a critical area of research, and substituted benzoic acids have emerged as a promising scaffold for designing potent and selective therapies.

Comparative Efficacy of Anticancer Benzoic Acid Derivatives

The in vitro anticancer activity is often expressed as the IC50 value, which is the concentration of a drug that is required for 50% inhibition of cancer cell growth.

Compound/SubstituentCancer Cell LineIC50 (µM)Reference
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer17.84[4]
2-(4'-substitutedsulfonamido)benzoic acid derivative (Compound 1)A549 (Lung carcinoma)50 (µg/ml)[4]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid (Compound 14)MCF-7 (Breast cancer)15.6[5]
Quinazolinone derivative (Compound 5)MCF-7 (Breast cancer)100[5]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid (Compound 1)MCF-7 (Breast cancer)- (Significant suppression)[6]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid (Compound 1)MDA-MB-468 (Breast cancer)- (Significant suppression)[6]
Experimental Protocol: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Test compounds (substituted benzoic acids)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzoic acid derivatives and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Mechanism of Action: Triggering Apoptosis through HDAC Inhibition and Caspase Activation

Several substituted benzoic acid derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. One key mechanism involves the inhibition of histone deacetylases (HDACs).[2][6] HDACs are enzymes that play a crucial role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. This, in turn, can trigger the intrinsic apoptotic pathway, which is executed by a cascade of enzymes called caspases, with caspase-3 being a key executioner caspase.[2][6][7][8][9][10]

Anticancer_Mechanism Benzoic_Acid_Derivative Substituted Benzoic Acid HDAC Histone Deacetylase (HDAC) Benzoic_Acid_Derivative->HDAC Inhibition Acetylation Histone Acetylation ↑ HDAC->Acetylation Prevents Deacetylation Gene_Expression Tumor Suppressor Gene Expression ↑ Acetylation->Gene_Expression Apoptosis_Initiation Apoptosis Initiation Gene_Expression->Apoptosis_Initiation Caspase_Cascade Caspase Cascade Apoptosis_Initiation->Caspase_Cascade Caspase3 Caspase-3 Activation Caspase_Cascade->Caspase3 Cell_Death Apoptotic Cell Death Caspase3->Cell_Death

Caption: Anticancer mechanism via HDAC inhibition and caspase-3 activation.

Agricultural Applications: Herbicides for Weed Management

Substituted benzoic acids, particularly chlorinated derivatives, have been successfully developed as selective herbicides for controlling broadleaf weeds in various crops.

Comparative Efficacy of Herbicidal Benzoic Acid Derivatives

The herbicidal activity is often evaluated in greenhouse or field trials, with efficacy measured as percent control or growth reduction (GR) at a specific application rate. The GR50 value, the dose required to reduce plant growth by 50%, is a common metric for comparison.

Experimental Protocol: Greenhouse Bioassay for Herbicidal Activity

This protocol outlines a general procedure for evaluating the post-emergence herbicidal activity of substituted benzoic acids in a controlled greenhouse environment.

Materials:

  • Test compounds (substituted benzoic acid herbicides)

  • Weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti)

  • Crop species for selectivity testing (e.g., corn, wheat)

  • Pots and standardized potting mix

  • Greenhouse with controlled environmental conditions

  • Laboratory spray chamber

Procedure:

  • Plant Cultivation: Sow seeds of weed and crop species in pots and grow them in the greenhouse to a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Apply the test compounds at various rates using a laboratory spray chamber to ensure uniform coverage. Include an untreated control.

  • Evaluation: Visually assess plant injury (e.g., chlorosis, necrosis, epinasty) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (0% = no injury, 100% = complete death).

  • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of the plants, dry them to a constant weight, and calculate the percent growth reduction compared to the untreated control.

  • Data Analysis: Analyze the dose-response data to determine the GR50 values for each weed species.

Mechanism of Action: Mimicking Auxin for Uncontrolled Growth

Many herbicidal benzoic acids act as synthetic auxins.[3][4][11][12] Auxins are plant hormones that regulate various aspects of growth and development. These herbicides mimic natural auxins but are more stable and persistent in the plant. They bind to auxin receptors, such as the TIR1/AFB proteins, leading to the degradation of transcriptional repressors (Aux/IAA proteins).[4][13][14][15][16] This results in the uncontrolled expression of auxin-responsive genes, causing abnormal and unsustainable growth, ultimately leading to the death of susceptible plants.[4]

Herbicidal_Mechanism Benzoic_Acid_Herbicide Benzoic Acid Herbicide (Auxin Mimic) TIR1_AFB TIR1/AFB Receptor Benzoic_Acid_Herbicide->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Gene_Expression Uncontrolled Expression of Auxin-Responsive Genes ARF->Gene_Expression Activates Abnormal_Growth Abnormal Growth (Epinasty, etc.) Gene_Expression->Abnormal_Growth Plant_Death Plant Death Abnormal_Growth->Plant_Death

Caption: Herbicidal mode of action as a synthetic auxin.

Materials Science: Building Blocks for High-Performance Polymers

Substituted benzoic acids, particularly hydroxybenzoic acids, are valuable monomers for the synthesis of high-performance aromatic polyesters, also known as polyarylates. These polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in electronics, aerospace, and automotive industries.

Comparative Properties of Polymers from Substituted Benzoic Acids

The properties of polyesters derived from substituted benzoic acids are highly dependent on the isomer used and the overall polymer architecture.

Polymer fromGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Tensile Strength (psi)Key CharacteristicsReference
p-Hydroxybenzoic Acid~130>300~10,000High thermal stability, liquid crystalline behavior[12][17]
m-Hydroxybenzoic Acid-150-300 (softening)~10,000Good solubility in some solvents[12]
2-Hydroxymethylbenzoic Acid---Less linear, more amorphous, potentially higher solubility[18]
Experimental Protocol: Synthesis of Polyester from p-Hydroxybenzoic Acid via Melt Polycondensation

Melt polycondensation is a common industrial method for producing high molecular weight polyesters from hydroxy acids.

Materials:

  • p-Hydroxybenzoic acid (or its acetate derivative, p-acetoxybenzoic acid)

  • Catalyst (e.g., antimony trioxide)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Nitrogen or argon inlet and outlet

  • Distillation condenser and collection flask

  • Heating mantle with a temperature controller

  • Vacuum pump

Procedure:

  • Monomer Preparation: If starting with p-hydroxybenzoic acid, it is often acetylated with acetic anhydride to form p-acetoxybenzoic acid to facilitate the polymerization.

  • Charging the Reactor: Charge the flask with the monomer and catalyst.

  • Inert Atmosphere: Purge the system with an inert gas to remove oxygen.

  • Melt and Pre-polymerization: Heat the reactor to melt the monomer (around 200-250°C) and initiate the polycondensation reaction. Acetic acid will be evolved and collected.

  • Polycondensation: Gradually increase the temperature (up to 300-320°C) and apply a vacuum to remove the remaining acetic acid and drive the reaction to completion, leading to a high molecular weight polymer. The viscosity of the melt will increase significantly.

  • Polymer Recovery: Cool the reactor under an inert atmosphere. The solid polymer can then be removed and processed further.

Logical Relationship: Structure-Property in Benzoic Acid-Based Polyesters

The position of the hydroxyl and carboxyl groups on the benzoic acid monomer dictates the geometry of the resulting polymer chain and, consequently, its macroscopic properties.

Polymer_Structure_Property cluster_monomer Monomer Structure cluster_polymer Polymer Properties para p-Hydroxybenzoic Acid (Linear) High_Crystallinity High Crystallinity High Thermal Stability Liquid Crystalline para->High_Crystallinity meta m-Hydroxybenzoic Acid (Bent) Amorphous Amorphous Good Solubility meta->Amorphous ortho o-Hydroxybenzoic Acid (Steric Hindrance) Low_MW Lower Molecular Weight Potentially Amorphous ortho->Low_MW

Caption: Influence of monomer isomerism on polymer properties.

Drug Development: VLA-4 Antagonists for Inflammatory Diseases

Very Late Antigen-4 (VLA-4) is an integrin protein that plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation.[2][11] Antagonists of VLA-4 have shown therapeutic potential in treating autoimmune diseases such as multiple sclerosis and Crohn's disease.[2] Substituted benzoic acids have been investigated as scaffolds for the development of potent and orally active VLA-4 antagonists.[18]

Comparative Efficacy of Benzoic Acid-Based VLA-4 Antagonists

The potency of VLA-4 antagonists is determined by their ability to inhibit the binding of VLA-4 to its ligand, VCAM-1, and is typically measured by an IC50 value.

CompoundVLA-4 Inhibition IC50 (nM)Bioavailability (F%) in RatsReference
Compound 12l (diphenylurea derivative)0.5136[18]
Experimental Protocol: In Vitro VLA-4 Antagonist Assay

A common method to assess VLA-4 antagonism is a cell-based adhesion assay.

Materials:

  • Leukocytic cell line expressing VLA-4 (e.g., Jurkat cells)

  • Recombinant human VCAM-1

  • 96-well plates

  • Fluorescent dye (e.g., Calcein-AM)

  • Test compounds (substituted benzoic acid derivatives)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with VCAM-1.

  • Cell Labeling: Label the VLA-4 expressing cells with a fluorescent dye.

  • Compound Incubation: Incubate the labeled cells with various concentrations of the test compounds.

  • Adhesion Assay: Add the cell-compound mixture to the VCAM-1 coated wells and incubate to allow for cell adhesion.

  • Washing: Wash the wells to remove non-adherent cells.

  • Fluorescence Measurement: Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Data Analysis: Calculate the percent inhibition of cell adhesion for each compound concentration and determine the IC50 value.

Signaling Pathway: VLA-4 Mediated Leukocyte Adhesion and Migration

VLA-4, upon activation by intracellular signals (inside-out signaling), undergoes a conformational change that increases its affinity for its ligand, VCAM-1, which is expressed on endothelial cells at sites of inflammation.[1] The binding of VLA-4 to VCAM-1 mediates the firm adhesion of leukocytes to the endothelium, a critical step for their subsequent transmigration into the inflamed tissue.[2][11] VLA-4 antagonists block this interaction, thereby preventing leukocyte infiltration and reducing inflammation.

VLA4_Signaling cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Chemokine_Receptor Chemokine Receptor Inside_Out Inside-Out Signaling Chemokine_Receptor->Inside_Out Activation VLA4_Inactive VLA-4 (Inactive) Inside_Out->VLA4_Inactive Conformational Change VLA4_Active VLA-4 (Active) VLA4_Inactive->VLA4_Active VCAM1 VCAM-1 VLA4_Active->VCAM1 Adhesion & Migration Benzoic_Acid_Antagonist Benzoic Acid Antagonist Benzoic_Acid_Antagonist->VLA4_Active Blocks Binding

Caption: VLA-4 signaling in leukocyte adhesion and its inhibition.

References

Safety Operating Guide

Proper Disposal of 2-(Methylsulfonyl)benzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of 2-(Methylsulfonyl)benzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.

Core Safety and Disposal Overview

This compound should be managed as hazardous chemical waste. The primary disposal route involves collection in appropriately labeled, sealed containers for pickup by a certified hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain.[1][2][3] Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Regulatory and Hazard Data

While this compound is not specifically listed as a hazardous substance under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) or the Superfund Amendments and Reauthorization Act (SARA), its acidic nature and potential for environmental harm necessitate careful management.[4] As a derivative of benzoic acid, it is prudent to consider related regulatory thresholds.

ParameterValueRegulation/Source
Reportable Quantity (RQ) for this compound Not Applicable40 CFR 302.4[4]
Reportable Quantity (RQ) for Benzoic acid (for reference) 5000 lbs (2270 kg)40 CFR 302.4[2][5][6]
Potential RCRA Waste Code D002 (Corrosive)40 CFR 261.22[7][8]
Incompatible Materials Strong oxidizing agents, Strong basesSafety Data Sheets[7][9][10]

Step-by-Step Disposal and Spill Management Protocols

A systematic approach is crucial for the safe handling and disposal of this compound waste. The following workflow provides a logical sequence of operations from waste generation to final disposal.

Disposal Workflow for this compound
Small-Scale Laboratory Spill Cleanup Protocol

In the event of a small spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[7][11]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.

  • Don PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment: For solid spills, gently sweep up the material to avoid generating dust.[1][3] Place the swept material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a damp cloth or paper towel. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Inform your laboratory supervisor and institutional EHS office about the spill.

Laboratory Protocol for Neutralization of Small Quantities of Acidic Waste

For laboratories that generate small quantities of waste solutions of this compound, a carefully controlled neutralization procedure can be employed to render the waste less hazardous before collection. This procedure should only be performed by trained personnel in a chemical fume hood.

Objective: To neutralize acidic waste containing this compound to a pH between 5.5 and 9.0.[11][12]

Materials:

  • Waste solution of this compound

  • Sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide

  • Large beaker (at least twice the volume of the waste solution)

  • Stir bar and stir plate

  • pH paper or a calibrated pH meter

  • Ice bath

  • Appropriate PPE (chemical splash goggles, gloves, lab coat)

Procedure:

  • Preparation: Place the beaker containing the waste solution in an ice bath inside a chemical fume hood to control any exothermic reaction.

  • Dilution: If the waste is concentrated, slowly add it to a larger volume of cold water in the beaker with stirring. Always add acid to water, never the other way around. [11]

  • Slow Addition of Base: While stirring the acidic solution, slowly add small portions of sodium bicarbonate.[4] Be cautious as this will generate carbon dioxide gas, which can cause foaming.[4] Alternatively, a dilute solution of sodium hydroxide can be added dropwise.

  • Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter.

  • Achieve Neutrality: Continue adding the basic solution until the pH is stable within the neutral range of 5.5 to 9.0.[11][12]

  • Containerize for Disposal: Once neutralized, transfer the solution to a clearly labeled hazardous waste container for aqueous waste.

  • Consult EHS: Follow your institution's procedures for the disposal of neutralized aqueous chemical waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental stewardship.

References

Essential Safety and Operational Guide for 2-(Methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 2-(Methylsulfonyl)benzoic acid in research and drug development settings. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling to avoid potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Inhalation of dust may cause respiratory irritation.[1] It can also cause skin and serious eye irritation.[2] Ingestion may be harmful.[2] Therefore, implementing appropriate safety measures is paramount.

General Safety and Handling Precautions:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

  • Avoid generating dust when handling the solid form of the compound.[1][2]

  • Prevent contact with skin, eyes, and clothing by wearing the appropriate personal protective equipment.[1][3]

  • Wash hands thoroughly after handling the chemical.[1][2]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[1][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for acidic and irritating compounds.

Body Part Personal Protective Equipment Purpose
Eyes/Face Tight-sealing safety goggles or a face shield.[1][4]To protect against splashes and dust.[5]
Skin Chemical-resistant gloves (nitrile or neoprene recommended).[3][6] A chemical-resistant lab coat or apron.[3][5]To prevent skin contact and contamination of personal clothing.[3]
Respiratory A NIOSH-approved respirator with appropriate cartridges should be used if dust or vapors are generated outside of a fume hood.[3][6]To protect against the inhalation of harmful dust or vapors.[3]
Feet Closed-toe shoes.[3]To protect feet from spills.[3]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the recommended first-aid procedures.

Exposure Route First-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

Spill Management and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

Spill Management:

  • Evacuate and Ventilate: Immediately evacuate the area of the spill and ensure adequate ventilation.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.[3]

  • Clean-up: For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

Waste Disposal:

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated hazardous waste container.[1][3] All waste disposal must be in accordance with local, regional, and national regulations.[1][7]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[3]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

A Preparation - Review SDS - Don PPE B Weighing and Transfer - Use fume hood - Minimize dust A->B C Reaction/Procedure - Maintain ventilation - Monitor for spills B->C D Decontamination - Clean workspace - Remove PPE C->D F Storage - Tightly sealed container - Cool, dry, ventilated area C->F If storing excess E Waste Disposal - Segregate waste - Label containers D->E

Caption: Procedural workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.